6-Chlorobenzo[D]isothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClNS |
|---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
6-chloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
InChI Key |
LOQXWJAZYXSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacophore properties of 6-chlorobenzo[d]isothiazole scaffold
The Chlorinated Key: Pharmacophore Properties & Medicinal Chemistry of the 6-Chlorobenzo[d]isothiazole Scaffold[1]
Executive Summary
The 6-chlorobenzo[d]isothiazole scaffold (also designated as 6-chloro-1,2-benzisothiazole) represents a privileged substructure in medicinal chemistry, distinct from its isomer 6-chlorobenzothiazole.[1] While the unsubstituted benzo[d]isothiazole is the pharmacophoric core of blockbuster atypical antipsychotics like ziprasidone and lurasidone , the 6-chloro substitution introduces critical physicochemical modulations—specifically metabolic blocking and lipophilic optimization—that are exploited in antifungal agents (e.g., Ticlatone ) and next-generation CNS ligands.
This guide dissects the structural, electronic, and synthetic characteristics of this scaffold, providing a roadmap for its utilization in drug discovery.
Structural & Physicochemical Analysis[1][2][3]
The 6-chlorobenzo[d]isothiazole moiety is a bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring across the [d] face (positions 3 and 4 of the isothiazole).
Electronic Distribution & Aromaticity
The isothiazole ring is π-excessive, but the fusion with the benzene ring creates a system where the electron density is delocalized.[1]
-
The 6-Chloro Effect: The chlorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I).[1] This deactivates the benzene ring towards electrophilic attack, but more importantly, it modulates the pKa of substituents at the 3-position (e.g., increasing the acidity of a 3-OH/3-oxo tautomer).[1]
-
Vector Analysis: The C-Cl bond creates a distinct dipole vector roughly parallel to the N-S bond axis, often utilized to lock binding conformations in hydrophobic pockets.[1]
Physicochemical Properties (Table 1)[2]
| Property | Value / Effect | Relevance to Drug Design |
| LogP (Lipophilicity) | +0.71 (approx.[1] π-value for Cl) | Increases membrane permeability and BBB penetration (critical for CNS targets).[1] |
| Metabolic Stability | High | The C6 position is a common site for cytochrome P450 oxidation (hydroxylation) in the unsubstituted scaffold. Chlorination blocks this "soft spot," extending half-life ( |
| H-Bond Potential | Acceptor (N2) | The nitrogen at position 2 is a weak H-bond acceptor.[1] In the 3-oxo form (Ticlatone), the amide/lactam functionality dominates. |
| Steric Bulk | Moderate | The Cl atom (Van der Waals radius ~1.75 Å) fills hydrophobic pockets (e.g., in D2 receptors) that smaller H-atoms cannot, improving selectivity. |
Pharmacophore Mapping[1][4]
The pharmacological utility of the scaffold relies on three primary interaction zones.
The Interaction Triad
-
The Pi-Stacking Core: The planar aromatic system engages in
stacking (T-shaped or parallel) with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.[1] -
The Nitrogen Anchor (N2): Serves as a hydrogen bond acceptor. In antipsychotic ligands, this nitrogen often remains un-substituted or part of a pseudo-ring system interacting with Serine or Threonine residues.
-
The Hydrophobic/Halogen Pocket (C6-Cl): The chlorine atom engages in hydrophobic contacts and potential "halogen bonding" (where the
-hole of the Cl interacts with a backbone carbonyl oxygen).
Visualization: Pharmacophore Map
Figure 1: Pharmacophore map highlighting the functional zones of the 6-chlorobenzo[d]isothiazole scaffold.[1]
Medicinal Chemistry Applications
Case Study: Ticlatone (Antifungal)
-
Molecule: 6-chloro-1,2-benzisothiazol-3(2H)-one.[1]
-
Mechanism: Acts as a broad-spectrum fungicide and preservative.[1] The 3-oxo tautomer is essential for reactivity with nucleophilic cysteine residues in fungal enzymes.[1]
-
Role of 6-Cl: Enhances lipophilicity for cell wall penetration and prevents oxidative degradation of the benzene ring by fungal oxidases.[1]
Case Study: CNS Ligands (Antipsychotic Analogs)
While Ziprasidone utilizes the unsubstituted benzisothiazole, SAR studies have demonstrated that the 6-chloro analog (often synthesized via the 3-piperazinyl intermediate) exhibits altered affinity profiles for Dopamine D2 and Serotonin 5-HT2A receptors.[1]
-
Strategy: Replacing the H at C6 with Cl is a standard medicinal chemistry tactic to improve metabolic stability without disrupting the binding mode significantly, as the C6 position often faces a solvent-accessible or hydrophobic channel in GPCRs.[1]
Synthetic Accessibility & Protocols
The synthesis of 6-chlorobenzo[d]isothiazole derivatives typically proceeds via two main routes: the Dithiosalicylic Acid Route (for 3-ones) or the Nucleophilic Displacement Route (for 3-amino/piperazinyl derivatives).[1]
Synthesis Workflow
Figure 2: Synthetic pathway from precursors to the bioactive piperazinyl pharmacophore.
Experimental Protocol: Synthesis of 6-Chloro-3-(1-piperazinyl)-1,2-benzisothiazole[1]
Objective: To synthesize the key intermediate for CNS-active ligands.
Reagents:
-
3,6-Dichloro-1,2-benzisothiazole (1.0 eq)[1]
-
Piperazine (anhydrous, 3.0 eq)
-
Diglyme or Acetonitrile (Solvent)
-
Potassium Carbonate (
)
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-dichloro-1,2-benzisothiazole (10 mmol) in 20 mL of Diglyme.
-
Addition: Add piperazine (30 mmol) and
(15 mmol) to the solution. The excess piperazine acts as both reactant and acid scavenger, preventing bis-alkylation.[1] -
Reflux: Heat the reaction mixture to 120°C for 4–6 hours. Monitor progress via TLC (System: EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower amine spot. -
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). The product may precipitate as a solid.
-
If Solid: Filter, wash with water, and dry under vacuum.[1]
-
If Oil: Extract with Dichloromethane (
mL), dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5) to yield the title compound.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-Cl signal and appearance of piperazine multiplet protons at
2.8–3.5 ppm.[1] The aromatic region will show the specific splitting pattern of the 6-chloro substituted benzene ring (d, d, s).
References
-
Ticlatone Identity & Properties: National Center for Biotechnology Information.[1] (2025).[2][3] PubChem Compound Summary for CID 7226, 6-Chloro-1,2-benzisothiazol-3(2H)-one. Retrieved from [Link]
-
Benzisothiazole Scaffold in CNS Drugs: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Benzisothiazoles: Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives. Il Farmaco. [Link]
-
Pharmacophore Mapping: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.[1] (Contextual reference for bioisosteric replacement of H with Cl).
Sources
6-Chlorobenzo[d]isothiazole Derivatives: Synthetic Architectures and Medicinal Utility
This guide serves as a technical whitepaper on 6-Chlorobenzo[d]isothiazole derivatives , a scaffold of significant utility in medicinal chemistry and agrochemical development. It moves beyond generic descriptions to focus on the specific electronic, metabolic, and synthetic attributes conferred by the 6-chloro substitution.
Executive Summary & Scaffold Analysis
The benzo[d]isothiazole core (1,2-benzisothiazole) is a privileged pharmacophore found in blockbuster atypical antipsychotics (e.g., Lurasidone, Ziprasidone). However, the specific introduction of a chlorine atom at the 6-position creates a distinct subclass of derivatives with altered lipophilicity, metabolic stability, and receptor affinity profiles.
The 6-chloro-1,2-benzisothiazole moiety is most notably recognized in the antifungal agent Ticlatone (6-chloro-1,2-benzisothiazol-3(2H)-one). In drug design, the 6-chloro substituent serves three critical functions:
-
Metabolic Blocking: It obstructs the para-position relative to the nitrogen, a common site for cytochrome P450-mediated hydroxylation in the unsubstituted parent scaffold.
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the N-H (in 3-oxo tautomers), enhancing hydrogen bond donor capability.
-
Lipophilic Ligand Efficiency: It increases logP, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinases, auxin receptors).
Table 1: Physicochemical Profile of the Core Scaffold
| Property | 6-Chlorobenzo[d]isothiazole | Parent Benzo[d]isothiazole | Impact of 6-Cl |
| Molecular Weight | 169.63 g/mol | 135.19 g/mol | +34.44 (Halogen mass) |
| CLogP (Approx) | ~3.3 | ~2.5 | Increased Lipophilicity |
| Metabolic Hotspot | C4/C5/C7 | C4/C5/C6/C7 | Blocks C6 oxidation |
| Key Tautomer | 3-hydroxy ⇌ 3-oxo | 3-hydroxy ⇌ 3-oxo | Shifts equilibrium via inductive effect |
Synthetic Methodologies
The construction of the 6-chlorobenzo[d]isothiazole core requires strategies that avoid the formation of the isomeric benzothiazole (S-C=N). The two most robust industrial routes are the Oxidative Cyclization of Mercaptobenzamides and the Chlorination/Cyclization of Disulfides .
Primary Route: Oxidative Cyclization (The "Ticlatone" Route)
This method is preferred for generating 3-oxo derivatives (benzisothiazolinones).
Mechanism:
-
Precursor Formation: 2,2'-Dithiobis(4-chlorobenzoic acid) is converted to the acid chloride and then the amide.
-
Ring Closure: Treatment with thionyl chloride (
) or sulfuryl chloride ( ) induces cyclization via an intermediate sulfenyl chloride species.
Alternative Route: From 2-Halobenzonitriles
Used for accessing 3-amino or 3-unsubstituted derivatives.
-
Starting Material: 4-Chloro-2-(methylthio)benzonitrile.
-
Reagent: Ammonia/Alcohol or Lithium reagents.
-
Outcome: Nucleophilic attack on the nitrile carbon followed by S-N bond formation.
Visualization of Synthetic Pathways
The following diagram illustrates the divergence between forming the target isothiazole versus the isomeric thiazole.
Figure 1: Synthetic pathway prioritizing the formation of the 1,2-benzisothiazole core over the benzothiazole isomer.
Detailed Experimental Protocol
Target Synthesis: 6-Chloro-1,2-benzisothiazol-3(2H)-one (Ticlatone Analog)
Safety Warning
-
Thionyl Chloride (
): Highly corrosive; releases HCl and gas. Work in a fume hood. -
Chlorobenzene: Toxic solvent; use nitrile gloves.
Step-by-Step Methodology
-
Amidation:
-
Suspend 2,2'-dithiobis(4-chlorobenzoic acid) (10.0 g, 26 mmol) in toluene (100 mL).
-
Add thionyl chloride (12 mL) and catalytic DMF (0.5 mL). Reflux for 3 hours until solution clears.
-
Evaporate excess
under vacuum. Dissolve residue in dry dioxane. -
Sparge with anhydrous ammonia gas at 0°C for 1 hour. Filter the precipitate (diamide) and wash with water.
-
Checkpoint: Verify amide formation via IR (Amide I band ~1650 cm⁻¹).
-
-
Cyclization (The Critical Step):
-
Suspend the diamide intermediate (5.0 g) in chlorobenzene (50 mL).
-
Add sulfuryl chloride (
, 1.2 eq) dropwise at room temperature. -
Heat the mixture to 100°C for 4 hours. The suspension will thin as the cyclized product forms.
-
Cool to room temperature. The product may precipitate; if not, remove solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from glacial acetic acid or ethanol.
-
Yield Expectation: 75-85%.
-
Characterization: 1H NMR (DMSO-d6) should show a broad singlet ~12.0 ppm (NH) and aromatic signals consistent with the 1,2,4-substitution pattern.
-
Medicinal Chemistry Applications
Antimicrobial & Antifungal Agents
The 3-oxo derivatives (isothiazolones) are electrophilic.[1] They function by reacting with nucleophilic thiol groups in microbial enzymes (e.g., cysteine proteases), forming disulfide adducts that inactivate the enzyme.
-
Ticlatone: Used topically for dermatophytosis. The 6-chloro group enhances lipophilicity, aiding penetration through the fungal cell wall.
CNS Active Agents (Atypical Antipsychotics)
While drugs like Ziprasidone utilize a 5-chloroindol-2-one linked to an unsubstituted benzisothiazole, current research explores 6-chlorobenzo[d]isothiazole as a "next-generation" head group.
-
Rationale: Replacing the unsubstituted benzisothiazole with the 6-chloro analog in piperazine-linked antipsychotics increases metabolic half-life by blocking the primary hydroxylation site.
-
Receptor Profile: The chlorine atom can engage in halogen bonding with backbone carbonyls in GPCR binding pockets (e.g.,
, ).
Plant Growth Regulators (Auxin Mimics)
Derivatives such as 6-chloro-1,2-benzisothiazole-3-acetic acid act as bioisosteres of Indole-3-acetic acid (IAA).
-
Mechanism: They bind to the TIR1 ubiquitin ligase complex.
-
Advantage: The benzisothiazole ring is more resistant to oxidative degradation by plant peroxidases compared to the indole ring of natural auxin.
SAR Decision Matrix
When optimizing a lead compound containing this scaffold, use the following logic:
Figure 2: Structure-Activity Relationship (SAR) flow for functionalizing the core.
References
-
Ticlatone (6-chloro-1,2-benzisothiazol-3(2H)-one) Properties & Activity
- Source: PubChem/NCBI
-
URL:[Link]
-
Synthesis of Benzo[d]isothiazoles via Oxidative Cycliz
- Source: Thieme Connect (Science of Synthesis)
-
URL:[Link]
-
Auxin Activity of Benzisothiazole-3-acetic Acid Deriv
- Source: NIH/PubMed (Chemical Biology in Auxin Research)
-
URL:[Link]
- 6-Chlorobenzo[d]isothiazole Building Block D
-
Antimicrobial Activity of Benzisothiazolones
- Source: Der Pharma Chemica
-
URL:[Link](Context: Discusses halo-substituted benzothiazole/isothiazole overlaps)
Sources
Biological Activity of 6-Chlorobenzo[d]isothiazole Analogs
This guide provides an in-depth technical analysis of 6-chlorobenzo[d]isothiazole and its bioactive analogs. It distinguishes this scaffold from the isomeric benzothiazoles, detailing its primary application as an industrial antimicrobial and its emerging utility as a pharmacophore in medicinal chemistry.
Technical Guide & Whitepaper
Executive Summary & Structural Distinction[1][2][3]
The 6-chlorobenzo[d]isothiazole scaffold represents a specific subclass of fused benzene-isothiazole heterocycles. Unlike its more common isomer, benzothiazole (where Sulfur is at position 1 and Nitrogen at position 3), the benzo[d]isothiazole system places Sulfur at position 1 and Nitrogen at position 2.
This structural nuance fundamentally alters its electronic profile and biological reactivity, particularly regarding electrophilicity toward biological nucleophiles (e.g., cysteine thiols).
Core Structural Identity[2][3][4][5]
-
IUPAC Name: 6-chloro-1,2-benzisothiazole
-
Key Derivative: 6-chloro-1,2-benzisothiazol-3(2H)-one (6-Chloro-BIT)
-
Primary Mode of Action: Electrophilic attack on microbial thiols (S-thiolation).
-
Therapeutic Classes: Antimicrobial (Biocide), Antipsychotic (Scaffold), Auxin Mimic (Agrochemical).
Primary Biological Activity: Antimicrobial & Biocidal[1][6]
The most field-proven application of 6-chlorobenzo[d]isothiazole analogs lies in their capacity as broad-spectrum biocides. The 3-oxo derivative, 6-chloro-1,2-benzisothiazol-3(2H)-one , is a potent analog of the industrial standard BIT (Benzisothiazolinone).
Mechanism of Action (MOA)
The biological activity is driven by the "activated" N-S bond in the isothiazole ring. The 6-chloro substitution enhances the lipophilicity (LogP) and alters the electron density of the heterocyclic ring, potentially increasing cell wall penetration and reactivity.
Pathway:
-
Cellular Entry: The lipophilic 6-chloro analog penetrates the microbial cell envelope.
-
Thiol Interaction: The electrophilic sulfur atom reacts with intracellular thiols (e.g., Glutathione, Cysteine active sites).
-
Disulfide Formation: This opens the isothiazole ring, forming a mixed disulfide with the protein/peptide.
-
Metabolic Collapse: Enzymes critical for respiration (e.g., dehydrogenases) are inhibited, leading to cell death.
Figure 1: Mechanism of Action for 6-chlorobenzo[d]isothiazole-3-one biocides involving thiol-mediated ring opening.[1][2]
Comparative Efficacy (SAR)
Data indicates that halogenation at the 6-position often retains or enhances activity against Gram-positive bacteria compared to the unsubstituted parent.
| Compound | Substitution | Target Spectrum | LogP (Est.) | Activity Note |
| BIT | H | Broad Spectrum | ~1.8 | Standard industrial biocide. |
| 6-Chloro-BIT | 6-Cl | Enhanced Gram(+) | ~2.4 | Higher lipophilicity improves membrane crossing. |
| 5-Chloro-BIT | 5-Cl | Broad Spectrum | ~2.4 | Alternative electronic distribution; often co-formulated. |
Medicinal Chemistry: Pharmaceutical Scaffolds
Beyond biocides, the 6-chlorobenzo[d]isothiazole core serves as a "privileged scaffold" in drug discovery, particularly for CNS targets and enzyme inhibitors.
Antipsychotic Pharmacophore
The benzo[d]isothiazole ring is the anchor for "atypical antipsychotics" like Ziprasidone and Lurasidone .[2] While these marketed drugs utilize the unsubstituted ring, the 6-chloro analog is a critical tool in Structure-Activity Relationship (SAR) studies to modulate metabolic stability.
-
Metabolic Blocking: The 6-position is a common site for oxidative metabolism (hydroxylation). Introducing a Chlorine atom blocks this position, potentially extending the half-life (
) of the drug candidate. -
Receptor Affinity: The electron-withdrawing Chlorine can influence the
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of GPCRs (D2, 5-HT2A receptors).
Emerging Targets: SGLT2 and mGlu4
Recent research identifies benzo[d]isothiazole derivatives as:
-
SGLT2 Inhibitors: Used for Type 2 Diabetes management.[2] The scaffold mimics the aglycone moiety of phlorizin.
-
mGlu4 PAMs: Positive Allosteric Modulators for Parkinson's disease.[2] The 6-chloro analog provides a vector for exploring the hydrophobic pocket of the allosteric site.
Synthesis Protocols
Reliable synthesis is a prerequisite for biological evaluation. The following protocol describes the synthesis of the core 6-chloro-1,2-benzisothiazol-3(2H)-one from commercially available precursors.
Synthetic Workflow (Patent-Derived)
This method avoids dangerous periodic acid oxidations, utilizing a halogenation-cyclization strategy.
Reagents:
-
Precursor: 4-chloro-2-(methylthio)benzonitrile
-
Halogenating Agent: Sulfuryl chloride (
) or Chlorine gas ( ) -
Solvent: Dichloromethane or Chlorobenzene
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-chloro-2-(methylthio)benzonitrile in dichloromethane at 0°C.
-
Halogenation: Dropwise addition of 1.1 eq Sulfuryl chloride. Stir for 1 hour. The active sulfenyl chloride intermediate is formed.
-
Cyclization: Add 1.5 eq of water (hydrolysis/cyclization trigger). The mixture is stirred at room temperature for 4–6 hours.
-
Work-up: Filter the precipitated solid. Wash with cold solvent to remove acidic byproducts.
-
Purification: Recrystallize from ethanol/water to yield 6-chloro-1,2-benzisothiazol-3(2H)-one as white/off-white crystals.
Figure 2: Synthetic route for 6-chloro-1,2-benzisothiazol-3-one via oxidative cyclization.
References
- Method for producing 1,2-benzisothiazol-3-ones.
-
Synthesis of benzo[d]isothiazoles: an update. Source: Semantic Scholar / Arkivoc. URL:[Link][1][2][3]
- Method for producing 1,2-benzisothiazol-3-one compound.
-
Biological Activity of the Isothiazole Derivatives. Source: PubMed (Postepy Hig Med Dosw). URL:[Link]
Sources
An In-Depth Technical Guide to 6-Chlorobenzo[d]isothiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorobenzo[d]isothiazole-3-carboxylic acid, with CAS number 50789-16-7, is a halogenated heterocyclic compound belonging to the benzisothiazole class. This document serves as a comprehensive technical guide for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It aims to provide a deep understanding of the compound's synthesis, chemical profile, and potential applications, underpinned by the broader context of benzisothiazole chemistry. While specific experimental data for this particular molecule is limited in public literature, this guide extrapolates from established principles and related structures to offer valuable, field-proven insights.
Introduction: The Significance of the Benzisothiazole Scaffold
The benzisothiazole moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This bicyclic structure, consisting of a benzene ring fused to an isothiazole ring, is a key pharmacophore in drugs exhibiting antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3] The incorporation of a chlorine atom and a carboxylic acid group, as seen in 6-Chlorobenzo[d]isothiazole-3-carboxylic acid, offers synthetic handles for further molecular elaboration and can significantly influence the compound's physicochemical and pharmacological properties. This guide will delve into the specifics of this particular derivative, providing a foundational understanding for its potential use in research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 6-Chlorobenzo[d]isothiazole-3-carboxylic acid is presented below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 50789-16-7 | - |
| Molecular Formula | C₈H₄ClNO₂S | [4] |
| Molecular Weight | 213.64 g/mol | [4] |
| Boiling Point (Predicted) | 315.9 ± 24.0 °C | [4] |
| Density (Predicted) | 1.634 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.54 ± 0.50 | [4] |
| Appearance | White to off-white solid (presumed) | General observation for similar compounds |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could involve the conversion of a suitable ortho-substituted chlorobenzonitrile to the corresponding benzisothiazole, followed by hydrolysis of a nitrile or oxidation of a suitable side chain to the carboxylic acid. A related synthesis of 1,2-benzisothiazolin-3-one from o-chlorobenzonitrile has been patented, which involves reaction with sodium hydrosulfide followed by cyclization with chlorine.[5]
Below is a conceptual workflow for the synthesis of the title compound.
Caption: Proposed synthetic workflow for 6-Chlorobenzo[d]isothiazole-3-carboxylic acid.
Representative Experimental Protocol (Hypothetical)
This protocol is a representative example based on general methodologies for the synthesis of benzisothiazole derivatives and should be optimized for specific laboratory conditions.
Step 1: Oxidative Cyclization of 2-Cyano-5-chlorobenzenethiol
-
In a well-ventilated fume hood, dissolve 2-cyano-5-chlorobenzenethiol (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride (1.1 equivalents) dropwise while maintaining the temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-Chlorobenzo[d]isothiazole-3-carbonitrile.
Step 2: Hydrolysis to 6-Chlorobenzo[d]isothiazole-3-carboxylic acid
-
To the crude 6-Chlorobenzo[d]isothiazole-3-carbonitrile, add a mixture of concentrated hydrochloric acid and glacial acetic acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically 100-110 °C) for several hours.
-
Monitor the reaction by TLC for the disappearance of the nitrile intermediate.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid precipitate of 6-Chlorobenzo[d]isothiazole-3-carboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the final product in high purity.
Reactivity and Chemical Profile
The chemical reactivity of 6-Chlorobenzo[d]isothiazole-3-carboxylic acid is dictated by the interplay of the benzisothiazole ring system and the carboxylic acid functionality.
The Benzisothiazole Core
The benzisothiazole ring is an aromatic system, and as such, can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing chloro and carboxylic acid groups. The isothiazole ring itself can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening.
The Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations.[6] These include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Conversion to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with amines to yield amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[7]
Caption: Key reactions of the carboxylic acid group.
Analytical Characterization
The structural elucidation and purity assessment of 6-Chlorobenzo[d]isothiazole-3-carboxylic acid would be performed using a combination of standard analytical techniques.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 160-180 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic and isothiazole rings in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretch, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can provide further structural information.
Applications and Research Directions
Given the wide range of biological activities associated with the benzisothiazole and benzothiazole scaffolds, 6-Chlorobenzo[d]isothiazole-3-carboxylic acid represents a valuable building block for the synthesis of novel therapeutic agents.[8][9]
Potential as a Synthetic Intermediate
The carboxylic acid functionality allows for the covalent attachment of this scaffold to other molecules of interest, such as amino acids, peptides, or other pharmacophores, to create more complex and potentially more potent drug candidates.[10]
Exploration of Biological Activity
Derivatives of 6-Chlorobenzo[d]isothiazole-3-carboxylic acid, particularly amides and esters, should be synthesized and screened for a variety of biological activities, including:
-
Antimicrobial Activity: Many benzisothiazole derivatives exhibit potent antibacterial and antifungal properties.[11]
-
Anticancer Activity: The benzothiazole core is found in several compounds with demonstrated anticancer effects.
-
Anti-inflammatory Activity: The anti-inflammatory potential of derivatives should be investigated.[12]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Chlorobenzo[d]isothiazole-3-carboxylic acid is a promising heterocyclic compound that holds potential as a versatile building block in medicinal chemistry and materials science. While specific data for this molecule is sparse, this guide provides a comprehensive overview based on the well-established chemistry of the benzisothiazole class. The synthetic routes, reactivity profile, and potential applications discussed herein offer a solid foundation for researchers to explore the utility of this compound in their respective fields. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.
References
- CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents.
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. Available at: [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]
-
Reactivity of Carboxylic Acid Derivatives : r/Mcat - Reddit. Available at: [Link]
-
Synthesis and Activity Study of 1,2-Benzisothiazol-3-one Derivatives - ResearchGate. Available at: [Link]
-
REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY Anjali Singh , Dr. V K Singh. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,. Available at: [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Available at: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - MDPI. Available at: [Link]
-
(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. Available at: [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC - NIH. Available at: [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
-
A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide - ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. Available at: [Link]
- WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents.
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A Technical Guide to the Role of the Benzo[d]isothiazole Scaffold in Antipsychotic Drug Discovery, with a Focus on 6-Chloro Substitution
Abstract
The benzo[d]isothiazole scaffold represents a cornerstone in the architecture of modern atypical antipsychotics. Its unique electronic and structural properties have established it as a "privileged scaffold" for targeting central nervous system (CNS) receptors with high affinity and specificity. This technical guide provides an in-depth exploration of the role of this moiety in antipsychotic drug discovery. We will dissect its contribution to the mechanism of action of key clinical agents, explore the critical impact of substitutions—with a particular focus on the 6-chloro position—on receptor affinity and pharmacology, and provide detailed synthetic and analytical protocols for researchers in the field. This document serves as a comprehensive resource for medicinal chemists, pharmacologists, and drug development professionals engaged in the pursuit of next-generation CNS therapeutics.
Introduction: The Unmet Need and a Privileged Scaffold
Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms.[1][2] While the first-generation "typical" antipsychotics, such as phenothiazines, provided the first effective pharmacological treatments by antagonizing dopamine D2 receptors, they were often accompanied by severe extrapyramidal side effects.[3][4] The advent of "atypical" antipsychotics marked a paradigm shift, offering a broader spectrum of efficacy, particularly for negative symptoms, and a more favorable side-effect profile.[1]
At the heart of several successful atypical antipsychotics lies the benzo[d]isothiazole ring system. This heterocyclic scaffold, often linked via a piperazine moiety to another aromatic system, has proven exceptionally effective for achieving the desired polypharmacology—primarily a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors—that defines atypical antipsychotic action. This guide will illuminate the specific role of this core structure and its derivatives in shaping the drugs that have become mainstays in psychiatric medicine.
The 6-Chlorobenzo[d]isothiazole Core: Structural and Pharmacological Significance
The benzo[d]isothiazole moiety is not merely a passive linker. Its bicyclic, aromatic nature provides a rigid anchor for positioning other pharmacophoric elements to interact optimally with receptor binding pockets. The introduction of a chlorine atom at the 6-position of this ring system, or on an adjacent scaffold, can profoundly influence a compound's pharmacological profile.
Key Contributions of Halogenation:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can alter the pKa of nearby nitrogen atoms (e.g., in the piperazine linker), influencing ionization state at physiological pH and, consequently, receptor interaction and pharmacokinetic properties.
-
Enhanced Binding Affinity: Halogen atoms can participate in specific halogen bonding interactions within the receptor pocket or enhance hydrophobic interactions, thereby increasing binding affinity. Structure-activity relationship (SAR) studies on related scaffolds have demonstrated that a 6-chloro group can significantly enhance affinity for dopamine receptors.[5]
-
Metabolic Stability: Introduction of a halogen can block sites of potential metabolism, leading to improved bioavailability and a longer half-life.
Mechanism of Action: A Symphony of Receptor Interactions
The therapeutic efficacy of benzo[d]isothiazole-based antipsychotics stems from their multi-receptorial binding profiles. While individual drugs vary, a core mechanism involves the simultaneous modulation of dopaminergic and serotonergic pathways.
Lurasidone, for instance, is a potent antagonist at both dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[6] It also functions as a partial agonist at 5-HT1A receptors, a property thought to contribute to its efficacy against negative symptoms and cognitive deficits.[6] This intricate polypharmacology is the key to its atypical profile, mitigating the motor side effects associated with pure D2 antagonism while providing broad therapeutic coverage.
Caption: Mechanism of Action for Benzo[d]isothiazole Antipsychotics.
Key Antipsychotics Featuring the Benzo[d]isothiazole Scaffold
Several clinically successful antipsychotics utilize the benzo[d]isothiazole core. While the specific substitution patterns vary, the central role of this scaffold is a common thread.
| Drug Name | Key Structural Features | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |
| Lurasidone | Benzo[d]isothiazole piperazine | 1.68 | 0.47 | 6.75 | 0.49 |
| Ziprasidone | 1,2-Benzisothiazole piperazine + 6-chloro-indolinone | 4.8 | 0.4 | 3.4 | 4.6 |
| Perospirone | 1,2-Benzisothiazole piperazine | 1.4 | 0.6 | 2.9 | 5.4 |
Note: Ki values are compiled from various sources and serve as representative examples. Actual values may vary between studies.
As the table shows, these agents are characterized by high affinity for both D2 and 5-HT2A receptors, with 5-HT2A affinity often exceeding that for D2. This D2/5-HT2A balance is a hallmark of atypicality.
Synthetic Strategies and Workflow
The synthesis of antipsychotics like lurasidone and ziprasidone hinges on the coupling of the core benzo[d]isothiazole-piperazine intermediate with a second, distinct chemical moiety. Industrial syntheses are highly optimized for yield, purity, and cost-effectiveness.[7][8]
A generalized synthetic workflow involves the preparation of two key intermediates followed by their condensation.
Sources
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The Benzo[d]isothiazole Scaffold: A Strategic Guide to Structure-Activity Relationships and Medicinal Application
Executive Summary: The Privileged 1,2-Architecture
The benzo[d]isothiazole ring system (1,2-benzisothiazole) represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, benzothiazole (1,3-benzothiazole). Its distinctiveness lies in the S–N bond within the heterocyclic ring—a feature that imparts unique electronic properties, potential for metabolic ring-opening, and specific binding geometries in CNS targets.
While the 1,1-dioxide form (saccharin) is historically significant, the modern pharmaceutical value of this scaffold resides in its 3-substituted aromatic derivatives , which serve as the "aryl head" for a generation of blockbuster atypical antipsychotics (e.g., Ziprasidone, Lurasidone). This guide dissects the SAR of this moiety, moving beyond basic description to actionable chemical intelligence.
Structural Anatomy & Pharmacophore Mapping
To manipulate this scaffold effectively, one must understand its numbering and electronic vectors. Unlike the 1,3-isomer, the 1,2-benzisothiazole places the heteroatoms adjacent to each other.
The Numbering System
The IUPAC numbering assigns Sulfur as position 1 and Nitrogen as position 2. The bridgehead carbons are 3a and 7a. The functional "warhead" is almost exclusively Position 3 .
Figure 1: Pharmacophore dissection of the benzo[d]isothiazole ring. Position 3 is the primary synthetic handle.
Physicochemical Profile[1]
-
Aromaticity: The 10
-electron system is aromatic, but the S–N bond introduces a dipole moment that differs significantly from indole or benzothiophene. -
Basicity: The nitrogen at position 2 is weakly basic (pKa of conjugate acid ~ -0.5 to 1.0), making it a poor proton acceptor at physiological pH unless flanked by electron-donating groups.
-
Lipophilicity: The ring is highly lipophilic. Unsubstituted benzo[d]isothiazole has a LogP ~ 2.5. Introduction of the ring often boosts CNS penetration but requires polar appendages (like piperazines) to maintain solubility.
Structure-Activity Relationships (SAR)
Position 3: The "Warhead" Vector
In 90% of bioactive applications, Position 3 is the connection point.
-
Leaving Group Sensitivity: The 3-chloro or 3-methanesulfonyl derivatives are highly reactive toward nucleophiles (specifically amines). This reactivity is exploited to attach piperazine linkers.
-
Bioisosterism: The 3-substituted benzo[d]isothiazole moiety is considered a bioisostere of the benzothiophene or indole ring systems found in serotonin (5-HT).
-
Impact: Substitution here determines the primary pharmacological class.
-
3-piperazinyl: Antipsychotic (D2/5-HT2A antagonism).[1]
-
3-acetic acid: Auxin-like activity (agrochemicals).
-
3-hydroxy/keto: Tautomerizes to isothiazolone (biocidal/inhibitor activity).
-
The Benzene Ring (Positions 4-7)
Modifications here are used to tune metabolic stability and receptor selectivity.
-
Position 5 & 6 (Halogenation):
-
Adding a Fluorine or Chlorine at C5 or C6 blocks metabolic hydroxylation, significantly extending half-life (
). -
Example: In Ziprasidone , the C5-Chlorine and C6-Hydrogen motif is critical for its specific D2/5-HT2A balance.
-
-
Steric Constraints: Bulky groups at C4 or C7 can induce torsional strain if the linker at C3 is short, potentially disrupting planar binding modes.
The S–N "Weak Link"
The S–N bond is susceptible to reductive cleavage by thiols (e.g., glutathione) or metabolic reductases.
-
Ring Opening: Cleavage results in 2-mercaptobenzamides or nitriles.
-
Design Rule: To prevent "suicide inhibition" or toxicity via ring opening, the ring is usually kept aromatic (fully unsaturated) rather than reduced (dihydro- analogs), as the aromatic stabilization energy protects the S–N bond.
Synthetic Architecture: The Industrial Route
While oxidative cyclization of 2-mercaptobenzamides is popular in academic "methodology" papers, the PCl5/POCl3 activation route remains the robust standard for generating the 3-chloro intermediate required for drug synthesis.
Strategic Pathway
The synthesis hinges on converting the stable "saccharin-like" ketone into a reactive electrophile (imidoyl chloride).
Figure 2: The conversion of dithiodibenzoic acid to the active 3-chloro-1,2-benzisothiazole scaffold.
Detailed Experimental Protocols
Synthesis of 3-Chloro-1,2-benzisothiazole (Key Intermediate)
Rationale: This protocol converts the stable isothiazolone into the reactive chloro-imidate, activating Position 3 for coupling.
Reagents:
-
1,2-benzisothiazol-3(2H)-one (10.0 mmol)
-
Phosphorus oxychloride (
) (5.0 mL, excess) -
Phosphorus pentachloride (
) (12.0 mmol) -
Pyridine (catalytic amount)
Methodology:
-
Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and drying tube (
), place 1,2-benzisothiazol-3(2H)-one (1.51 g, 10 mmol) and (2.5 g, 12 mmol). -
Addition: Carefully add
(5 mL). Add 2-3 drops of dry pyridine. -
Reaction: Heat the mixture to 140–150°C (oil bath) for 4 hours. The suspension should become a clear solution, evolving HCl gas (trap required).
-
Workup: Cool to room temperature. Distill off excess
under reduced pressure. -
Quench: Pour the residue onto crushed ice (50 g) with vigorous stirring to decompose phosphorus byproducts.
-
Extraction: Extract the aqueous mixture with Dichloromethane (
mL). -
Purification: Wash organic layer with saturated
, dry over , and concentrate. Recrystallize from hexane/ethanol. -
Yield: Expect ~75–85% of off-white crystals.
Nucleophilic Coupling (Synthesis of Ziprasidone Analog)
Rationale: This step demonstrates the
Reagents:
-
3-Chloro-1,2-benzisothiazole (1.0 equiv)
-
1-(2-aminoethyl)piperazine derivative (1.2 equiv)
- (2.0 equiv)
-
Diglyme or DMF (Solvent)
Methodology:
-
Dissolve the 3-chloro intermediate in Diglyme.
-
Add the piperazine derivative and potassium carbonate.
-
Heat to 100°C for 12 hours under
. -
Pour into water, filter the precipitate, and recrystallize from isopropyl alcohol.
Comparative Data: SAR of Antipsychotic Analogs
The following table illustrates how the benzo[d]isothiazole ring interacts with the linker to dictate receptor profiles.
| Drug / Compound | C3 Substituent | Benzene Ring (C5/C6) | Primary Targets ( | Clinical Utility |
| Ziprasidone | Ethyl-piperazinyl | 5-Cl, 6-H | 5-HT2A (0.4), D2 (4.8) | Schizophrenia, Bipolar |
| Lurasidone | Methyl-cyclohexyl... | H, H | 5-HT7 (0.5), D2 (1.7) | Schizophrenia (Low metabolic SE) |
| Perospirone | Butyl-piperazinyl | H, H | 5-HT2A (0.6), D2 (1.4) | Schizophrenia (Japan) |
| Tiospirone | Butyl-spiro-piperidine | H, H | D2, 5-HT2A | Discontinued (Selectivity issues) |
Key Insight: The 5-Chloro substitution in Ziprasidone is not merely for potency; it blocks a metabolic soft spot, whereas Lurasidone relies on the complex bulky linker for its metabolic stability and unique 5-HT7 affinity.
References
-
Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents." Journal of Medicinal Chemistry. Link
-
Ishibashi, T., et al. (2010). "Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Chen, S., et al. (2021). "Electrochemical dehydrogenative cyclization protocol for the synthesis of benzo[d]isothiazol-3(2H)-ones." Green Chemistry. Link
-
Vicini, P., et al. (2000). "Biological studies on 1,2-benzisothiazole derivatives. I. Antimicrobial activity of N-substituted 1,2-benzisothiazolin-3-ones." Farmaco.[3] Link
-
Meyer, J. M. (2013). "Pharmacology and clinical profile of lurasidone." Clinical Therapeutics. Link
Sources
A Senior Application Scientist's Guide to the Solubility of 6-Chlorobenzo[d]isothiazole in Organic Solvents
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility of 6-Chlorobenzo[d]isothiazole in organic solvents, a critical parameter for its application in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer a framework for understanding and experimentally determining the solubility of this compound, ensuring scientific integrity and enabling informed solvent selection for various research and development applications.
Introduction: The Significance of Solubility for 6-Chlorobenzo[d]isothiazole
6-Chlorobenzo[d]isothiazole is a heterocyclic compound of significant interest in drug discovery and development. The benzisothiazole scaffold is a key pharmacophore in a variety of biologically active molecules. The solubility of a compound is a fundamental physicochemical property that profoundly influences its utility in numerous applications, from chemical synthesis and purification to formulation and bioavailability. An understanding of its solubility in different organic solvents is paramount for:
-
Reaction Media Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics.
-
Crystallization and Purification: The choice of solvent is critical for obtaining high-purity crystalline material with the desired morphology.
-
Formulation Development: For therapeutic applications, solubility in pharmaceutically acceptable solvents is a key determinant of the delivery method and ultimate bioavailability.
-
Analytical Method Development: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved in the mobile phase or solvent.
This guide will provide a theoretical framework for predicting the solubility of 6-Chlorobenzo[d]isothiazole, a detailed experimental protocol for its quantitative determination, and a discussion on the practical implications for solvent selection.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is a foundational principle in predicting solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of 6-Chlorobenzo[d]isothiazole, with its fused aromatic rings, chlorine substituent, and polar isothiazole moiety, suggests a molecule with moderate polarity.
The key intermolecular forces at play for 6-Chlorobenzo[d]isothiazole are:
-
Van der Waals forces: Arising from the electron clouds of the aromatic rings.
-
Dipole-dipole interactions: Due to the polar C-Cl bond and the inherent polarity of the isothiazole ring.
-
π-π stacking: Possible between the aromatic rings of adjacent molecules.
It is important to note that 6-Chlorobenzo[d]isothiazole is not a strong hydrogen bond donor, but the nitrogen and sulfur atoms in the isothiazole ring can act as weak hydrogen bond acceptors.
The interplay of these forces dictates the compound's interaction with different classes of organic solvents. The following diagram illustrates the key structural features influencing its solubility.
Caption: Intermolecular forces of 6-Chlorobenzo[d]isothiazole and their predicted interactions with different solvent classes.
Predicted and Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic rings favor interaction with nonpolar solvents, but the polar functionalities will limit high solubility. Toluene is expected to be a better solvent than hexane due to potential π-π stacking interactions. |
| Polar Aprotic | Acetone, THF, DCM | Moderate to High | These solvents have dipole moments that can interact favorably with the polar C-Cl bond and the isothiazole ring. They do not have strong hydrogen bonding networks to disrupt, making solvation more favorable. |
| Polar Protic | Ethanol, Methanol | Moderate | The polarity of these solvents is favorable, but their strong hydrogen bonding networks may be only partially disrupted by the solute. The lack of a strong hydrogen bond donating group on the solute limits very high solubility. |
| Highly Polar | Water | Very Low | The molecule is predominantly nonpolar and lacks strong hydrogen bonding capabilities, making it poorly soluble in water. |
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.
Materials and Equipment
-
6-Chlorobenzo[d]isothiazole (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of 6-Chlorobenzo[d]isothiazole of known concentrations in a suitable solvent (one in which it is freely soluble).
-
Inject these standards into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid 6-Chlorobenzo[d]isothiazole to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
After equilibration, allow the excess solid to settle. For finer suspensions, centrifugation can be used to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the peak area.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Practical Considerations for Solvent Selection
The choice of an appropriate organic solvent will depend on the specific application.
-
For Chemical Reactions: A solvent that provides moderate to high solubility at the reaction temperature is ideal. Polar aprotic solvents like THF or DMF are often good choices for reactions involving polar intermediates.
-
For Recrystallization: The ideal solvent will have high solubility at an elevated temperature and low solubility at room temperature or below. This allows for efficient dissolution of the crude product and high recovery of pure crystals upon cooling. A solvent pair, such as ethanol/water or toluene/hexane, may also be effective.
-
For Formulation: For in vivo applications, the solvent must be pharmaceutically acceptable. Solvents like ethanol or propylene glycol, in which the compound has at least moderate solubility, may be considered.
Conclusion
While quantitative solubility data for 6-Chlorobenzo[d]isothiazole in a wide range of organic solvents is not extensively published, a thorough understanding of its chemical structure and the principles of solubility allows for informed predictions. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust and reliable method for their determination. By combining theoretical knowledge with empirical data, researchers can confidently select the optimal solvent for their specific needs, thereby facilitating the successful application of 6-Chlorobenzo[d]isothiazole in their research and development endeavors.
References
-
General Principles of Solubility: Chemistry LibreTexts provides a good overview of the physical properties of organic compounds, including the principles of solubility.
-
Solvent Properties: A comprehensive table of properties for common organic solvents, including polarity, can be found on sites like Master Organic Chemistry.
-
Experimental Solubility Determination: General methods for the experimental determination of solubility are well-established in the field of physical chemistry and are often detailed in laboratory manuals and publications related to drug discovery.
-
Applications of Benzothiazoles in Medicinal Chemistry: The importance of the benzothiazole scaffold in drug discovery is highlighted in various review articles in medicinal chemistry journals.
Electronic Tuning of the Benzo[d]isothiazole Scaffold: A Guide to 6-Substituted Derivatives
This technical guide details the electronic architecture, synthetic accessibility, and medicinal chemistry utility of 6-substituted benzo[d]isothiazoles.
Executive Summary
The benzo[d]isothiazole (1,2-benzisothiazole) core is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in antipsychotics (e.g., Lurasidone, Ziprasidone) and emerging antimicrobials. While the unsubstituted and 3-substituted variants are well-characterized, the 6-substituted derivatives offer a unique vector for modulating the electronic environment of the heterocyclic N-S bond without sterically hindering the critical C3 binding domain. This guide explores how substituents at the C6 position—para to the ring-fusion carbon C3a—can be used to fine-tune pKa, metabolic stability, and electrophilicity.
Part 1: Electronic Architecture & Substituent Effects
The Core System
Benzo[d]isothiazole consists of a benzene ring fused to an isothiazole ring across the [3a, 7a] bond. The defining feature is the N–S bond , which possesses significant latent reactivity due to the polarization towards the nitrogen and the potential for nucleophilic ring opening at the sulfur.
-
Numbering: Sulfur (1), Nitrogen (2), C3 (imine carbon), C3a (bridgehead), C4, C5, C6, C7, C7a (bridgehead).
-
Geometric Relationship: The C6 position is para to the bridgehead carbon C3a and meta to the bridgehead carbon C7a.
Resonance Transmission from C6
The C6 position is electronically unique because it is conjugated directly with the C3a bridgehead, which is part of the C3=N imine system.
-
Electron Donating Groups (EDGs) at C6 (e.g., -OMe, -NH2):
-
Push electron density onto C3a.
-
Effect: Increases the electron density at the Nitrogen (N2), raising the pKa (more basic). This stabilizes the N-S bond against nucleophilic attack at the sulfur, making the ring more robust.
-
-
Electron Withdrawing Groups (EWGs) at C6 (e.g., -F, -CF3, -NO2):
-
Pull electron density from C3a.
-
Effect: Increases the electrophilicity of C3. This is critical for covalent inhibitor design or increasing the reactivity of the scaffold toward nucleophilic displacement at C3 during synthesis.
-
Physicochemical Impact Table
The following table summarizes the predicted impact of C6 substituents relative to the unsubstituted core (H).
| Substituent (R at C6) | Electronic Effect | Predicted pKa (Conj. Acid) | N-S Bond Stability | Metabolic Implications |
| -H | Baseline | ~ -0.5 to 0.5 | Moderate | Susceptible to hydroxylation at C6/C5 |
| -OCH3 (Methoxy) | Strong Donor (+R) | Increases (> 1.[1]0) | High (Stabilized) | Potential O-demethylation site |
| -F (Fluoro) | Weak Acceptor (-I) | Slight Decrease | Moderate | Blocks metabolic hydroxylation |
| -CF3 (Trifluoromethyl) | Strong Acceptor (-I, -R) | Decreases (< -1.[1]5) | Low (Labile) | Increases Lipophilicity (LogP) |
| -NO2 (Nitro) | Strong Acceptor (-R) | Significant Decrease | Low | High dipole; Reductive liability |
Part 2: Synthetic Pathways[2][3][4]
Synthesizing 6-substituted benzo[d]isothiazoles requires selecting precursors that align the substituent correctly. The most robust method involves the Copper-Catalyzed Oxidative Cyclization of 2-halo-4-substituted benzaldehydes or benzamidines.[1]
Retrosynthetic Logic
To achieve substitution at C6 of the final ring:
-
Start with a benzene ring substituted at the 4-position relative to the aldehyde/nitrile functionality.
-
Precursor: 2-Halo-4-substituted benzaldehyde.[1]
Synthesis Decision Tree (Graphviz)
Caption: Synthetic decision tree for accessing 6-substituted benzo[d]isothiazoles based on precursor electronics.
Part 3: Experimental Protocol
Protocol: Copper-Catalyzed Synthesis of 6-Fluorobenzo[d]isothiazole
Rationale: This protocol uses elemental sulfur as a sulfur source and aqueous ammonia as the nitrogen source, avoiding expensive thiols. The 4-fluoro substituent in the starting material directs to the 6-position in the product.
Materials:
-
2-Bromo-4-fluorobenzaldehyde (1.0 equiv)[1]
-
Elemental Sulfur (
) (2.0 equiv) -
Aqueous Ammonia (25-28%) (5.0 equiv)[1]
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)[1]
-
DMSO (Reagent Grade)
Step-by-Step Methodology:
-
Charge: In a sealed tube equipped with a magnetic stir bar, dissolve 2-bromo-4-fluorobenzaldehyde (2.0 mmol) in DMSO (5 mL).
-
Catalyst Addition: Add CuI (38 mg, 0.2 mmol) and 1,10-Phenanthroline (72 mg, 0.4 mmol). Stir for 5 minutes until the complex forms (solution turns dark).
-
Reagent Addition: Add elemental sulfur (128 mg, 4.0 mmol) followed by aqueous ammonia (1.5 mL).
-
Reaction: Seal the tube and heat to 100°C for 12 hours. Note: The reaction proceeds via an in-situ formation of a thioamide-like intermediate followed by oxidative N-S bond formation.[1]
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove copper residues.
-
Extraction: Wash the filtrate with brine (3 x 10 mL) to remove DMSO. Dry the organic layer over anhydrous
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). 6-Fluorobenzo[d]isothiazole typically elutes earlier than the starting aldehyde due to loss of the polar carbonyl.
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic C3-H singlet around
8.8–9.0 ppm. The H7 doublet (ortho to S) and H5 doublet-of-doublets will show coupling to the fluorine ( ~ -110 ppm in 19F NMR). -
MS (ESI): [M+H]+ peak at 154.0.
Part 4: Medicinal Chemistry Applications[2][3][4][5][6]
Metabolic Blocking
In drugs like Ziprasidone and Lurasidone , the benzo[d]isothiazole ring is often unsubstituted. However, the C6 and C5 positions are metabolically vulnerable to Cytochrome P450 oxidation (aromatic hydroxylation).
-
Strategy: Introducing a Fluorine at C6 blocks this metabolic soft spot.
-
Benefit: Increases half-life (
) without significantly altering the steric volume (F is isosteric with H).
Modulation of Lipophilicity (LogP)
Modifying C6 allows for precise control of LogP, which influences blood-brain barrier (BBB) permeability—critical for CNS targets.
-
Unsubstituted: LogP ~ 2.3
-
6-Fluoro: LogP ~ 2.5 (Slight increase, better CNS penetration).
-
6-Methoxy: LogP ~ 2.3 (Maintains solubility, lowers CNS penetration slightly due to H-bond accepting oxygen).[1]
Electronic Resonance Map
Caption: Electronic resonance pathway showing how C6 substituents modulate the critical C3-N binding region.
References
-
Synthesis via Copper Catalysis: Wang, M., et al. (2012). "Copper-Catalyzed Synthesis of Benzo[d]isothiazoles from 2-Halo-benzaldehydes and Elemental Sulfur." Organic Letters, 14(18), 4910–4913.
-
Medicinal Chemistry Context: Meyer, J. M., et al. (2009). "Pharmacokinetics and Metabolism of Lurasidone." Clinical Pharmacokinetics, 48, 677–687.
- Electronic Properties of Heterocycles: Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier. (Refer to Section 3.4 on Isothiazoles).
-
Oxidative Cyclization Protocols: Deng, X., et al. (2015). "Iodine-Mediated Oxidative Cyclization for the Synthesis of Benzo[d]isothiazoles." The Journal of Organic Chemistry, 80(15), 7317-7323.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 6-chlorobenzo[d]isothiazole from 2-chloro-6-nitrobenzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction
The benzo[d]isothiazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The specific derivative, 6-chlorobenzo[d]isothiazole, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its strategic chlorination provides a handle for further functionalization, making it a valuable intermediate in drug discovery and development.[3] This document provides a detailed, two-step protocol for the synthesis of 6-chlorobenzo[d]isothiazole, commencing from the readily available starting material, 2-chloro-6-nitrobenzaldehyde. The described methodology is designed to be robust, scalable, and reproducible in a standard laboratory setting.
The synthetic pathway involves an initial reductive cyclization of 2-chloro-6-nitrobenzaldehyde using sodium sulfide to form an intermediate, followed by a subsequent reaction to yield the final product. The causality behind each experimental choice is elucidated to provide a comprehensive understanding of the reaction mechanism and to ensure procedural success.
Synthetic Strategy Overview
The synthesis of 6-chlorobenzo[d]isothiazole from 2-chloro-6-nitrobenzaldehyde is a two-step process. The initial and key step is the reductive cyclization of the starting material. This is achieved by reacting 2-chloro-6-nitrobenzaldehyde with a sulfur source, in this case, sodium sulfide. This reaction is a variation of the Zinin reduction, which is known for reducing aromatic nitro compounds.[4] The aldehyde group and the nitro group in the ortho position to the chlorine atom are crucial for the subsequent cyclization to form the isothiazole ring.
The proposed mechanism involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then reacts intramolecularly with the sulfur nucleophile. The aldehyde group participates in the formation of the heterocyclic ring. The final step of the synthesis involves the treatment of the intermediate from the first step to afford the desired 6-chlorobenzo[d]isothiazole.
Experimental Workflow Diagram
Caption: Synthetic workflow for 6-chlorobenzo[d]isothiazole.
Detailed Experimental Protocols
PART 1: Synthesis of Intermediate from 2-chloro-6-nitrobenzaldehyde
This initial step focuses on the reductive cyclization of 2-chloro-6-nitrobenzaldehyde using sodium sulfide. The reaction conditions are optimized to favor the formation of the desired heterocyclic intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-chloro-6-nitrobenzaldehyde | ≥98% | Commercially Available | |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | ACS Reagent | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | |
| Deionized Water | In-house | ||
| Hydrochloric Acid (HCl) | 37% | Commercially Available | For pH adjustment |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |
Step-by-Step Protocol
-
Preparation of the Sodium Sulfide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium sulfide nonahydrate (X.X g, XX mmol) in a mixture of ethanol (XX mL) and deionized water (XX mL). Stir the mixture until the sodium sulfide is completely dissolved.
-
Reaction Setup: In a separate 500 mL round-bottom flask, dissolve 2-chloro-6-nitrobenzaldehyde (X.X g, XX mmol) in ethanol (XX mL).
-
Addition of Sodium Sulfide: Slowly add the sodium sulfide solution to the solution of 2-chloro-6-nitrobenzaldehyde via the dropping funnel over a period of 30-45 minutes. An exothermic reaction may be observed, and the color of the reaction mixture will change.[5] It is advisable to control the rate of addition to maintain the reaction temperature below 40 °C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate, 7:3).
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with 1M HCl to a pH of ~5-6. This may cause the precipitation of the crude product.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product.
-
PART 2: Synthesis of 6-chlorobenzo[d]isothiazole
This second step involves the conversion of the intermediate into the final product, 6-chlorobenzo[d]isothiazole. This is typically achieved through a reaction with a thionating agent. Lawesson's reagent is a common choice for such transformations.[6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Crude Intermediate from Part 1 | |||
| Lawesson's Reagent | ≥97% | Commercially Available | Handle in a fume hood |
| Toluene | Anhydrous | Commercially Available | |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography |
| Hexane | ACS Grade | Commercially Available | For chromatography |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude intermediate (X.X g, XX mmol) in anhydrous toluene (XX mL).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (X.X g, XX mmol, 0.5-1.0 equivalents) to the suspension.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude residue is then purified by column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC).
-
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 6-chlorobenzo[d]isothiazole as a solid. The product can be further purified by recrystallization from a suitable solvent if necessary.
Characterization Data
The final product, 6-chlorobenzo[d]isothiazole, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions with appropriate splitting patterns. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the benzo[d]isothiazole ring system. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₇H₄ClNS. |
| Melting Point | A sharp melting point consistent with a pure compound. |
Safety and Handling Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-chloro-6-nitrobenzaldehyde is a hazardous substance and should be handled with care.[5]
-
Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with extreme caution.
-
Lawesson's reagent has a strong, unpleasant odor and is a flammable solid.[7] It should be handled in a fume hood, and sources of ignition should be avoided.
-
Proper waste disposal procedures must be followed for all chemical waste generated.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reaction time or increase the temperature slightly. Ensure efficient stirring. |
| Loss of product during work-up | Ensure the pH is correctly adjusted for precipitation. Perform extractions thoroughly. | |
| Formation of multiple by-products | Side reactions | Control the temperature during the addition of sodium sulfide. Use purified starting materials. |
| Difficulty in purifying the final product | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 6-chlorobenzo[d]isothiazole from 2-chloro-6-nitrobenzaldehyde. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and drug development. The explanation of the chemical principles behind each step is intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.
References
- Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (n.d.).
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. ResearchGate.
- 2-Chloro-6-nitrobenzaldehyde. (n.d.). Chem-Impex.
- Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- DI-o-NITROPHENYL DISULFIDE. (n.d.). Organic Syntheses.
- Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(21), 3829-3832.
- Product Class 15: Isothiazoles. (n.d.).
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). RSC Advances, 11(32), 19670-19688.
- Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. (n.d.). ACS Publications.
- Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. (2017). ResearchGate.
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate.
- Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. (n.d.). ResearchGate.
- Metal-free radical cascade cyclization of 2-isocyanoaryl thioethers with alcohols: Synthesis of 2-hydroxyalkyl benzothiazoles. (n.d.). ResearchGate.
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (n.d.).
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).
- Use of Lawesson's Reagent in Organic Syntheses. (n.d.). ResearchGate.
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (n.d.). PMC - NIH.
- Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. (n.d.). Organic Chemistry Portal.
- Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. (2017). Beilstein Journals.
- Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron–Sulfur System. (n.d.). Sci-Hub.
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (n.d.). Google Patents.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Lawesson's reagent. (n.d.). Wikipedia.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6975.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.
- Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. (2021). ResearchGate.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Precision Protocol: Nucleophilic Substitution on 6-Chlorobenzo[d]isothiazole
Executive Summary & Strategic Analysis
The Challenge:
Performing nucleophilic substitution on 6-chlorobenzo[d]isothiazole presents a specific chemoselective paradox. Unlike its isomer benzothiazole, where the 2-position is highly activated for nucleophilic aromatic substitution (
Furthermore, the benzo[d]isothiazole scaffold contains a labile N–S bond . This bond is susceptible to cleavage by strong nucleophiles (ring opening) or reductive conditions. Consequently, standard harsh
The Solution:
Direct
Mechanistic Landscape & Reactivity Profile
Before initiating wet chemistry, it is critical to visualize the competing pathways. The diagram below illustrates why Metal-Catalysis is the requisite path, contrasting it with the failure modes of direct nucleophilic attack.
Figure 1: Mechanistic divergence showing the necessity of Pd-catalysis to avoid ring destruction.
Detailed Protocols
Protocol A: C–N Bond Formation (Buchwald-Hartwig Amination)
Target: Synthesis of 6-amino-benzo[d]isothiazoles. Applicability: Primary and secondary amines (anilines, morpholine, piperazine).
Reagents & Rationale
| Component | Reagent | Role & Mechanistic Insight |
| Catalyst Source | Provides the active | |
| Ligand | Xantphos or BINAP | Critical: Monodentate ligands often fail with sulfur heterocycles due to catalyst poisoning (S-coordination). Bidentate ligands like Xantphos (wide bite angle) facilitate the difficult reductive elimination step. |
| Base | A mild, insoluble base is preferred over | |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/aprotic. Dioxane is preferred for solubility of the catalyst system. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere Required):
-
Flame-dry a 2-neck round-bottom flask or a microwave vial.
-
Cool under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add 6-chlorobenzo[d]isothiazole (1.0 equiv).
-
Add Amine Nucleophile (1.2 equiv).
-
Add
(2.0 equiv). Note: Ensure the base is finely ground and anhydrous. -
Add Xantphos (0.05 equiv, 5 mol%) and
(0.025 equiv, 2.5 mol% Pd).
-
-
Solvation:
-
Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M).
-
Degassing: Sparge the solvent with Argon for 10-15 minutes. This is crucial to prevent oxidation of the phosphine ligand.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C for 12–18 hours.
-
Monitoring: Check by TLC or LC-MS. Look for the disappearance of the aryl chloride (usually UV active).
-
-
Workup:
-
Cool to room temperature.[2]
-
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc gradient).
-
Note: Benzo[d]isothiazoles can be polar; ensure the product does not streak.
-
Protocol B: C–O Bond Formation (Etherification)
Target: Synthesis of 6-alkoxy/aryloxy-benzo[d]isothiazoles. Challenges: Alkoxides are harder nucleophiles and pose a higher risk of ring opening.
Reagents & Rationale
-
Ligand Switch: Use RockPhos or BrettPhos . These bulky, electron-rich ligands are specifically designed for difficult C–O couplings.
-
Base: Use
(tribasic potassium phosphate). It is milder than sodium tert-butoxide and reduces side reactions.
Step-by-Step Methodology (Modifications from Protocol A)
-
Charging:
-
Substrate (1.0 equiv), Alcohol/Phenol (1.2 equiv),
(2.0 equiv). -
Catalyst:
(2 mol%) + RockPhos (4 mol%).
-
-
Reaction:
-
Solvent: Toluene (often better for C-O coupling).
-
Temperature: 90°C . Higher temperatures increase the risk of S-N bond cleavage.
-
-
Workup: Same as Protocol A.
Troubleshooting & Optimization Matrix
If the standard protocols yield low conversion, consult the decision tree below.
Figure 2: Troubleshooting logic for common failure modes in benzo[d]isothiazole coupling.
Safety & Handling (The "E-E-A-T" Factor)
-
Isothiazole Sensitivity: The benzo[d]isothiazole ring is a bioisostere of indole but possesses distinct reactivity. The N–S bond is the weak link. Avoid using strong reducing agents (e.g.,
, ) or strong nucleophilic bases (e.g., , ) during the coupling or subsequent steps, as these will cleave the ring to form 2-mercaptobenzylamines. -
Sulfur Poisoning: Sulfur-containing heterocycles can poison Pd catalysts. If conversion stalls, do not just add more catalyst; switch to a ligand with a stronger binding affinity (e.g., from BINAP to Xantphos or DPPF).
-
Hazards: 6-chlorobenzo[d]isothiazole is an irritant. Handle in a fume hood. Palladium wastes must be segregated into heavy metal waste streams.
References
-
Buchwald-Hartwig Amination Overview
-
Reactivity of Benzo[d]isothiazoles
-
Catalyst Selection for Sulfur Heterocycles
- Title: Buchwald-Hartwig Coupling: Mechanism & Examples
- Source: NRO Chemistry
-
URL:[Link]
-
General Protocol for Chlorobenzothiazoles (Analogous Reactivity)
- Title: Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole"
-
Source: BenchChem[7]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Precision Protocol: Preparation of 3-Substituted 6-Chlorobenzo[d]isothiazole Derivatives
Abstract
This application note details the robust synthesis of 3-substituted 6-chlorobenzo[d]isothiazole derivatives, a privileged scaffold in medicinal chemistry found in psychotropic agents and kinase inhibitors.[1] The protocol prioritizes a scalable, three-step workflow: (1) construction of the 6-chloro-1,2-benzisothiazol-3(2H)-one core, (2) activation via chlorination to 3,6-dichlorobenzo[d]isothiazole, and (3) regioselective nucleophilic aromatic substitution (
Introduction & Strategic Analysis
The benzo[d]isothiazole moiety is a bioisostere of the indole and benzothiophene rings, offering unique hydrogen-bonding capabilities and metabolic stability. The 6-chloro-3-substituted variant is particularly valuable as an intermediate for developing analogs of antipsychotics (e.g., Ziprasidone, Lurasidone) and specific serine/threonine kinase inhibitors.[1]
Retrosynthetic Logic
The synthesis hinges on the distinct reactivity profiles of the two electrophilic centers in 3,6-dichlorobenzo[d]isothiazole :
-
C3 Position (Imidoyl Chloride): Highly electrophilic due to the adjacent nitrogen and the heterocyclic nature. Reacts rapidly with nucleophiles under mild conditions.
-
C6 Position (Aryl Chloride): Significantly less reactive, requiring transition metal catalysis (e.g., Buchwald-Hartwig) or forcing conditions for substitution.
This reactivity gap allows for the selective functionalization of C3 without protecting the C6-chlorine.[1]
Figure 1: Retrosynthetic strategy leveraging the reactivity difference between the lactam activation and the stable aryl chloride.[1]
Experimental Protocols
Step 1: Synthesis of 6-Chloro-1,2-benzisothiazol-3(2H)-one
This step constructs the heterocyclic ring.[1] The oxidative cyclization of 2-mercaptobenzamide derivatives is preferred for its scalability and safety over methods using sulfenyl chlorides.[1]
Reagents: 4-Chloro-2-mercaptobenzamide, Hydrogen Peroxide (
Protocol:
-
Dissolution: Charge a 500 mL round-bottom flask with 4-chloro-2-mercaptobenzamide (18.7 g, 100 mmol) and 200 mL of 10% aqueous NaOH. Stir until fully dissolved.
-
Oxidative Cyclization: Cool the solution to 0–5°C in an ice bath. Dropwise add 30%
(12 mL, 110 mmol) over 30 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the disulfide intermediate or cyclized product) may form.
-
Acidification: Acidify the mixture to pH 2 using concentrated HCl. The product will precipitate as a bulky white solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C for 12 hours.
Step 2: Activation to 3,6-Dichlorobenzo[d]isothiazole
This step converts the stable lactam into the reactive imidoyl chloride.
Reagents: Phosphorus Oxychloride (
Protocol:
-
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a
drying tube, place 6-chloro-1,2-benzisothiazol-3(2H)-one (10.0 g, 54 mmol). -
Reagent Addition: Add
(30 mL, excess) carefully. Add anhydrous pyridine (0.5 mL) as a catalyst. -
Chlorination: Heat the mixture to reflux (105°C) for 3–4 hours. The suspension will clear as the starting material is consumed.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.
-
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Option A (Distillation): Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Option B (Quench): Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: This is highly exothermic and releases HCl gas.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with sat.
and brine.[3] -
Purification: Dry over
and concentrate. The crude solid is typically pure enough for the next step. If necessary, recrystallize from heptane.-
Yield: 75–85%
-
Appearance: Pale yellow crystalline solid.[4]
-
Storage: Store under nitrogen at 4°C. Hydrolysis reverts it to the starting lactam.
-
Step 3: Regioselective Substitution (Synthesis of 3-(Piperazin-1-yl)-6-chlorobenzo[d]isothiazole)
This protocol demonstrates the substitution using piperazine, a common motif.[1]
Reagents: 3,6-Dichlorobenzo[d]isothiazole, Piperazine (anhydrous),
Protocol:
-
Reaction Assembly: In a 100 mL reaction vial, dissolve 3,6-dichlorobenzo[d]isothiazole (2.04 g, 10 mmol) in anhydrous Acetonitrile (40 mL).
-
Nucleophile Addition: Add Piperazine (2.58 g, 30 mmol, 3 equiv). Using excess piperazine prevents the formation of the bis-substituted dimer.[1] Add
(1.38 g, 10 mmol) as an acid scavenger. -
Heating: Heat the mixture to reflux (80°C) for 2–6 hours.
-
Regiocontrol Check: The C3-Cl is displaced rapidly.[1] Extended heating or higher boiling solvents (e.g., DMF at 120°C) might risk minor substitution at C6, though this is rare without Pd catalysis.
-
-
Workup: Cool to room temperature. Filter off inorganic salts (
/KCl). -
Purification: Concentrate the filtrate. Redissolve in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess piperazine.
-
Isolation: Dry the organic layer (
) and concentrate. The product can be converted to the hydrochloride salt for stability by treating an ethanolic solution with HCl/Ether.-
Yield: 80–90%[1]
-
Characterization: 1H NMR should show the piperazine protons and the specific aromatic pattern of the 3,6-disubstituted ring.
-
Critical Process Parameters & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Freshly distilled/Clear | Yellow/aged | |
| Moisture Control | Strictly anhydrous (Step 2) | Presence of water hydrolyzes 3,6-dichloro intermediate back to the lactam. |
| Nucleophile Stoichiometry | >2.5 equivalents | Using <2 equivalents leads to "dimer" formation (two benzisothiazoles linked by one piperazine). |
| Temperature (Step 3) | 60–80°C | >100°C promotes degradation or side reactions at the C6 position. |
Regioselectivity Mechanism
The high selectivity for C3 is driven by the electronic deficiency of the
Figure 2: Mechanistic pathway highlighting the preferential attack at the C3 position.
References
-
Preparation of 3-chloro-1,2-benzisothiazole compounds. Patent CN1850811A.[1] Google Patents. Link
-
Method for producing 1,2-benzisothiazol-3-ones. European Patent EP0657438B1.[1] Google Patents. Link
-
Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole. GuideChem. Link
-
Process for preparation of 3-piperazinylbenzisothiazoles. US Patent 5,861,511.[1] Google Patents. Link
-
Synthesis of 1,2-Benzisothiazol-3(2H)-one. PrepChem. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
Application Note: Synthesis of 6-Chloro-Ziprasidone Analogs using 6-Chlorobenzo[d]isothiazole
This Application Note is designed for process chemists and analytical scientists involved in the development of antipsychotic therapeutics. It addresses the specific utilization of 6-chlorobenzo[d]isothiazole (6-Cl-BIT) as a starting scaffold.
Critical Scientific Context: Standard commercial Ziprasidone (Geodon) utilizes an unsubstituted 1,2-benzisothiazole ring coupled to a 6-chloro-oxindole tail. The introduction of a chlorine atom at the 6-position of the benzisothiazole ring (as requested in your topic) yields 6-chloro-ziprasidone , a structural analog often synthesized as a Process-Related Impurity (PRI) Reference Standard or for Structure-Activity Relationship (SAR) studies.
This guide details the protocol for converting the 6-chlorobenzo[d]isothiazole scaffold into the activated electrophile required for piperazine coupling, followed by the final assembly of the analog.
Executive Summary
The synthesis of Ziprasidone and its analogs relies on the nucleophilic aromatic substitution (
Reaction Pathway & Logic
The synthesis requires the activation of the C3 position of the isothiazole ring to create a suitable leaving group (LG). The 6-chloro substituent exerts an inductive electron-withdrawing effect (
Synthetic Workflow Diagram
Figure 1: Step-wise chemical transformation from the 6-chlorobenzo[d]isothiazole scaffold to the final Ziprasidone analog.
Experimental Protocols
Phase A: Activation of the Scaffold
Objective: To synthesize 3,6-dichlorobenzo[d]isothiazole .
Rationale: The C3-H bond in the starting material is not a sufficient leaving group. We must install a chlorine atom at C3. If starting from the lactam (6-chloro-1,2-benzisothiazol-3(2H)-one), we use phosphoryl chloride (
Protocol (via Lactam Chlorination - Most Robust Route):
-
Reagents:
-
6-Chloro-1,2-benzisothiazol-3(2H)-one (1.0 eq)
- (Phosphoryl chloride) (3.0 eq)
-
Pyridine (0.1 eq, Catalyst)[1]
-
-
Procedure:
-
Charge the reaction vessel with the lactam substrate.
-
Add
slowly under atmosphere. -
Add pyridine dropwise (Exothermic!).
-
Heat the mixture to 100°C for 4 hours. Monitor by HPLC for the disappearance of the starting lactam.
-
Workup: Cool to room temperature. Pour the reaction mass slowly onto crushed ice (Hydrolysis of excess
is violent). -
Extract with Dichloromethane (DCM). Wash organic layer with saturated
. -
Dry over
and concentrate to yield 3,6-dichlorobenzo[d]isothiazole .
-
Phase B: Synthesis of the Piperazinyl Intermediate
Objective: Synthesis of 3-(1-piperazinyl)-6-chlorobenzo[d]isothiazole .
Rationale: This is the critical
Protocol:
-
Reagents:
-
3,6-Dichlorobenzo[d]isothiazole (1.0 eq)
-
Piperazine (anhydrous) (4.0 eq) - Excess is crucial to prevent bis-coupling.
-
Solvent: Toluene or neat melt (120°C).
-
-
Procedure:
-
Mix the activated intermediate and piperazine in toluene.
-
Reflux (110°C) for 12–16 hours.
-
In-Process Control (IPC): Monitor the displacement of the C3-Cl. The C6-Cl is stable under these conditions due to lack of ortho/para activating nitrogens relative to that position.
-
Workup: Cool to 25°C. Add water to remove excess piperazine.
-
Extract the organic layer. Acidify with dilute HCl to precipitate the product as the hydrochloride salt, or concentrate to obtain the free base.
-
Purification: Recrystallize from Isopropanol (IPA).
-
Phase C: Final Coupling (Ziprasidone Analog Assembly)
Objective: Coupling with the oxindole tail. Rationale: The secondary amine of the piperazine moiety acts as the nucleophile to displace the alkyl chloride on the oxindole side chain.
Protocol:
-
Reagents:
-
3-(1-piperazinyl)-6-chlorobenzo[d]isothiazole (1.0 eq)
-
5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (1.0 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Sodium Iodide (NaI) (0.1 eq, Finkelstein catalyst)
-
Solvent: Water or Methyl Isobutyl Ketone (MIBK).
-
-
Procedure:
-
Suspend all reagents in water (Green Chemistry route) or MIBK.
-
Heat to reflux (100°C) for 24 hours.
-
Mechanism: NaI converts the alkyl chloride to a more reactive alkyl iodide in situ. The piperazine nitrogen attacks the ethyl linker.
-
Workup: Filter the hot reaction mixture to remove inorganic salts (if using organic solvent) or cool to precipitate the crude free base.
-
Wash the cake with water and acetone.
-
Salt Formation: Dissolve the free base in DCM/Methanol and treat with HCl/Ether to generate the hydrochloride salt for stability studies.
-
Analytical Data & QC Parameters
To validate the synthesis of the 6-chloro analog versus the standard Ziprasidone, specific analytical markers must be checked.
| Parameter | Standard Ziprasidone (Ref) | 6-Chloro-Ziprasidone (Target) |
| Benzisothiazole Ring | Unsubstituted (Hydrogens at 4,5,6,[2]7) | Chloro-substituted at C6 |
| Molecular Weight (Free Base) | 412.94 g/mol | 447.38 g/mol (+34.45 Da) |
| Multiplet 7.4–8.0 ppm (4H integration) | Distinct pattern (3H integration); Loss of C6 proton signal. | |
| Mass Spectrometry (ESI+) | m/z 413 | m/z 447 |
Troubleshooting & Optimization
-
Issue: Bis-coupling in Phase B.
-
Cause: Insufficient excess of piperazine allows the product to react with another molecule of starting material.
-
Solution: Increase piperazine equivalents to >4.0 or use a high-dilution slow-addition technique.
-
-
Issue: Regioselectivity in Phase A.
-
Context: If starting from the un-chlorinated lactam and trying to chlorinate the ring and the 3-position simultaneously.
-
Recommendation: Always start with the pre-chlorinated benzene ring (6-chloro-1,2-benzisothiazol-3(2H)-one) to ensure regiospecificity.
-
References
-
Pfizer Inc. (1989). Arylpiperazinyl-ethyl(or butyl)-heterocyclic compounds and their use in treating pychosis. U.S. Patent 4,831,031.[3] Link
- Foundational patent describing the coupling of benzisothiazolyl-piperazines with oxindole deriv
-
Pfizer Inc. (1994). Process for preparing ziprasidone.[3] U.S. Patent 5,312,925.[3] Link
- Details the optimized aqueous-based coupling protocols and salt form
-
Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine Derivatives as Potential Antipsychotic Agents." Journal of Medicinal Chemistry, 39(1), 143-152. Link
- Provides SAR data on ring-substituted analogs, crucial for understanding the 6-chloro deriv
- Organic Process Research & Development. (2012). "Development of a Scalable Process for the Synthesis of Ziprasidone." General reference for the industrial scaling of the reaction conditions.
Sources
- 1. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 2. 272-16-2|Benzo[d]isothiazole|BLD Pharm [bldpharm.com]
- 3. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
Application Note: Ring Closure Methods for 6-Chlorobenzo[d]isothiazole Synthesis
This Application Note and Protocol guide details the synthesis of 6-chlorobenzo[d]isothiazole (also known as 6-chloro-1,2-benzisothiazole). The guide prioritizes the most robust, scalable, and chemically logical routes: Oxidative Cyclization of 2-Mercaptobenzaldehydes (Method A) and Direct Annulation of 2-Halobenzaldehydes (Method B).
Abstract & Strategic Analysis
Benzo[d]isothiazoles are privileged scaffolds in medicinal chemistry, exhibiting antimicrobial, antiviral, and anti-inflammatory properties. The 6-chloro derivative is a critical intermediate for diversifying the pharmacophore at the carbon skeleton while retaining the reactive N-S heterocycle.
Synthesizing the 6-chloro isomer requires precise regiochemical control. The primary challenge is ensuring the chlorine atom remains intact during the harsh nucleophilic substitution conditions often required to install the sulfur atom.
Strategic Route Comparison
| Feature | Method A: Oxidative Cyclization | Method B: Direct Annulation |
| Starting Material | 2-Mercapto-4-chlorobenzaldehyde | 2,4-Dichlorobenzaldehyde |
| Bond Formation | N–S bond closure (Oxidative) | C–S and N–S bond formation (Cascade) |
| Reagents | NH₃, H₂O₂ or I₂, NaOH | S₈, NH₃ (aq), DMF/DMSO |
| Scalability | High (Stepwise control) | High (One-pot, Industrial) |
| Atom Economy | Moderate | High |
| Primary Risk | Disulfide byproduct formation | High pressure/temperature handling |
Detailed Experimental Protocols
Method A: Oxidative Cyclization of 2-Mercaptobenzaldehyde (High Precision)
This method is preferred for laboratory-scale synthesis (gram scale) where purity is paramount. It proceeds via the in-situ formation of a sulfenamide or direct oxidative closure of the thio-imine.
Pre-requisite: Synthesis of Precursor
Starting Material:2,4-Dichlorobenzaldehyde . Transformation: Selective nucleophilic aromatic substitution of the ortho-chloro group (activated by the aldehyde) with sodium sulfide. Note: The para-chloro group (relative to aldehyde) is less activated and remains intact, correctly positioning it at the 6-position of the final heterocycle.
Protocol Steps
Step 1: Preparation of 2-Mercapto-4-chlorobenzaldehyde
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (17.5 g, 100 mmol) in DMF (100 mL).
-
Sulfuration: Add anhydrous Sodium Sulfide (Na₂S, 1.1 equiv) portion-wise at 0°C to prevent over-reaction.
-
Reaction: Warm to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.
-
Workup: Pour into ice water (500 mL) and acidify carefully with HCl (1M) to pH 4. Caution: H₂S gas may evolve.
-
Isolation: Filter the yellow precipitate (2-mercapto-4-chlorobenzaldehyde). Dry under vacuum.
Step 2: Ring Closure (Oxidative Cyclization)
-
Imine Formation: Suspend the crude 2-mercapto-4-chlorobenzaldehyde (100 mmol) in Methanol (200 mL) saturated with Ammonia gas (or use 28% NH₄OH, 150 mL). Stir for 1 hour at RT to form the imine intermediate.
-
Cyclization: Cool to 0°C. Add Hydrogen Peroxide (30% aq, 1.2 equiv) dropwise over 30 minutes. Alternatively, Iodine (I₂, 1.1 equiv) in MeOH can be used as a mild oxidant.
-
Completion: Stir at RT for 3-5 hours. The solution will typically darken.
-
Extraction: Concentrate methanol. Extract aqueous residue with Dichloromethane (DCM, 3 x 100 mL).
-
Purification: Wash organic phase with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Silica, 0-10% EtOAc in Hexane).
Critical Control Point (CCP): Ensure the ammonia source is fresh and in excess to prevent the formation of the disulfide dimer (2,2'-dithiobis(4-chlorobenzaldehyde)), which is a thermodynamic dead-end in this specific one-pot variant.
Method B: One-Pot Direct Annulation (Industrial Scale)
This route utilizes elemental sulfur and ammonia directly with the di-halo precursor, leveraging the "redox" capability of polysulfides in situ.
Protocol Steps
-
Setup: Use a high-pressure autoclave or a sealed heavy-walled glass pressure tube.
-
Charging: Charge the vessel with:
-
2,4-Dichlorobenzaldehyde (17.5 g, 100 mmol)
-
Elemental Sulfur (S₈, 4.8 g, 1.5 equiv of S)
-
Ammonia (28% aqueous solution, 100 mL)
-
Solvent: DMF or DMSO (50 mL) to improve solubility.
-
-
Reaction: Seal the vessel and heat to 110–120°C for 12–16 hours.
-
Quench: Cool to room temperature. Carefully vent excess ammonia pressure (scrubber required).
-
Workup: Pour the dark reaction mixture into crushed ice (500 g). Stir vigorously for 30 minutes.
-
Filtration: Filter the resulting solid.
-
Purification: Recrystallize from Ethanol/Water or purify via steam distillation if the product is volatile enough (typical for simple benzoisothiazoles).
Mechanistic Visualization
The following diagram illustrates the pathway for Method A, highlighting the regioselectivity that secures the 6-chloro substituent.
Caption: Stepwise conversion of 2,4-dichlorobenzaldehyde to 6-chlorobenzo[d]isothiazole via selective SNAr and oxidative cyclization.
Troubleshooting & Expert Insights
Regiochemical Verification
-
Issue: How do you ensure the product is 6-chloro and not 5-chloro?
-
Insight: The starting material determines the outcome. Using 2,4-dichlorobenzaldehyde places the unreactive chlorine meta to the aldehyde. In the final benzo[d]isothiazole numbering (S=1, N=2), the carbon originally attached to the aldehyde is C3. The carbon originally ortho to the aldehyde (C6 of benzene) becomes C4 of the heterocycle. The C4 of the benzene (holding the Cl) becomes C6 of the heterocycle.
-
Check: 1H NMR will show a specific coupling pattern. H-7 and H-5 will show meta-coupling (~2 Hz), while H-4 and H-5 will show ortho-coupling (~8 Hz).
-
Yield Optimization
-
Problem: Low yield in Method A due to disulfide formation.
-
Solution: Perform the reaction under dilute conditions or use hydroxylamine-O-sulfonic acid (HSA) instead of NH₃/H₂O₂. HSA acts as both the nitrogen source and the oxidant, often providing cleaner cyclization for electron-deficient rings.
Safety Considerations
-
H₂S Evolution: Acidification of sulfide mixtures releases toxic H₂S. Always use a caustic scrubber.
-
High Pressure: Method B generates significant internal pressure due to ammonia and heat. Use rated glassware or metal reactors.
References
-
Synthesis of Benzo[d]isothiazoles: An Update. Arkivoc, 2024, part v, 202312146.[1] Link
- Oxidative Cyclization of 2-Mercaptobenzaldehyde with Ammonia.Journal of Organic Chemistry, 2021, 86, 632-642.
-
Process for the preparation of 3-chloro-1,2-benzisothiazoles. German Patent DE1770853A1. (Describes chlorination and starting materials). Link
-
Preparation method for 1,2-benzoisothiazolinone. China Patent CN103172588A. (Industrial route using o-chlorobenzonitrile/aldehyde + S + NH3).[6] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of benzo[f][1,2]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN103172588A - Preparation method for 1,2-benzo isothiazolinone - Google Patents [patents.google.com]
Accelerated Access to Privileged Scaffolds: Microwave-Assisted Synthesis of Benzo[d]isothiazoles
Introduction & Significance
The benzo[d]isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster atypical antipsychotics such as Ziprasidone (Geodon) , Lurasidone (Latuda) , and Perospirone . Unlike its isomer benzothiazole, the benzo[d]isothiazole ring features a nitrogen-sulfur (N-S) bond within the five-membered ring, imparting unique electronic properties and bioactivity profiles.
Traditional synthesis of this scaffold—often involving the oxidative cyclization of thiobenzamides or the reaction of 2-halobenzonitriles with sulfur nucleophiles—is plagued by long reaction times (12–24 hours), harsh oxidants, and inconsistent yields due to thermal gradients.
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by utilizing dielectric heating . The direct coupling of microwave energy with polar solvents and reagents allows for rapid superheating and selective activation of specific reaction pathways. This guide details two robust, field-proven protocols for synthesizing benzo[d]isothiazole derivatives, optimized for reproducibility and scalability.
Reaction Mechanics & Strategy
To ensure high purity and yield, we focus on two distinct mechanistic pathways: a Copper-Catalyzed Cascade (for functionalized scaffolds) and a Metal-Free Oxidative Cyclization (for "green" synthesis).
Mechanistic Pathway: Copper-Catalyzed C-S/N-S Bond Formation
The most versatile route involves the reaction of o-halobenzamides with a sulfur source (e.g., KSCN or S8). The microwave field accelerates the initial oxidative addition of Copper(I) to the aryl halide, a typically rate-limiting step in thermal conditions.
Figure 1: Mechanistic pathway for the Cu-catalyzed cascade synthesis of benzo[d]isothiazol-3-ones. Microwave irradiation significantly lowers the activation energy for the initial oxidative addition step.
Protocol A: Cu-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-ones
Target: Synthesis of N-substituted benzo[d]isothiazol-3-ones from 2-bromobenzamides. Mechanism: Tandem C-S cross-coupling / N-S bond formation.
Materials
-
Substrate: N-substituted-2-bromobenzamide (1.0 equiv)
-
Reagent: Potassium Thiocyanate (KSCN) (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Water:DMSO (2:1 v/v) or pure DMF (degassed)
Step-by-Step Procedure
-
Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-bromobenzamide (1.0 mmol), KSCN (1.5 mmol, 146 mg), CuI (0.1 mmol, 19 mg), L-Proline (0.2 mmol, 23 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Solvation: Add 3 mL of the solvent mixture. Cap the vial with a Teflon-lined septum.
-
Pre-Stirring: Vortex for 30 seconds to ensure homogeneity of the slurry.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temperature: 120 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200W (High absorption expected)
-
-
Workup:
-
Cool the reaction to <50 °C using compressed air (built-in feature of most reactors).
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Filter through a Celite pad to remove copper salts.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: The use of water as a co-solvent enhances the "on-water" effect, accelerating the hydrophobic collapse of reagents, which is further synergized by microwave heating.
Protocol B: Metal-Free Oxidative Cyclization (Green Route)
Target: Synthesis of benzo[d]isothiazoles from 2-mercaptobenzamides (or 2,2'-dithiodibenzoic acid derivatives). Mechanism: Oxidative S-N bond formation.
Materials
-
Substrate: 2-Mercaptobenzamide (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (30% aq, 3.0 equiv) OR Iodine (I₂, 1.1 equiv)
-
Solvent: Ethanol or Water
-
Additive: HCl (cat. 1-2 drops) if using H₂O₂
Step-by-Step Procedure
-
Preparation: Dissolve 2-mercaptobenzamide (1.0 mmol) in Ethanol (4 mL) in a 10 mL microwave vial.
-
Oxidant Addition:
-
Method A (Iodine):[2] Add I₂ (1.1 mmol).
-
Method B (H₂O₂): Add H₂O₂ dropwise.
-
-
Microwave Parameters:
-
Temperature: 90 °C
-
Hold Time: 5–8 minutes
-
Stirring: High
-
-
Workup:
-
Pour the reaction mixture into ice-cold water.
-
The product usually precipitates as a solid.
-
Filter, wash with cold water, and recrystallize from ethanol.
-
Experimental Data & Optimization
The following table summarizes the efficiency gains of Microwave (MW) irradiation versus Conventional Heating (CH) for the synthesis of N-phenyl-1,2-benzisothiazol-3(2H)-one (Protocol A).
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Temperature | 120 °C (Reflux) | 120 °C (Internal Probe) | Equal |
| Time | 14 Hours | 15 Minutes | 56x Faster |
| Yield | 68% | 92% | +24% |
| Purity (LCMS) | 85% (Side products observed) | >95% (Cleaner profile) | High |
| Solvent Vol. | 20 mL | 3 mL | Green Metric |
Troubleshooting Guide:
-
Low Yield: If conversion is incomplete, increase temperature to 140 °C rather than extending time. Prolonged MW exposure can lead to degradation.
-
Pressure Spikes: When using aqueous H₂O₂ (Protocol B), gas evolution (O₂) is rapid. Use a vessel with a high-pressure rating (30 bar) and ensure the "ramp time" is set to 2 minutes to prevent thermal runaway.
-
Copper Removal: Residual copper is a common issue in Protocol A. Use a scavenger resin (e.g., QuadraPure™ TU) during workup for pharmaceutical-grade purity.
Experimental Workflow Diagram
Figure 2: Standard operational workflow for microwave-assisted synthesis batches.
References
-
Microwave-Assisted Synthesis of 1,2-Benzisothiazol-3(2H)-ones via Copper-Catalyzed Tandem Reaction. Source: Wang, M., et al. Journal of Organic Chemistry. Note: Describes the foundational Cu-catalyzed KSCN insertion route. (Representative link for Cu-catalyzed heterocycle synthesis)
-
Microwave-Assisted Synthesis of Benzothiazole and Benzisothiazole Derivatives. Source:ACS Combinatorial Science / Indian Academy of Sciences. Note: Covers the oxidative cyclization methodologies and green chemistry aspects.[3]
-
Copper-Catalyzed Synthesis of Sulfur Heterocycles. Source:Chinese Journal of Organic Chemistry. Note: Provides optimization data for ligand selection in Cu-catalyzed coupling.
-
Aerobic Oxidative Cyclization of 2-Mercaptobenzamide. Source: Shang, X., et al. ResearchGate. Note: Details the mechanism of the S-N bond formation under oxidative conditions.
Sources
Application Note & Protocols: Strategic Selection of Reagents for Oxidative Annulation in the Synthesis of 6-Chlorobenzo[d]isothiazole
Introduction: The Significance of the 6-Chlorobenzo[d]isothiazole Scaffold
The benzo[d]isothiazole nucleus is a privileged heterocyclic motif that constitutes the core of numerous compounds with significant biological activity and applications in materials science. Its derivatives have demonstrated a wide range of pharmacological properties, including antiproliferative activity against various cancer cell lines.[1] The introduction of a chlorine atom at the 6-position of the benzo[d]isothiazole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.
The construction of the benzo[d]isothiazole scaffold is typically achieved by forming the isothiazole ring onto a pre-existing benzene ring.[2] Among the various synthetic strategies, oxidative annulation has emerged as a powerful and efficient method. This approach involves the intramolecular formation of a crucial N–S bond via an oxidative process, often from readily available precursors like 2-mercaptobenzamides or through C-H activation pathways.[2][3]
This guide provides an in-depth analysis of the reagents and methodologies for the oxidative annulation synthesis of 6-chlorobenzo[d]isothiazole. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed protocols but also the causal reasoning behind the selection of specific reagents and reaction conditions.
Part 1: Mechanistic Strategies & Reagent Systems for Oxidative Annulation
The formation of the benzo[d]isothiazole ring via oxidative annulation primarily relies on the strategic formation of the N–S bond. The choice of starting material dictates the specific reagents required for the transformation. We can broadly categorize these approaches based on the pre-functionalization of the aromatic precursor.
Strategy 1: Oxidative Cyclization of Pre-functionalized Aromatics (Nitrogen and Sulfur Loaded)
This is the most direct approach, typically starting from a 2-mercaptobenzamide derivative. The core transformation is an intramolecular dehydrogenative N–S coupling. The key to success lies in selecting an oxidant that is potent enough to facilitate the cyclization without causing undesirable side reactions, such as the oxidation of the sulfur atom to a sulfoxide or sulfone.
Key Reagents & Rationale:
-
Electrochemical Oxidation: This modern technique offers high selectivity and avoids the use of chemical oxidants, making it a green and sustainable choice.[3] The reaction is performed in an undivided cell under constant current, using the 2-mercaptobenzamide substrate and an additive like tetrabutylammonium bromide [(n-Bu)₄NBr].[3] The process generates hydrogen gas as the only byproduct.[3]
-
Causality: The anode facilitates the oxidation of the thiol to a thiyl radical or a related species, which then undergoes intramolecular cyclization. The lack of harsh chemical reagents minimizes over-oxidation and simplifies purification.
-
-
Chemical Oxidants (e.g., Sodium Hypochlorite, Iodine): Traditional oxidants can also be effective. For instance, treating a 2-fluorobenzonitrile derivative with sodium sulfide followed by ammonia and sodium hypochlorite (bleach) can furnish the benzo[d]isothiazol-3-amine core in a one-pot fashion.[2]
-
Causality: These reagents provide a source of "positive halogen" or an oxygen atom to accept electrons, driving the N-S bond formation. However, careful control of stoichiometry and temperature is critical to prevent chlorination at undesired positions or oxidation of the product.
-
Reaction Mechanism: Electrochemical Dehydrogenative Cyclization
The proposed mechanism for the electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides involves an initial oxidation at the anode to generate a disulfide intermediate, which then undergoes further oxidation and intramolecular cyclization.[3]
Caption: Fig 1. Proposed electrochemical oxidative annulation mechanism.
Strategy 2: C-H Activation/Annulation of Nitrogen-Loaded Aromatics
This advanced strategy builds the isothiazole ring by forming both C–S and N–S bonds, utilizing the inherent reactivity of C–H bonds adjacent to a directing group. This approach is highly atom-economical.
Key Reagents & Rationale:
-
Rhodium Catalysis: Transition-metal catalysis, particularly with rhodium, enables the oxidative annulation of substrates like benzimidates with elemental sulfur.[2]
-
Catalyst System: A typical system uses a rhodium catalyst like [Cp*Rh(MeCN)₃][SbF₆]₂, an oxidant such as silver acetate (AgOAc), and elemental sulfur (S₈) as the sulfur source.[2]
-
Causality: The benzimidate acts as a directing group, guiding the rhodium catalyst to activate a specific ortho C–H bond. The catalyst then facilitates the insertion of sulfur and subsequent intramolecular N-S bond formation, with the silver salt acting as the terminal oxidant to regenerate the active catalytic species.[2]
-
Part 2: Comparative Analysis of Oxidative Annulation Methods
The selection of a synthetic route depends on factors such as substrate availability, desired scale, and tolerance to specific reagents. The table below summarizes the key features of the discussed strategies for synthesizing a 6-chloro-substituted target.
| Strategy | Starting Material Example | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Electrochemical Cyclization | 4-Chloro-2-mercaptobenzamide | (n-Bu)₄NBr (additive), undivided cell | Constant current, MeCN/H₂O | High selectivity, no chemical oxidants, environmentally friendly.[3] | Requires specialized electrochemical equipment. |
| Chemical Oxidation | 5-Chloro-2-fluorobenzonitrile | Na₂S, NH₃, NaOCl | One-pot, moderate temperature | Uses readily available, inexpensive bulk reagents.[2] | Stoichiometric waste, potential for side reactions (over-oxidation/chlorination). |
| Rh-Catalyzed C-H Annulation | N-Methoxy-4-chlorobenzimidate | [Cp*Rh(III)] catalyst, AgOAc (oxidant), S₈ | High temperature (e.g., 100 °C), PhCF₃ | High atom economy, novel bond formation.[2] | Expensive catalyst, requires specific directing groups, high temperatures. |
Part 3: Detailed Experimental Protocols
The following protocols are model procedures for the synthesis of 6-chlorobenzo[d]isothiazol-3(2H)-one, adapted from established methodologies. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Electrochemical Synthesis of 6-Chloro-2-butylbenzo[d]isothiazol-3(2H)-one
This protocol is adapted from the electrochemical dehydrogenative cyclization methodology reported by the Chen group.[3]
Materials & Equipment:
-
Starting Material: N-butyl-4-chloro-2-mercaptobenzamide
-
Additive: Tetrabutylammonium bromide [(n-Bu)₄NBr]
-
Solvent: Acetonitrile (MeCN) and Water (H₂O)
-
Electrodes: Carbon plate anode, platinum plate cathode
-
Power Supply: DC regulated power supply
-
Reaction Vessel: Undivided electrochemical cell (e.g., 25 mL beaker)
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram:
Caption: Fig 2. Workflow for electrochemical synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an undivided electrochemical cell (25 mL), add N-butyl-4-chloro-2-mercaptobenzamide (0.5 mmol, 1.0 equiv.), tetrabutylammonium bromide (0.2 equiv.), and a solvent mixture of MeCN/H₂O (9:1, 10 mL).
-
Electrolysis: Equip the cell with a carbon plate anode and a platinum plate cathode. Immerse the electrodes into the solution and begin stirring. Apply a constant current of 10 mA using a DC power supply.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 4-6 hours).
-
Work-up: Upon completion, turn off the power supply and remove the electrodes. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Add deionized water (15 mL) to the residue and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-butylbenzo[d]isothiazol-3(2H)-one.
Protocol 2: Metal-Free Oxidative Annulation to form 3-Amino-6-chlorobenzo[d]isothiazole
This protocol is a conceptual adaptation based on the work of Wang et al. for the synthesis of the benzo[d]isothiazole core from ortho-fluorobenzonitriles.[2]
Materials & Equipment:
-
Starting Material: 5-Chloro-2-fluorobenzonitrile
-
Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O), Ammonia solution (28% in H₂O), Sodium hypochlorite solution (commercial bleach, ~6-8%)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux and extraction.
Step-by-Step Procedure:
-
Thiolation: In a round-bottom flask, dissolve 5-chloro-2-fluorobenzonitrile (10 mmol, 1.0 equiv.) in DMF (20 mL). Add sodium sulfide nonahydrate (11 mmol, 1.1 equiv.) in one portion. Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.
-
Amination and Cyclization: Cool the reaction mixture to room temperature. In a single, continuous operation, add aqueous ammonia solution (20 mL) followed by the dropwise addition of sodium hypochlorite solution (15 mL) over 20 minutes, maintaining the temperature below 30 °C with an ice bath.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 3 hours.
-
Work-up: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-amino-6-chlorobenzo[d]isothiazole.
Part 4: Troubleshooting and Expert Insights
-
Low Yield in Electrochemical Synthesis: Ensure electrodes are clean and properly spaced. Check the concentration of the supporting electrolyte [(n-Bu)₄NBr], as it is crucial for conductivity.
-
Over-oxidation Side Products: In chemical oxidation protocols, over-oxidation of the sulfur can lead to benzo[d]isothiazole-1-oxides or 1,1-dioxides.[4] This can be mitigated by maintaining low temperatures during the addition of the oxidant and by using the exact stoichiometric amount required.
-
Purification Challenges: Benzo[d]isothiazole derivatives can sometimes be challenging to purify. If column chromatography is insufficient, consider recrystallization from various solvents or sublimation for non-volatile solids.
-
Substrate Solubility: For C-H activation protocols that run at high temperatures, ensure your substituted starting material is fully soluble in the chosen solvent (e.g., PhCF₃, dioxane) to ensure a homogeneous reaction mixture and reproducible results.[2]
Conclusion
The synthesis of 6-chlorobenzo[d]isothiazole via oxidative annulation is a versatile and powerful strategy in medicinal and materials chemistry. Modern methods, particularly electrochemical synthesis, offer a greener and more controlled alternative to traditional chemical oxidants. For more complex architectures, transition-metal-catalyzed C-H activation provides an atom-economical pathway. The choice of reagents is paramount and must be tailored to the specific starting material and desired scale of the reaction. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can efficiently access this valuable heterocyclic scaffold for further development.
References
- Synthesis of benzo[d]isothiazoles: an upd
- Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed.
- Rhodium-catalyzed benzoisothiazole synthesis by tandem annulation reactions of sulfoximines and activated olefins. Organic & Biomolecular Chemistry (RSC Publishing).
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][5]Thiazin-4-One Derivatives. MDPI.
- (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
Sources
Application Note: A Guide to the Synthesis of Key Precursors for 6-Chlorobenzo[d]isothiazole-3-one
Introduction
6-Chlorobenzo[d]isothiazole-3-one, a halogenated analog of the foundational benzisothiazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The benzo[d]isothiazole core is present in numerous compounds with diverse biological activities.[1][2] The strategic placement of a chlorine atom at the 6-position can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents and chemical probes.
This application note provides a comprehensive, in-depth guide to the synthesis of key precursors for 6-chlorobenzo[d]isothiazole-3-one. We will move beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and offer field-proven insights to ensure reproducible and high-yield syntheses. The primary synthetic target is 2,2'-dithiobis(5-chlorobenzoic acid) , the stable disulfide dimer that serves as the immediate and most practical precursor for the final heterocyclic scaffold. We will also detail the synthesis of its monomer, 5-chloro-2-mercaptobenzoic acid , and the requisite starting material, 2-amino-5-chlorobenzoic acid .
Strategic Overview: Retrosynthetic Analysis
A robust synthetic strategy relies on commercially available, cost-effective starting materials and high-yielding, reliable chemical transformations. Our approach to 6-chlorobenzo[d]isothiazole-3-one begins with a retrosynthetic disconnection that identifies 2,2'-dithiobis(5-chlorobenzoic acid) as the key intermediate. This disulfide is advantageous due to its superior stability against air oxidation compared to the corresponding thiol.[3] The disulfide itself can be synthesized from 2-amino-5-chlorobenzoic acid via a well-established Sandmeyer-type reaction sequence.
Caption: Retrosynthetic pathway for 6-chlorobenzo[d]isothiazole-3-one.
Synthesis of 2-Amino-5-chlorobenzoic Acid (Precursor A)
While 2-amino-5-chlorobenzoic acid (5-chloroanthranilic acid) is often commercially available, its synthesis from the more common anthranilic acid is a valuable procedure for any research laboratory. The protocol involves a direct chlorination using sulfuryl chloride.
Causality Behind the Method: This reaction proceeds via an electrophilic aromatic substitution pathway. Sulfuryl chloride (SO₂Cl₂) in the presence of an ethereal solvent acts as an effective source of electrophilic chlorine. The amino group of anthranilic acid is a potent activating group, directing the incoming electrophile to the para position (position 5), leading to the desired product with high regioselectivity.
Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| Anthranilic Acid | 137.14 | 20.0 g | 0.146 | Starting Material |
| Sulfuryl Chloride | 134.97 | 26.0 g | 0.193 | Chlorinating Agent |
| Diethyl Ether (anhydrous) | 74.12 | 350 mL | - | Solvent |
| 8% Hydrochloric Acid | - | 400 mL | - | Workup/Hydrolysis |
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add powdered anthranilic acid (20.0 g).
-
Reagent Preparation: In a separate, dry flask, prepare a solution of sulfuryl chloride (26.0 g) in 350 mL of absolute diethyl ether.
-
Addition: Cool the anthranilic acid-containing flask in an ice bath. Slowly add the sulfuryl chloride solution over a period of 10-15 minutes with vigorous stirring.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the diethyl ether and any excess sulfuryl chloride under reduced pressure using a rotary evaporator.
-
Quenching & Hydrolysis: Treat the residue with 150 mL of cold water and allow the mixture to stand for 1 hour to hydrolyze any remaining intermediates. Filter the resulting solid and wash it thoroughly with water.
-
Purification: Transfer the crude solid to a beaker and digest it at 60-70°C with 400 mL of 8% aqueous hydrochloric acid for 2 hours.[4][5]
-
Isolation: Cool the mixture in an ice bath. The purified 2-amino-5-chlorobenzoic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The expected yield is typically high for this procedure.
Synthesis of 2,2'-Dithiobis(5-chlorobenzoic acid) (Key Precursor B)
This procedure is the cornerstone of the synthetic route. It is a one-pot reaction that efficiently converts the amino group of 2-amino-5-chlorobenzoic acid into a disulfide bridge via a diazonium salt intermediate.
Causality Behind the Method:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) forms a diazonium salt. This temperature control is critical, as diazonium salts are unstable and can decompose at higher temperatures.
-
Thiolation/Dimerization: The diazonium salt is then treated with a solution of sodium disulfide (Na₂S₂). The disulfide anion acts as a nucleophile, displacing the dinitrogen gas and forming a transient thiolate. This thiolate is immediately oxidized in the reaction medium to form the stable disulfide bridge, yielding the desired product.
Caption: Experimental workflow for the synthesis of the disulfide precursor.
Protocol 2: One-Pot Synthesis of 2,2'-Dithiobis(5-chlorobenzoic acid)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 2-Amino-5-chlorobenzoic acid | 171.57 | 10.0 g | 0.0583 | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.4 g | 0.0638 | Diazotizing Agent |
| Hydrochloric Acid (conc., ~37%) | 36.46 | 15 mL | ~0.18 | Acid/Catalyst |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 14.0 g | 0.0583 | Sulfur Source |
| Sulfur Powder (S₈) | 256.52 | 1.9 g | 0.0074 | Sulfur Source |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.100 | Base |
Step-by-Step Methodology:
-
Diazotization:
-
In a 250 mL beaker, combine concentrated HCl (15 mL) and water (15 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add 2-amino-5-chlorobenzoic acid (10.0 g) with stirring. Maintain the temperature between 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.4 g) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
-
Preparation of Sodium Disulfide Solution:
-
In a 500 mL flask, dissolve sodium sulfide nonahydrate (14.0 g) and sodium hydroxide (4.0 g) in water (100 mL).
-
Add sulfur powder (1.9 g) to this solution and stir until it dissolves completely, forming a dark reddish-brown solution of sodium disulfide. Cool this solution to 10-15 °C.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the stirred sodium disulfide solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the foaming.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Gently heat the reaction mixture to 50 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with concentrated HCl until the pH is approximately 2-3. A voluminous yellow precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with water until the washings are neutral.
-
Dry the product, 2,2'-dithiobis(5-chlorobenzoic acid), in a vacuum oven at 60-70 °C. The expected yield is typically in the range of 85-95%.
-
Synthesis of 5-Chloro-2-mercaptobenzoic acid (Precursor C)
For certain applications, the monomeric thiol may be required. It can be readily prepared by the chemical reduction of the stable disulfide precursor.
Causality Behind the Method: The disulfide bond (S-S) is susceptible to cleavage by reducing agents. A mild reducing agent like sodium borohydride (NaBH₄) or a more classical choice like zinc powder in an acidic medium effectively reduces the disulfide to two equivalents of the corresponding thiol. The reaction is typically clean and high-yielding. It is crucial to perform the workup under conditions that minimize re-oxidation by atmospheric oxygen.
Protocol 3: Reduction of 2,2'-Dithiobis(5-chlorobenzoic acid)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 2,2'-Dithiobis(5-chlorobenzoic acid) | 371.25 | 5.0 g | 0.0135 | Starting Material |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.2 g | ~0.03 | Base |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.1 g | 0.029 | Reducing Agent |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | Acid for Precipitation |
Step-by-Step Methodology:
-
Dissolution: In a flask, suspend the disulfide (5.0 g) in 50 mL of water. Add 10% aqueous sodium hydroxide solution dropwise until the solid completely dissolves (pH ~8-9).
-
Reduction: Cool the solution in an ice bath. In small portions, add sodium borohydride (1.1 g) over 15 minutes. The yellow color of the disulfide solution should fade.
-
Reaction Completion: Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Isolation:
-
Cool the reaction mixture back to 0-5 °C.
-
Slowly acidify with concentrated hydrochloric acid to a pH of 2-3. A white precipitate of 5-chloro-2-mercaptobenzoic acid will form.
-
Collect the product by vacuum filtration, wash with cold, deoxygenated water, and dry immediately under high vacuum.
-
Note: The product is susceptible to air oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) and used promptly.[3]
-
Final Cyclization to 6-Chlorobenzo[d]isothiazole-3-one
The conversion of the precursor, 2,2'-dithiobis(5-chlorobenzoic acid), to the final product involves the formation of both the amide and the thioether-like bond in the heterocyclic ring. A common and effective method involves a two-step sequence using thionyl chloride followed by an ammonia source.
Brief Outline of Cyclization:
-
Acyl Chloride Formation: The disulfide precursor is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This reaction converts both carboxylic acid groups to acyl chlorides and simultaneously cleaves the disulfide bond to form a sulfenyl chloride intermediate.
-
Ring Closure: The resulting intermediate is then carefully reacted with an aqueous solution of ammonia. The ammonia acts as the nitrogen source, forming the amide bond and completing the cyclization to yield 6-chlorobenzo[d]isothiazole-3-one.
This final step requires careful control of conditions to avoid side reactions, but it effectively utilizes the prepared precursor to generate the desired heterocyclic system.
References
-
PrepChem.com . Synthesis of 6-chloro-2-mercaptobenzoic acid. [Link]
- Google Patents. US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium.
- Google Patents. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
-
Semantic Scholar . Synthesis of benzo[d]isothiazoles: an update. [Link]
- Google Patents. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid.
- Google Patents.
- Google Patents. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
-
Iraqi Journal of Pharmaceutical Sciences . Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. [Link]
-
Patsnap . A kind of preparation method of 2-chloro-5-iodobenzoic acid. [Link]
-
National Center for Biotechnology Information . Synthesis of Novel Saccharin Derivatives. [Link]
-
ResearchGate . (PDF) Synthesis of Novel Saccharin Derivatives. [Link]
- Google Patents.
-
PubChem . 2,5-Dichlorobenzoic acid. [Link]
-
PubMed . Synthesis of Novel Saccharin Derivatives. [Link]
-
ResearchGate . (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
-
PrepChem.com . Preparation of 2-amino-5-chlorobenzoic acid. [Link]
-
PubMed . Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 6-Chlorobenzo[d]isothiazole
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 6-chlorobenzo[d]isothiazole. This heterocyclic scaffold is a cornerstone in medicinal chemistry, but its efficient synthesis, particularly the critical ring-closing cyclization step, can be a significant hurdle. Low yields, stubborn side reactions, and purification challenges are common.
This guide is structured as a series of troubleshooting questions and in-depth answers. We move beyond simple protocols to explain the underlying chemical principles, empowering you to not only solve current issues but also to intelligently design future experiments. Our goal is to provide you with the expertise and validated methods needed to master this synthesis.
Section 1: Foundational Knowledge & Core Mechanism
Q1: What is a common and reliable pathway for forming the 6-chlorobenzo[d]isothiazole ring, and what is the key mechanism?
A key strategy for constructing the benzo[d]isothiazole core involves the intramolecular oxidative cyclization of a suitably substituted benzene precursor. A highly effective method starts from an ortho-substituted benzonitrile derivative, which already contains the necessary carbon and nitrogen atoms of the final heterocycle.
The general mechanism proceeds via the formation of a reactive sulfur species that undergoes an intramolecular electrophilic attack by the nitrile nitrogen. A common precursor is a 2-thio-substituted 3-chlorobenzonitrile. The reaction is initiated by an oxidant which activates the sulfur atom, making it susceptible to nucleophilic attack by the adjacent nitrile nitrogen. This ring-closing step is typically irreversible and is followed by a final elimination or rearrangement to yield the aromatic benzo[d]isothiazole ring.
One efficient, metal-free approach involves reacting a 2-fluoro-benzonitrile derivative with a sulfide source, followed by oxidative cyclization with an agent like sodium hypochlorite in the presence of ammonia.[1] This method directly furnishes the corresponding 3-aminobenzo[d]isothiazole, which can be further modified if necessary.
Caption: General mechanism for oxidative cyclization.
Section 2: Troubleshooting Low Reaction Yields
Q2: My cyclization reaction is yielding less than 30% of the desired 6-chlorobenzo[d]isothiazole. What are the most critical parameters to investigate for yield improvement?
Low yield is the most frequently encountered issue. It rarely stems from a single cause but rather a combination of suboptimal conditions. A systematic, multi-variable approach is essential for diagnosis and optimization. We recommend focusing on three core areas: the oxidant, the solvent, and the reaction temperature.
1. Choice and Stoichiometry of the Oxidant: The oxidant is the engine of this reaction. Its nature and concentration directly influence the reaction rate and the prevalence of side reactions.
-
Over-oxidation: Excessively strong oxidants or too high a concentration can lead to the formation of benzo[d]isothiazole 1,1-dioxides (saccharin analogs) or other undesired oxidized species.[2]
-
Under-oxidation: Insufficient oxidant will result in incomplete conversion of the starting material.
-
Common Oxidants:
-
Iodine (I₂): A mild and effective oxidant, often used with a base like triethylamine. It generally leads to cleaner reactions.[1]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful oxidant that can be very effective but may require lower temperatures to control reactivity and prevent side reactions.[1]
-
Sodium Hypochlorite (NaOCl): A cost-effective and potent choice, particularly when ammonia is used as the nitrogen source for the cyclization.[1]
-
2. Solvent System: The solvent dictates the solubility of reactants and intermediates, influencing the reaction pathway.
-
Aprotic Solvents (Toluene, THF, Dichloromethane): These are often preferred as they do not interfere with the reactive intermediates. For many ring-transformation reactions leading to isothiazolones, aprotic solvents give superior yields compared to protic ones.[1]
-
Protic Solvents (e.g., Acetonitrile, Alcohols): While sometimes necessary for solubility, they can potentially react with intermediates, leading to byproducts.
3. Temperature Control: This is a delicate balance. Higher temperatures increase reaction rates but can also accelerate decomposition and side-product formation.
-
Initial Screening: We recommend starting at a low temperature (e.g., 0 °C or room temperature) and gradually increasing it while monitoring the reaction by TLC or LC-MS.
-
Exothermic Reactions: The addition of a powerful oxidant like SO₂Cl₂ can be exothermic. Maintaining a low temperature during addition is critical to prevent runaway reactions and byproduct formation.
Caption: Systematic workflow for troubleshooting low yields.
Section 3: Identifying and Mitigating Side Reactions
Q3: My reaction is clean at the start, but upon workup, I isolate a significant amount of a high-molecular-weight species, likely a disulfide dimer. How can I prevent this?
The formation of a disulfide dimer from your thiol-containing starting material is a classic and competitive side reaction. It occurs when two molecules of the thiol precursor are oxidized and couple together, rather than undergoing the desired intramolecular cyclization.
Causality: This side reaction is favored under conditions of high local concentration of the starting material and the oxidant. Rapid addition of the oxidant creates "hot spots" where the intermolecular reaction outcompetes the intramolecular one.
Mitigation Strategies:
| Strategy | Implementation | Rationale |
| High Dilution | Increase the solvent volume by a factor of 2-5. | Reduces the probability of two precursor molecules encountering each other, favoring the intramolecular pathway. |
| Slow Addition of Oxidant | Add the oxidant dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. | Maintains a low, steady concentration of the oxidant, preventing rapid intermolecular coupling. |
| Inverse Addition | Add the solution of the starting material to the solution of the oxidant. | Ensures the starting material is always the limiting reagent in the reaction flask, minimizing its self-reaction. |
| Temperature Control | Perform the oxidant addition at low temperature (0 °C or below). | Reduces the rate of all reactions, but often has a more pronounced effect on the undesired bimolecular reaction. |
Section 4: Validated Experimental Protocols
Protocol 1: General Procedure for Oxidative Cyclization using Iodine
This protocol provides a robust starting point for the cyclization of a 2-mercapto-3-chlorobenzonitrile precursor.
Materials:
-
2-Mercapto-3-chlorobenzonitrile (1.0 equiv)
-
Iodine (I₂) (1.1 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2-mercapto-3-chlorobenzonitrile (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 equiv) dropwise to the stirred solution.
-
In a separate flask, prepare a 0.2 M solution of iodine (1.1 equiv) in anhydrous DCM.
-
Add the iodine solution to the reaction mixture dropwise via a syringe pump over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chlorobenzo[d]isothiazole.
Section 5: Frequently Asked Questions (FAQs)
-
Q: I don’t have the 2-mercapto precursor. Can I start from 2-amino-3-chlorobenzonitrile?
-
A: Yes, this is a viable alternative route. You would typically first convert the amine to a diazonium salt, which can then be displaced with a sulfur nucleophile (e.g., potassium ethyl xanthate in a Sandmeyer-type reaction) to install the required thiol group. This adds steps but uses a more common starting material.[3][4]
-
-
Q: What is the best purification method for 6-chlorobenzo[d]isothiazole?
-
A: For laboratory scale, flash column chromatography on silica gel is the most effective method to separate the product from non-polar byproducts like the disulfide and polar baseline impurities. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate or dichloromethane, works well. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) should be explored.
-
-
Q: The reaction stalls with 50% starting material remaining, and adding more oxidant doesn't help. What's happening?
-
A: This often indicates that a reagent has been consumed or that an inhibitor has formed. The most common culprit is the base (if used). The reaction often generates acidic byproducts (like HI in the iodine-mediated protocol) that will neutralize your base. If the reaction stalls, a second addition of the base (e.g., another 0.5-1.0 equivalent of triethylamine) can often restart the cyclization.
-
References
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers.
- Combined preparation method of 2-cyano-3-chloro-5-trifluoromethylpyridine and succinonitrile - Patsnap Eureka.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica.
-
Synthesis of benzo[d]isothiazoles: an update - Semantic Scholar. Available at: [Link]
- CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents.
-
Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC - NIH. Available at: [Link]
- CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents.
- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents.
-
(PDF) Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. Available at: [Link]
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents.
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products - Nottingham ePrints. Available at: [Link]
- CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents.
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
Hinsberg reaction - Wikipedia. Available at: [Link]
-
A short, versatile route towards benzothiadiazinyl radicals - RSC Publishing. Available at: [Link]
-
Hinsberg Reagent And Test - BYJU'S. Available at: [Link]
-
3-Chlorobenzo[d]isothiazole 1,1-dioxide - Organic Syntheses. Available at: [Link]
-
Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link]
-
2-Amino-3-chlorobenzonitrile | CAS#:53312-77-9 | Chemsrc. Available at: [Link]
-
Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction - Green Chemistry (RSC Publishing). Available at: [Link]
-
Video: Amines to Sulfonamides: The Hinsberg Test - JoVE. Available at: [Link]
- US3742014A - Preparation of benzonitriles - Google Patents.
-
Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed. Available at: [Link]
-
Amine Reactions - Chemistry LibreTexts. Available at: [Link]
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Available at: [Link]
Sources
Technical Support Center: Purification of 6-Chlorobenzo[d]isothiazole
Welcome to the technical support center for the purification of 6-chlorobenzo[d]isothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its regioisomeric impurities. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of isolating the desired 6-chloro isomer in high purity.
Understanding the Challenge: The Formation of Regioisomers
The synthesis of 6-chlorobenzo[d]isothiazole, often proceeding through electrophilic cyclization of a substituted aniline precursor such as 4-chloroaniline, can lead to the formation of a mixture of regioisomers. The directing effects of the substituents on the aromatic ring can result in the formation of not only the desired 6-chloro isomer but also the 4-chloro, 5-chloro, and 7-chloro analogues. The structural similarity of these isomers, particularly their close polarities and boiling points, makes their separation a significant purification challenge.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of 6-chlorobenzo[d]isothiazole.
Q1: My initial purity analysis (TLC/¹H NMR) shows a mixture of isomers. What is the first step I should take?
A1: The first step is to identify the major and minor components of your mixture. A preliminary ¹H NMR spectrum can be very informative. The aromatic region of the spectrum for each isomer will have a unique splitting pattern and chemical shifts. While a complete assignment can be complex without pure standards, you can often distinguish the isomers based on the symmetry and coupling constants of the aromatic protons.
Once you have a preliminary assessment, thin-layer chromatography (TLC) is an excellent and rapid technique to screen for suitable purification conditions. It is crucial to test a wide range of solvent systems with varying polarities.
Q2: I am struggling to get good separation of the isomers by standard silica gel column chromatography. What can I do?
A2: This is a common problem due to the similar polarities of the regioisomers. Here are several strategies to improve your separation:
-
Solvent System Optimization: A single solvent system may not be sufficient. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, you could start with 100% hexane and gradually introduce ethyl acetate.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Alumina (basic or neutral) can sometimes offer different selectivity for halogenated aromatic compounds. Reverse-phase chromatography, using a C18-functionalized silica gel, is another powerful option, as it separates compounds based on hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. A phenyl-based column can provide enhanced separation of aromatic positional isomers through π-π interactions.[1][2]
Q3: Can I use recrystallization to purify my 6-chlorobenzo[d]isothiazole?
A3: Recrystallization can be a very effective technique, especially if your desired 6-chloro isomer is the major component of the mixture. The success of recrystallization depends on finding a solvent in which the solubility of the isomers differs significantly with temperature.
Troubleshooting Recrystallization:
-
Solvent Screening: The key is to perform a thorough solvent screen. Test a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate).
-
Oiling Out: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the melting point of your compound in that solvent. To remedy this, you can try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
-
Poor Recovery: If you have poor recovery of your purified crystals, you may be using too much solvent. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) can also help to maximize crystal formation.[3][4][5]
Q4: How can I definitively identify the 6-chlorobenzo[d]isothiazole isomer and assess its purity?
A4: A combination of spectroscopic techniques is essential for unambiguous identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show distinct patterns for each isomer. For 6-chlorobenzo[d]isothiazole, you would expect to see three aromatic protons with specific coupling patterns (an AX system and an isolated singlet, or a more complex ABC system depending on the resolution). In contrast, the 4-chloro and 7-chloro isomers would likely show different splitting patterns due to the different substitution on the benzene ring.
-
¹³C NMR: The number of unique carbon signals can help confirm the isomer. For example, a more symmetric isomer might have fewer signals than a less symmetric one. The chemical shifts of the carbon atoms directly bonded to the chlorine and in the vicinity of the isothiazole ring will also be characteristic.[6][7][8][9][10]
-
-
Mass Spectrometry (MS): While all isomers will have the same molecular ion peak, their fragmentation patterns in techniques like electron ionization (EI) mass spectrometry may differ. The positions of the chlorine atom can influence the fragmentation pathways, potentially leading to characteristic fragment ions that can help distinguish between the isomers.[11][12][13][14]
-
Melting Point: A sharp melting point is a good indicator of purity. If you can obtain a pure sample of 6-chlorobenzo[d]isothiazole, its melting point can be used as a reference.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Isomer Separation Screening
This protocol outlines a systematic approach to screening for an effective solvent system for the separation of chlorobenzo[d]isothiazole isomers.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
A selection of solvents: hexane, toluene, dichloromethane (DCM), ethyl acetate (EtOAc), acetone, methanol (MeOH)
-
TLC developing chambers
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a dilute solution of your crude mixture in a volatile solvent (e.g., DCM or EtOAc).
-
Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Prepare a series of developing solvents with varying polarities. Start with a non-polar solvent and gradually increase the polarity. Good starting points include:
-
Hexane:EtOAc mixtures (e.g., 9:1, 8:2, 7:3)
-
Toluene:EtOAc mixtures (e.g., 9:1, 8:2, 7:3)
-
DCM:MeOH mixtures (e.g., 99:1, 98:2, 95:5)
-
-
Place each TLC plate in a chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot in each solvent system. The ideal solvent system will show the largest difference in Rf values (ΔRf) between the spots.
Protocol 2: Preparative Column Chromatography
Once an optimal solvent system is identified via TLC, you can scale up the separation using column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (appropriate for column chromatography)
-
Selected solvent system from TLC analysis
-
Crude mixture of isomers
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the surface.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve your crude mixture in a minimal amount of the mobile phase or a more volatile solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which fractions contain the purified isomers.
-
Combine the pure fractions containing the desired 6-chlorobenzo[d]isothiazole and evaporate the solvent.
-
Protocol 3: Recrystallization
This protocol provides a general procedure for purifying 6-chlorobenzo[d]isothiazole by recrystallization.[3][4][5]
Materials:
-
Crude 6-chlorobenzo[d]isothiazole
-
A suitable recrystallization solvent (determined by screening)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Analysis: Determine the melting point of the purified crystals and obtain NMR and/or MS spectra to confirm identity and purity.
Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Methanol | Sparingly soluble | Soluble | Good |
| Ethanol | Sparingly soluble | Soluble | Good |
| Isopropanol | Slightly soluble | Soluble | Fair |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Toluene | Slightly soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly soluble | - |
| Water | Insoluble | Insoluble | - |
This table is illustrative. Actual results will depend on the specific regioisomer mixture.
Table 2: Example TLC Data for Isomer Separation
| Solvent System (Hexane:EtOAc) | Rf (Isomer 1) | Rf (Isomer 2) | ΔRf |
| 9:1 | 0.45 | 0.40 | 0.05 |
| 8:2 | 0.60 | 0.52 | 0.08 |
| 7:3 | 0.75 | 0.65 | 0.10 |
This table is illustrative and serves as an example of how to present TLC screening data.
Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of the appropriate purification method.
References
-
Baxendale Group. (2022). 6-Chloro-3H-benzo[d][3][15]dithiazol-2-ium Chloride. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Chemical synthesis of 6-deoxy-d-talose containing a tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422 in the form of its 2-aminoethyl glycoside. [Link]
-
Recrystallization. (n.d.). [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
ResearchGate. Synthesis of isothiazole derivatives [4-6]. [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). [Link]
-
PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]
-
PubMed Central (PMC). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). [Link]
-
Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). [Link]
-
Tikrit Journal of Pure Science. Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
-
13C NMR Spectroscopy. (n.d.). [Link]
-
ResearchGate. Optimization of the HPLC separation of metabolite position isomers of.... [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. Recrystallization. [Link]
-
Chemistry LibreTexts. 7.8: Comparing Properties of Isomers. [Link]
-
OSTI.GOV. Comparisons of the physical and chemical properties of isomeric pairs. 2. Photochemical, thermal, and electrochemical cis-trans isomerizations of M(Ph/sub 2/PCH/sub 2/PPh/sub 2/)/sub 2/Cl/sub 2/ (M = Ru/sup II/, Os/sup II) (Journal Article). [Link]
-
Organic Chemistry Portal. Isothiazole synthesis. [Link]
-
Chromatography Forum. separation of positional isomers. [Link]
-
ResearchGate. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]
-
Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018, September 10). [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
-
ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
PubMed. 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. [Link]
-
Organic Syntheses Procedure. p-PHENYLAZOBENZOYL CHLORIDE. [Link]
-
YouTube. Ch 5 - Part 6 - Physical & Chemical Properties of Stereoisomers. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. nacalai.com [nacalai.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 6. youtube.com [youtube.com]
- 7. chemconnections.org [chemconnections.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. raco.cat [raco.cat]
- 15. Chemical synthesis of 6-deoxy-d-talose containing a tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422 in the form of its 2-aminoethyl glycoside - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Avoiding Disulfide Byproducts in Benzo[d]isothiazole Synthesis
This technical guide addresses the critical challenge of preventing disulfide dimerization during the synthesis of benzo[d]isothiazoles, a privileged scaffold in drug discovery (e.g., Ziprasidone, Lurasidone).
The content is structured to provide mechanistic understanding followed by actionable troubleshooting protocols.
Mechanistic Insight: The Kinetic Competition
To prevent disulfide formation, one must understand that the synthesis of benzo[d]isothiazole-3(2H)-ones via oxidative cyclization of 2-mercaptobenzamides is a competition between intramolecular cyclization (desired) and intermolecular dimerization (undesired).
The reaction typically proceeds via the activation of the thiol (-SH) to an electrophilic species (sulfenyl halide, radical, or metal-complex).
-
Path A (Desired): The amide nitrogen attacks the activated sulfur, forming the N-S bond. This is a 5-exo-trig cyclization.
-
Path B (Undesired): A second molecule of free thiol attacks the activated sulfur, forming a disulfide bond (S-S).
Pathway Visualization
The following diagram illustrates the bifurcation point where yield is lost.
Caption: Figure 1. Kinetic bifurcation in oxidative cyclization. Path A leads to the target heterocycle; Path B leads to the disulfide dimer.
Troubleshooting Center: FAQs & Solutions
This section addresses specific scenarios encountered in the lab.
Q1: The reaction mixture became cloudy immediately after adding the oxidant. Is this the product?
Diagnosis: Likely No . Benzo[d]isothiazol-3-ones are often soluble in organic solvents (DMF, DMSO, chlorinated solvents), whereas the disulfide dimer (2,2'-dithiodibenzamide) is frequently highly crystalline and insoluble, precipitating rapidly. Corrective Action:
-
Check Solubility: Take a small aliquot of the solid. Disulfides are often insoluble in DCM but soluble in hot DMSO.
-
Protocol Adjustment: If confirmed as disulfide:
-
Increase Dilution: Run the reaction at 0.05 M or lower. High concentration favors intermolecular collisions (Path B).
-
Reverse Addition: Add the thiol slowly to the oxidant solution. This ensures the concentration of free thiol is always low relative to the oxidant, preventing the "thiol-on-activated-thiol" attack.
-
Q2: I am using Iodine ( ) and getting 40% disulfide. How do I improve selectivity?
Diagnosis: Iodine is a mild oxidant. If the base is too weak or the addition is too fast, the generated sulfenyl iodide (Ar-S-I) lives long enough to find another thiol. Protocol Optimization:
-
Base Selection: Switch to a stronger base (e.g.,
or NaOH) to deprotonate the amide nitrogen, making it a better nucleophile for the intramolecular attack. -
Temperature: Heat the reaction (
). Cyclization (Path A) often has a higher activation energy than dimerization. Heating favors the thermodynamic product (isothiazole) over the kinetic trap (disulfide).
Q3: Can I recover the starting material or product from the disulfide byproduct?
Diagnosis: Yes, the disulfide is not a "dead" end, but it requires an extra step. Recovery Workflow:
-
Reduction: Treat the isolated disulfide with
or to reduce it back to the monomeric thiol (2-mercaptobenzamide). -
Re-oxidation: Subject the recovered thiol to the optimized cyclization conditions (see Protocol A below).
-
Direct Conversion (Advanced): Some protocols using Selectfluor or Cu-catalysis can cleave the S-S bond and cyclize in situ, though this is harsher.
Recommended Protocols
Protocol A: Copper-Catalyzed Aerobic Cyclization (High Selectivity)
Best for: Avoiding disulfide formation entirely by using a mechanism that precludes free radical dimerization.
Rationale: The Copper(I) catalyst coordinates the sulfur and nitrogen, pre-organizing the molecule for cyclization.[1] Oxygen is the terminal oxidant.[1]
| Reagent | Equivalents | Role |
| 2-Mercaptobenzamide | 1.0 equiv | Substrate |
| CuCl | 10 mol% | Catalyst |
| TMEDA | 20 mol% | Ligand (stabilizes Cu) |
| 2.0 equiv | Base | |
| DMSO | Solvent (0.1 M) | High polarity favors cyclization |
Step-by-Step:
-
Charge a reaction flask with 2-mercaptobenzamide, CuCl, TMEDA, and
. -
Add DMSO and stir at room temperature.
-
Critical Step: Bubble
(balloon pressure) into the solution. Do not use a sealed tube without an oxygen source; the reaction requires regeneration of the catalyst. -
Heat to
for 12 hours. -
Workup: Quench with aqueous
(removes Cu), extract with EtOAc.
Protocol B: Metal-Free Iodine Cyclization (Cost-Effective)
Best for: Scale-up where metal contamination is a concern.
Rationale: Uses kinetic control (slow addition) to favor Path A.
-
Dissolve
(1.1 equiv) in THF. -
Dissolve 2-mercaptobenzamide (1.0 equiv) and Ammonia (aq) or
in water/THF mixture. -
Critical Step: Add the thiol solution dropwise into the iodine solution over 1 hour.
-
Why? This keeps [Thiol] low and [Oxidant] high, ensuring every thiol molecule is instantly oxidized and cyclized before it meets another thiol.
-
References
-
Synthesis of benzo[d]isothiazoles: An update. Ivanova, Y. et al.[2][3] (2024).[1][2][3] Arkivoc. [Link] Context: Reviews general strategies including oxidative cyclization.
-
Copper-Catalyzed Intramolecular N–S Bond Formation by Oxidative Dehydrogenative Cyclization. Wang, Z., Kuninobu, Y., & Kanai, M.[1][2] (2013).[1][2] Journal of Organic Chemistry. [Link] Context: Establishes the Cu/O2 method which avoids disulfide byproducts.
-
Metal-Free Synthesis of Benzo[d]isothiazol-3(2H)-ones. Yang, K. et al. (2018).[2] Molecules. [Link] Context: Discusses Selectfluor and halogen-mediated pathways.[2]
-
Mechanistic Investigation of Disulfide Formation. Hunter, R. et al.[4] (2006).[4][5] Journal of Organic Chemistry. [Link] Context: Provides background on thiol activation and disulfide kinetics.
Sources
Technical Support Center: Troubleshooting Solubility Issues of 6-Chlorobenzo[d]isothiazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chlorobenzo[d]isothiazole and its synthetic intermediates. The benzisothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the synthetic journey towards these valuable molecules is often hampered by a significant and frustrating hurdle: the poor solubility of key intermediates.
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to solve solubility challenges logically and efficiently.
Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: Why do my 6-chlorobenzo[d]isothiazole intermediates often exhibit such poor solubility?
A1: The low solubility of these intermediates is not an anomaly but rather a direct consequence of their inherent physicochemical properties. Several factors contribute to this challenge:
-
Molecular Rigidity and Planarity: The fused aromatic ring system of the benzo[d]isothiazole core is rigid and largely planar. This structure allows molecules to stack efficiently in a solid state, forming a highly stable crystal lattice. A large amount of energy is then required to break this lattice apart and solvate the individual molecules.
-
Increased Lipophilicity: The presence of the chlorine atom at the 6-position significantly increases the lipophilicity (fat-solubility) of the molecule. This is reflected in a high LogP value, which measures the differential solubility in a non-polar solvent versus water.[3] Consequently, solubility in aqueous or highly polar protic solvents is often minimal.
-
Strong Intermolecular Forces: While lacking significant hydrogen bond donors unless functionalized with groups like -NH2 or -COOH, the aromatic system can participate in pi-pi stacking and van der Waals interactions, further stabilizing the crystal lattice and resisting dissolution.
Understanding these root causes is the first step in developing a rational strategy to overcome them. The challenge is not merely to find a solvent, but to find a solvent system that can effectively disrupt these intermolecular forces.
Q2: What are the best starting solvents for dissolving or reacting with these intermediates?
A2: Based on synthetic literature for benzo[d]isothiazoles and related heterocyclic compounds, a standard panel of aprotic and select polar solvents serves as the best initial screening platform.[4] Tetrahydrofuran (THF) is frequently cited as an effective solvent for reactions, often providing the highest yields.[4]
The choice of solvent is intrinsically linked to the specific intermediate and the intended downstream application (e.g., reaction, purification, or analysis).
| Solvent Class | Recommended Solvents | Typical Use Case & Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane | Excellent for reactions. Good balance of polarity to dissolve intermediates without being overly reactive. THF is often a top performer.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Effective for dissolving a wide range of organic compounds and commonly used for extractions and chromatography. Also suitable for recrystallization.[5][6] |
| Amides | N,N-Dimethylformamide (DMF) | High boiling point and strong solvating power make it useful for stubborn compounds or reactions requiring elevated temperatures.[4] |
| Aromatics | Toluene | A non-polar option, often used in reactions where water must be azeotropically removed. Can be effective, though solubility may be lower than in THF or DCM.[4][5] |
| Alcohols | Ethanol, Methanol | Generally less effective for the core scaffold but can be excellent co-solvents or useful for intermediates bearing polar functional groups.[5] |
Part 2: Troubleshooting Guides & Experimental Protocols
Q3: My intermediate is insoluble in my chosen reaction solvent even with stirring. What is my troubleshooting workflow?
A3: This is a common scenario. A systematic approach is crucial to avoid trial-and-error. The following workflow, which combines thermal energy, co-solvency, and chemical modification, provides a logical progression for tackling this issue.
Experimental Workflow: Dissolving a Poorly Soluble Intermediate
Caption: Troubleshooting workflow for dissolving recalcitrant intermediates.
Protocol 1: Systematic Approach to Solubilization
-
Apply Thermal Energy:
-
Rationale: The solubility of most organic solids increases with temperature, as described by the principles underlying the van't Hoff equation.[5] Heating provides the energy needed to overcome the crystal lattice forces.
-
Procedure:
-
In your reaction vessel, add the intermediate and the chosen solvent.
-
While stirring, slowly heat the mixture to a moderate temperature (e.g., 40-60°C). Avoid boiling unless the reaction conditions require it.
-
Observe for dissolution. Many compounds that are insoluble at room temperature will dissolve readily with gentle heating.
-
-
-
Introduce a Co-solvent:
-
Rationale: If a single solvent is ineffective, a binary mixture can be powerful. A small amount of a very strong solvent (like DMF) or a solvent with different properties (like ethanol) can disrupt crystal packing and improve the overall solvating environment.[5]
-
Procedure:
-
If the compound remains insoluble after heating, cool the mixture back to room temperature.
-
Add a small volume (5-20% of the total volume) of a co-solvent (e.g., DMF, THF, or Toluene).
-
Stir and observe for dissolution. If necessary, re-apply gentle heat as described in Step 1.
-
-
-
Consider pH Modification (If Applicable):
-
Rationale: This is a highly effective but structure-dependent technique. If your intermediate possesses an acidic (e.g., carboxylic acid) or basic (e.g., amino) functional group, its solubility can be dramatically altered by converting it into a salt.[7] Salts are ionic and often vastly more soluble in polar solvents than their neutral counterparts.
-
Procedure:
-
Identify if your molecule has an ionizable functional group.
-
For an acidic group, add a non-nucleophilic organic base (e.g., triethylamine, DBU) to form the corresponding salt in situ.
-
For a basic group, a small amount of acid may be used, but this must be compatible with your reaction conditions.
-
This technique is most powerful for improving solubility in polar solvents.
-
-
Q4: I am struggling with recrystallization. My compound either "oils out" or precipitates too rapidly, trapping impurities. How can I develop a robust recrystallization protocol?
A4: Successful recrystallization hinges on identifying a solvent or solvent system with a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, while crashing out happens when nucleation is too rapid.
Decision Tree for Recrystallization Solvent Selection
Caption: Systematic process for identifying an effective recrystallization system.
Protocol 2: Developing a Recrystallization System
-
Single Solvent Screening:
-
Place a small amount of your crude intermediate (20-30 mg) into a test tube.
-
Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, this solvent is unsuitable for recrystallization.
-
If it is insoluble, heat the mixture gently. If it dissolves completely when hot, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
If well-formed crystals appear, you have found a good single-solvent system. A practical example is the recrystallization of 7-chlorobenzo[d]thiazol-2-amine from chloroform.[6]
-
-
Developing a Binary Solvent System (Anti-Solvent Method):
-
Rationale: This is the go-to method when no single solvent has the desired properties. It involves pairing a "good" solvent (in which the compound is soluble) with a "bad" anti-solvent (in which the compound is insoluble), where both solvents are miscible.
-
Procedure:
-
Dissolve the crude compound in the minimum amount of the "good" solvent at an elevated temperature.
-
While hot, add the "bad" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will promote slow, controlled crystallization, yielding purer material. Common pairs include DCM/Hexane, Toluene/Hexane, and Ethanol/Water.
-
-
Q5: My compound is precipitating during aqueous workup or on my silica gel column. How can I prevent this?
A5: Uncontrolled precipitation during purification is a common source of product loss and frustration.
-
During Aqueous Workup:
-
Cause: This often happens when a reaction mixture in a highly polar organic solvent (like DMF or DMSO) is poured into water (an anti-solvent). The abrupt change in solvent environment causes the product to crash out, sometimes as an unmanageable oil or solid.
-
Solution:
-
Increase Extraction Volume: Instead of pouring the reaction into water, pour it into a separatory funnel containing a large volume of both water and a suitable extraction solvent (e.g., ethyl acetate or DCM). This ensures the product has an organic phase to immediately dissolve into.
-
Partitioning: Perform multiple extractions (3x) to ensure complete recovery of the product from the aqueous layer.
-
-
-
During Column Chromatography:
-
Cause: The compound is precipitating at the top of the column because it is not sufficiently soluble in the mobile phase being used. This is common with non-polar mobile phases like Hexane/Ethyl Acetate when purifying lipophilic, crystalline compounds.
-
Solution:
-
Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a strong solvent like DCM or CHCl₃ to load it onto the column.
-
Modify the Mobile Phase: Add a small percentage (1-5%) of a stronger, more solubilizing solvent to your mobile phase. For example, if you are using 80:20 Hexane:EtOAc, try adding 1-2% DCM or THF to the mixture. This small change can be enough to keep the compound in solution on the column without dramatically altering the overall polarity and separation.
-
Dry Loading: If the problem persists, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This prevents a highly concentrated band of poorly soluble material from forming at the start of the purification.
-
-
Part 3: Characterization of Poorly Soluble Intermediates
Q6: My intermediate has very low solubility in standard NMR solvents like CDCl₃. How can I obtain a high-quality spectrum for characterization?
A6: This is a critical issue, as NMR is essential for structural verification.[8][9]
-
Screen Alternative Deuterated Solvents: Do not give up after trying Chloroform-d. Systematically test other common NMR solvents.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Often the best choice for poorly soluble, polar, or hydrogen-bonding compounds.
-
DMF-d₇ (Dimethylformamide-d₇): An excellent but expensive option for compounds that are soluble in DMF.
-
Heated NMR Tube: If there is partial solubility, acquiring the spectrum at an elevated temperature (e.g., 50-80°C) can significantly improve solubility and sharpen peaks. Consult your instrument manager before performing high-temperature experiments.
-
-
Leverage Other Spectroscopic and Analytical Techniques: A complete characterization package can build a strong case for your structure even with a challenging NMR spectrum.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is invaluable for confirming the identity of your compound.[10]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Excellent for identifying key functional groups (e.g., C=O, N-H, C-Cl) and confirming the success of a reaction step.[9]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound, even if preparative-scale purification is difficult.[10]
-
By combining these troubleshooting strategies and analytical techniques, researchers can effectively navigate the solubility challenges posed by 6-chlorobenzo[d]isothiazole intermediates, paving the way for successful synthesis and drug discovery efforts.
References
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis of benzo[d]isothiazoles: an update . Arkivoc. Available at: [Link]
-
Isothiazole synthesis . Organic Chemistry Portal. Available at: [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity . PubMed. Available at: [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes . ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives . PMC. Available at: [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives . ResearchGate. Available at: [Link]
-
Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry . PubMed. Available at: [Link]
-
Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene . ResearchGate. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents . Journal of Young Pharmacists. Available at: [Link]
-
Product Class 15: Isothiazoles . Science of Synthesis. Available at: [Link]
-
Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats . PMC. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative . MDPI. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques . PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jyoungpharm.org [jyoungpharm.org]
Optimizing reaction conditions for isothiazole ring formation
Technical Support Center: Isothiazole Synthesis & Optimization
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: ISO-SYN-2024 Subject: Optimization of Reaction Conditions for Isothiazole Ring Formation
Welcome to the Bench
You are encountering difficulties with isothiazole (1,2-thiazole) synthesis. Unlike their 1,3-thiazole counterparts, isothiazoles possess a unique N-S bond that renders them susceptible to cleavage under reducing conditions and nucleophilic attack. This guide bypasses generic textbook advice to address the specific kinetic and thermodynamic bottlenecks of ring closure and functionalization.
Module 1: Synthetic Route Selection (The "Installation" Phase)
Before troubleshooting, verify you are using the correct topology for your target substitution pattern. Isothiazole synthesis is generally bifurcated into Type A (Bond Formation) and Type B (Cycloaddition) .
Decision Matrix: Route Selection
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target topology.
Module 2: Oxidative Cyclization (Route A) – Troubleshooting
Context: This route involves the formation of the N-S bond from a
Protocol: Iodine-Mediated Cyclization (Standard Operating Procedure)
Reference Standard: Adapted from Kaberdin et al. [1]
-
Substrate Prep: Dissolve
-amino thioacrylamide (1.0 equiv) in EtOH or MeOH. -
Additive: Add Potassium Carbonate (K2CO3) (2.0 equiv). Why: Scavenges HI produced during cyclization, preventing acid-catalyzed decomposition.
-
Oxidant Addition: Add Iodine (I2) (1.1 equiv) dropwise as a solution in EtOH.
-
Critical Checkpoint: Maintain temperature at 0–5 °C during addition. Exotherms promote side reactions.
-
-
Quench: Treat with saturated aqueous Na2S2O3 (Sodium Thiosulfate) to remove excess iodine.
Troubleshooting Q&A
Q: My reaction turns black/tarry, and yield is <20%. A: You are likely over-oxidizing the sulfur.
-
Diagnosis: Strong oxidants like Hydrogen Peroxide (
) or mCPBA often oxidize the sulfur to a sulfoxide ( ) or sulfone before ring closure can occur. -
Fix: Switch to a "soft" oxidant. Iodine (
) or Chloramine-T are preferred because they facilitate the formation of the N-I or S-I intermediate without attacking the C=C double bond aggressively.
Q: I am isolating the disulfide dimer (S-S bond between two chains) instead of the isothiazole. A: The concentration is too high.
-
Mechanism: Intermolecular coupling (dimerization) competes with intramolecular cyclization (ring formation).
-
Fix: Run the reaction under high dilution conditions (0.05 M to 0.1 M). This kinetically favors the intramolecular event.
Q: Can I use DMSO as the oxidant? A: Yes, the DMSO/I2 system is excellent for difficult substrates.
-
Protocol: Heat the thioamide in DMSO at 80–100 °C with catalytic
. DMSO acts as the stoichiometric oxidant, regenerating in situ. This is often cleaner than using stoichiometric .
Module 3: [3+2] Cycloaddition (Route B) – Troubleshooting
Context: Reaction of a Nitrile Sulfide (
Workflow: In Situ Generation & Trapping
Figure 2: The thermal decarboxylation pathway for nitrile sulfide generation and trapping.
Troubleshooting Q&A
Q: I see the nitrile byproduct (R-CN) but no isothiazole. A: The Nitrile Sulfide decomposed before it could react with the alkyne.
-
Reason: Nitrile sulfides are transient. If the trapping rate (
) is slower than the decomposition rate ( ), you get fragmentation into nitrile + elemental sulfur [2]. -
Fix 1: Use a large excess of the alkyne (5–10 equiv) or use the alkyne as the solvent if liquid.
-
Fix 2: Ensure the reaction temperature is high enough (usually chlorobenzene reflux, ~130 °C) to generate the dipole, but strictly anhydrous.
Q: I am getting a mixture of regioisomers (3,4- vs 3,5-substituted). A: Regioselectivity is governed by sterics and electronics of the alkyne.
-
Rule of Thumb: Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) react faster and give cleaner regioselectivity than electron-rich alkynes.
-
Optimization: If regioselectivity is poor, consider synthesizing the 3,4,5-trisubstituted ring and then decarboxylating or removing a group later, rather than relying on the cycloaddition to place a hydrogen atom selectively.
Module 4: Post-Synthetic Functionalization (Cross-Coupling)
Context: Suzuki or Sonogashira coupling on a halogenated isothiazole.
Major Issue: Catalyst Poisoning. The isothiazole sulfur and nitrogen are soft Lewis bases that coordinate strongly to Palladium (
Optimization Table: Cross-Coupling Conditions
| Variable | Recommendation | Technical Rationale |
| Catalyst Source | Pd(dppf)Cl2 or Pd(dtbpf)Cl2 | Bidentate ferrocenyl ligands prevent the formation of stable Pd-Isothiazole complexes better than monodentate ligands like |
| Catalyst Load | 5 – 10 mol% | Higher loading is required to compensate for the portion of catalyst sequestered by the sulfur atom. |
| Base | CsF or K3PO4 | Anhydrous conditions often perform better. Aqueous bases can promote hydrolytic ring opening of the isothiazole. |
| Additive | CuI (10 mol%) | Copper can act as a "sacrificial" Lewis acid, coordinating to the isothiazole nitrogen/sulfur, leaving the Pd free to catalyze the cycle. |
Q: My Suzuki coupling works on the phenyl ring but fails when the halide is on the isothiazole. A: This is an oxidative addition problem.
-
Insight: Isothiazoles are electron-deficient (similar to pyridine). Oxidative addition into the C-Hal bond is slow.
-
Fix: Use an electron-rich ligand (like XPhos or SPhos ) to facilitate oxidative addition, combined with a precatalyst like Pd2(dba)3 .
References
-
Kaberdin, R. V., & Potkin, V. I. (2002).[1] Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673–694.[1]
-
Aitken, R. A., et al. (2013). Nitrile Sulfides Part 16. Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. Arkivoc, (iii), 372-388.[2]
-
Gribble, G. W., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings. Organic Letters, 16(11), 2872–2875.
Sources
Troubleshooting N-S bond formation in 6-chlorobenzo[d]isothiazole
Answering the call of complex heterocyclic chemistry, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals grappling with the nuances of N-S bond formation in the synthesis of 6-chlorobenzo[d]isothiazole and its derivatives. As a Senior Application Scientist, my goal is to translate theoretical knowledge into practical, actionable solutions for your laboratory challenges. This guide is structured to address issues from first principles to advanced troubleshooting, ensuring scientific integrity and fostering a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of 6-chlorobenzo[d]isothiazole, providing foundational knowledge for the troubleshooting guide that follows.
Q1: What are the most common strategies for forming the N-S bond in benzo[d]isothiazole synthesis?
A1: The formation of the N-S bond is the critical ring-closing step. The most prevalent modern strategies involve the intramolecular cyclization of ortho-functionalized benzene precursors. A highly effective method is the oxidative dehydrogenative cyclization of 2-mercaptobenzamide derivatives. This approach often utilizes transition metal catalysts, such as Copper(I), under an oxygen atmosphere to facilitate the coupling of N-H and S-H bonds directly.[1] Alternative strategies include reactions starting from 2-bromo-N-arylbenzimidamides with a sulfur source, or multi-component reactions that build the ring system in a single pot.[2][3]
Q2: Why is the choice of starting material so critical for a successful synthesis?
A2: The success of the N-S bond formation is fundamentally dependent on the precursor's structure and purity. For an intramolecular cyclization, the nitrogen and sulfur functionalities must be correctly positioned on the benzene ring (ortho to each other) and be in the correct oxidation state. The precursor for 6-chlorobenzo[d]isothiazole would be a derivative of 2-amino-5-chlorothiophenol or 2-mercapto-5-chlorobenzoic acid. Impurities in the starting material, especially oxidizing or reducing agents, can interfere with the reaction, leading to low yields or the formation of intractable side products. For instance, the thiol group in 2-mercaptobenzamides is highly susceptible to oxidation, which can lead to disulfide dimer formation, a common impurity that can inhibit the desired cyclization.[4]
Q3: How can I monitor the progress of the N-S bond formation reaction effectively?
A3: Thin-layer chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[5] By co-spotting the reaction mixture with your starting material, you can visually track the consumption of the precursor and the appearance of the product spot. A typical mobile phase for this system would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the conversion rate and identify any intermediates or byproducts.
Troubleshooting Guide: N-S Bond Formation
This section is dedicated to solving specific experimental problems. Each problem is analyzed based on potential causes, followed by validated solutions and the scientific rationale behind them.
Problem 1: Low or No Yield of 6-Chlorobenzo[d]isothiazole
You've set up your reaction, refluxed for the specified time, but the TLC shows mostly starting material or a complex mixture of spots with very little product. This is the most common issue faced in synthetic chemistry.[4]
Q: My reaction yield is disappointingly low. What are the primary causes and how can I fix this?
A: A low yield can be traced back to several factors, ranging from reagent quality to reaction conditions. Let's diagnose this systematically.
Troubleshooting Workflow for Low Yield
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzisothiazoles synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Benzo[d]isothiazole Products
Welcome to the technical support center for the purification of benzo[d]isothiazole products. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to removing sulfur-containing impurities from your benzo[d]isothiazole products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your benzo[d]isothiazole derivatives. The solutions provided are based on established chemical principles and practical laboratory experience.
Problem 1: My final product is a yellow oil or solid, suggesting elemental sulfur contamination.
Q: How can I effectively remove elemental sulfur from my benzo[d]isothiazole product?
A: Elemental sulfur is a common impurity, especially in reactions where it is used as a reagent.[1][2] Its removal can be achieved through several methods, with the choice depending on the scale of your reaction and the properties of your target compound.
Underlying Cause: Many synthetic routes to benzo[d]isothiazoles utilize elemental sulfur.[1][2] Due to its variable solubility in organic solvents, it can co-precipitate or co-elute with the desired product.
Solutions:
-
Recrystallization: This is often the most effective method for crystalline products. The key is to choose a solvent system where the benzo[d]isothiazole product has good solubility at elevated temperatures and poor solubility at lower temperatures, while elemental sulfur remains soluble or has significantly different solubility.
-
Solvent Trituration/Washing: If your product is a solid, washing it with a solvent in which elemental sulfur is soluble but your product is not can be effective. Carbon disulfide is an excellent solvent for sulfur, but its high toxicity and flammability necessitate extreme caution. A safer alternative is toluene or xylene.
-
Chemical Conversion: Unreacted sulfur can be converted to a more easily removable species. One common method is treatment with sodium sulfite or triphenylphosphine to form the corresponding thiosulfate or triphenylphosphine sulfide, which can then be removed by aqueous extraction or chromatography.
Protocol 1: Purification of a Crystalline Benzo[d]isothiazole Product by Recrystallization
-
Solvent Selection:
-
Begin by testing the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show a large difference in solubility.
-
Commonly used solvents for the recrystallization of benzo[d]isothiazole derivatives include ethanol, isopropanol, ethyl acetate, and toluene.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the product is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored by soluble impurities, you can add a small amount of activated charcoal.[3]
-
Boil the solution with the charcoal for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.
-
For maximum yield, you can then place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Ethanol | 78 | Good for many polar benzo[d]isothiazoles. |
| Isopropanol | 82 | Similar to ethanol, but less volatile. |
| Ethyl Acetate | 77 | A good general-purpose solvent. |
| Toluene | 111 | Effective for less polar compounds and for solubilizing elemental sulfur. |
| Heptane/Ethyl Acetate | Variable | A good mixed solvent system for tuning polarity. |
Problem 2: After column chromatography, I still see a faint yellow band, and my NMR shows minor impurities.
Q: How can I optimize my column chromatography to improve the separation of my benzo[d]isothiazole from sulfur-containing byproducts?
A: Achieving good separation on a silica gel column requires careful selection of the mobile phase and proper column packing. Sulfur-containing impurities can sometimes have similar polarities to the desired product, making separation challenging.
Underlying Cause: Byproducts from the synthesis, such as disulfides or other organosulfur compounds, may have polarities close to your target molecule. Elemental sulfur itself can also be mobile on silica gel with non-polar eluents.
Solutions:
-
TLC Optimization: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.
-
Solvent System Gradient: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation than an isocratic (constant solvent mixture) elution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or reverse-phase silica gel.[4]
Protocol 2: Optimized Flash Column Chromatography
-
Slurry Packing:
-
Choose a column of the appropriate size for your sample amount (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Collect fractions and monitor their composition by TLC.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure to obtain your purified product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of sulfur impurities I should expect in my benzo[d]isothiazole synthesis?
A1: The nature of sulfur impurities is highly dependent on the synthetic route.[1] Common impurities include:
-
Elemental Sulfur (S8): Especially when used as a reagent.[2]
-
Disulfides: Formed from the oxidation of thiol-containing starting materials or intermediates.
-
Thioureas and other sulfur-containing starting materials: If the reaction does not go to completion.
-
Sulfoxides and Sulfones: If oxidative conditions are present.[5]
Q2: How can I visualize sulfur impurities on a TLC plate?
A2: While many benzo[d]isothiazoles are UV active, some sulfur impurities may not be.[6] Therefore, using a combination of visualization techniques is recommended:
-
UV Light (254 nm): Most aromatic compounds, including benzo[d]isothiazoles, will appear as dark spots on a fluorescent green background.[6]
-
Iodine Chamber: Iodine vapor will stain many organic compounds, including sulfur-containing ones, as yellow-brown spots.[7]
-
Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds that can be oxidized, which includes many sulfur species. They will appear as yellow or brown spots on a purple background.[7]
-
p-Anisaldehyde Stain: This can be a good general stain that often gives a range of colors for different functional groups upon heating.
Q3: Can I use an aqueous workup to remove some of the sulfur impurities?
A3: An aqueous workup can be effective for removing certain types of impurities. For example, if your synthesis involves a basic workup, unreacted acidic starting materials or byproducts can be removed into the aqueous layer. Similarly, a dilute acid wash can remove basic impurities. However, elemental sulfur and many organic sulfur byproducts are not water-soluble and will remain in the organic layer.
Q4: Are there any preventative measures I can take to minimize the formation of sulfur impurities?
A4: Yes, careful control of reaction conditions can significantly reduce the formation of impurities:
-
Stoichiometry: Use the correct stoichiometry of reagents to avoid excess sulfur-containing starting materials in the final mixture.
-
Temperature Control: Some side reactions are more prevalent at higher temperatures. Running the reaction at the optimal temperature can improve selectivity.
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide and other oxidized byproducts.
Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a primary purification method.
Conceptual Diagram of Impurity Removal by Recrystallization
Caption: The principle of purification by recrystallization.
References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]
-
MDPI. (n.d.). Benzo[1][5][8]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved February 8, 2026, from [Link].
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]
-
Jover, E., Matamoros, V., & Bayona, J. M. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1216(18), 4013–4019. Available at: [Link]
- Process for removing sulfur compounds from a liquid composition. (n.d.). Google Patents.
-
ResearchGate. (n.d.). New analytical methods for the determination of sulfur species with microextraction techniques: a review. Available at: [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (n.d.). Retrieved February 8, 2026, from [Link].
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
TLC Visualization Methods. (n.d.). Retrieved February 8, 2026, from [Link].
-
ResearchGate. (n.d.). (PDF) Removal of sulfur from a solvent extract. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Available at: [Link]
-
Nakamura, H., & Tamura, Z. (1974). Thin-Layer chromatography of organic sulphur compounds by the mixed fluorescent material method. Journal of Chromatography A, 96(2), 211–222. Available at: [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]
-
Sciencemadness Discussion Board. (2019, January 28). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PubMed Central (PMC). Retrieved February 8, 2026, from [Link].
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
- Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632.
-
Analytical Methods for Sulfur Determination in Glasses, Rocks, Minerals and Fluid Inclusions. (n.d.). Retrieved February 8, 2026, from [Link].
-
Study on the experiment and reaction kinetics of sulfur removal from coal by microorganisms. (2023, June 4). Nature. Retrieved February 8, 2026, from [Link].
-
Recrystallization. (n.d.). Retrieved February 8, 2026, from [Link].
-
Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. (n.d.). PubMed. Retrieved February 8, 2026, from [Link].
-
4 Efficient Ways to Remove Sulfur Compounds in Natural Gas Processing. (n.d.). Retrieved February 8, 2026, from [Link].
-
Thin Layer Chromatography. (n.d.). Retrieved February 8, 2026, from [Link].
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). International Scientific Organization. Retrieved February 8, 2026, from [Link].
-
Identification of impurities in high-purity sulfur using gas chromatography-mass spectrometry method. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 6-chlorobenzo[d]isothiazole Under Basic Conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-chlorobenzo[d]isothiazole. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of this compound, particularly in basic environments. Our goal is to empower you with the knowledge to anticipate potential challenges, design robust experimental protocols, and interpret your results with confidence.
Introduction: The Benzisothiazole Scaffold and its Sensitivity to Basic Conditions
The benzo[d]isothiazole core is a valuable scaffold in medicinal chemistry and materials science. However, like many heterocyclic systems containing a sulfur-nitrogen bond, its stability can be compromised under certain reaction conditions. A critical factor to consider is the pH of the reaction medium. This guide will specifically address the challenges associated with the use of 6-chlorobenzo[d]isothiazole in the presence of bases.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 6-chlorobenzo[d]isothiazole in basic media.
Q1: Is 6-chlorobenzo[d]isothiazole stable in the presence of common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
A1: Caution is advised. While organic amine bases are generally weaker than inorganic bases like NaOH or KOH, they can still promote the degradation of 6-chlorobenzo[d]isothiazole, especially at elevated temperatures or with prolonged reaction times. The lone pair of electrons on the nitrogen atom of the amine can act as a nucleophile, potentially initiating degradation pathways. The rate of degradation will depend on the strength of the base, its concentration, the solvent, and the temperature.
Q2: What are the primary degradation pathways for 6-chlorobenzo[d]isothiazole under basic conditions?
A2: Based on the chemistry of related isothiazole and benzisothiazole derivatives, two primary degradation pathways are anticipated under basic conditions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position can be displaced by a nucleophile. In the presence of hydroxide, this would lead to the formation of 6-hydroxybenzo[d]isothiazole.
-
Ring-Opening of the Isothiazole Core: The isothiazole ring is susceptible to nucleophilic attack, leading to cleavage of the S-N bond. This can result in the formation of various degradation products, such as 2-mercapto-5-chlorobenzaldehyde or 2-mercapto-5-chlorobenzoic acid derivatives, depending on the subsequent reaction conditions.[1]
Q3: I am running a reaction with 6-chlorobenzo[d]isothiazole and a nucleophile in the presence of a base, and I am observing a complex mixture of products. What could be the issue?
A3: This is a common problem when working with this scaffold under basic conditions. The complex product mixture likely arises from a combination of the expected reaction product and various degradation products from both nucleophilic aromatic substitution and isothiazole ring-opening. It is also possible that the initial degradation products are undergoing further reactions.
Q4: How can I minimize the degradation of 6-chlorobenzo[d]isothiazole in my base-mediated reaction?
A4: To minimize degradation, consider the following strategies:
-
Use the mildest possible base: If your reaction requires a base, screen for the weakest base that can effectively promote the desired transformation.
-
Control the stoichiometry of the base: Use the minimum amount of base necessary.
-
Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Consider alternative, non-basic reaction conditions: If possible, explore alternative synthetic routes that do not require basic conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using 6-chlorobenzo[d]isothiazole in basic media.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Degradation of the starting material | Confirm the stability of 6-chlorobenzo[d]isothiazole under your reaction conditions (minus the nucleophile). Run a control experiment and analyze for the presence of the starting material over time. If degradation is observed, modify the reaction conditions as suggested in the FAQs. |
| Incorrect reaction conditions | Re-evaluate the choice of base, solvent, and temperature. The combination of these factors can significantly impact the stability of the starting material. |
| Side reactions of the nucleophile | Your nucleophile may be reacting with the degradation products of 6-chlorobenzo[d]isothiazole, leading to a complex mixture. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Identification and Mitigation |
| Nucleophilic aromatic substitution | Look for masses corresponding to the substitution of the chlorine atom with your nucleophile or hydroxide. To mitigate, try using a less nucleophilic base or protecting the 6-position if possible. |
| Isothiazole ring-opening | Analyze the reaction mixture by LC-MS for masses corresponding to ring-opened products. The presence of thiol-containing compounds can sometimes be confirmed by specific colorimetric tests. To avoid this, milder reaction conditions are necessary. |
| Reaction with solvent | In the presence of a strong base, some solvents (e.g., alcohols) can become nucleophilic and react with the starting material. Consider using an aprotic solvent. |
Visualizing the Instability: Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for 6-chlorobenzo[d]isothiazole under basic conditions.
Caption: A typical workflow for assessing the pH-dependent stability of a compound.
Data Presentation
The stability of isothiazolone biocides, which are structurally related to benzo[d]isothiazoles, is highly dependent on pH. The following table summarizes the half-life of a chlorinated isothiazolone at various pH values, as reported in the literature. This data can serve as a useful reference for what to expect with 6-chlorobenzo[d]isothiazole.
Table 1: Half-life of a Chlorinated Isothiazolone Biocide at 25 °C
| pH | Half-life |
| 7.0 | Stable |
| 8.0 | ~20 days |
| 9.0 | ~10 days |
| 10.0 | ~1 day |
Data adapted from studies on related isothiazolone biocides.
Concluding Remarks
The stability of 6-chlorobenzo[d]isothiazole under basic conditions is a critical parameter that must be carefully considered during experimental design and execution. By understanding the potential degradation pathways and implementing appropriate mitigation strategies, researchers can improve the success rate of their reactions and obtain more reliable results. We encourage you to use this guide as a starting point for your investigations and to always perform control experiments to validate the stability of your starting materials under your specific reaction conditions.
References
- Barman, B. N. (1992). The effects of pH on the degradation of isothiazolone biocides. Part of the STLE Annual Meeting in Philadelphia, Pennsylvania, May 4-7, 1992.
- Williams, T. M. (2007). The degradation of isothiazolone biocides. PowerPlant Chemistry, 9(1), 21-25.
- Parkin, K. L. (2004). Ring-opening reactions of isothiazoles and isothiazolium salts. Science of Synthesis, 11, 527-570.
-
ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). ([Link])
-
Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47. ([Link])
Sources
Technical Support Center: Recrystallization of 6-Chlorobenzo[d]isothiazole Acids
Subject: Optimization of Purification Protocols for 6-Chlorobenzo[d]isothiazole-3-carboxylic acid and Related Derivatives. To: Process Chemists, Medicinal Chemists, and CMC Leads.[1] From: Senior Application Scientist, Purification Technologies Division.
Executive Summary & Solvent Architecture
The purification of 6-chlorobenzo[d]isothiazole-3-carboxylic acid (and its acetic acid analogs) presents a distinct set of challenges due to the molecule's rigid bicyclic heteroaromatic core and the electron-withdrawing chlorine substituent at the 6-position.[1][2] This combination often leads to high lattice energy, poor solubility in standard organic solvents, and a tendency to trap regioisomeric impurities (e.g., 4-chloro or des-chloro analogs).[1][2]
Our technical guidance moves beyond simple "trial and error" by categorizing solvents based on their mechanistic interaction with the solute's Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motifs.[1][2]
Primary Solvent Systems Data
| Solvent System | Role | Mechanism of Action | Target Impurities |
| Glacial Acetic Acid | Primary Recrystallization | Protonation & Dimer Disruption: High temperature disrupts carboxylic acid dimers; cooling promotes ordered | Regioisomers, amorphous oligomers.[1] |
| DMF / Water (1:1 to 1:3) | Anti-Solvent Precipitation | Solvophobic Exclusion: The acid dissolves in DMF (dipolar aprotic); water (protic) forces controlled nucleation.[1][2] | Inorganic salts, highly polar degradation products.[1] |
| Toluene | Slurry / Trituration | Lipophilic Rejection: The target acid is insoluble; non-polar impurities remain in solution. | Unreacted starting materials (e.g., chlorobenzenes), oily byproducts.[1] |
| Methanol / THF | Polarity Adjustment | Solubility Tuning: Used primarily for the acetic acid derivative or when converting to salt forms. | Des-chloro analogs (often more soluble in MeOH).[1][2] |
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users scaling up from milligram to gram/kilogram batches.
Q1: My product is oiling out or precipitating as an amorphous solid instead of crystallizing. Why?
Diagnosis: This is a classic symptom of excessive supersaturation or rapid cooling .[2] The 6-chloro substituent increases the lipophilicity slightly, but the carboxylic acid moiety creates strong intermolecular hydrogen bonds.[1] If you cool too fast, the molecules aggregate randomly (amorphous) rather than stacking (crystalline).[1]
Corrective Action:
-
Switch to Glacial Acetic Acid: The high boiling point (
) allows for a wider cooling ramp.[2] -
Implement the "Seeding at Metastable Zone" Protocol:
Q2: I cannot remove the 4-chloro regioisomer impurity. It co-crystallizes.[1][2]
Diagnosis: Regioisomers often have identical solubility profiles in non-specific solvents (like Ethanol).[1][2] You need a solvent that discriminates based on molecular shape and packing efficiency .[1][2]
Corrective Action:
-
Use Toluene as a Hot Slurry Agent: The 4-chloro isomer often has slightly higher solubility in aromatic hydrocarbons due to the disrupted symmetry compared to the 6-chloro analog.[1][2]
-
Protocol: Suspend the crude solid in Toluene (10 volumes). Heat to
for 1 hour (do not dissolve completely). Hot filter. The solid cake is often enriched in the 6-chloro isomer, while the 4-chloro isomer remains in the mother liquor.[1]
Q3: The crystals are retaining color (yellow/brown) even after recrystallization.
Diagnosis: This indicates the presence of oxidative byproducts (sulfoxides or polymerized impurities) trapped within the crystal lattice (inclusions) or adsorbed to the surface.[1]
Corrective Action:
-
Adsorption Step: Do not just add charcoal to the crystallization flask.[2]
-
Workflow: Dissolve the crude acid in THF or DMF at room temperature.[2] Treat with activated carbon (SX-Ultra type) for 30 minutes.[1][2] Filter through Celite.[1][2] Then proceed to add Water as an anti-solvent to crystallize the clean product.[2]
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for selecting the correct purification pathway based on your specific impurity profile.
Figure 1: Decision Matrix for Solvent Selection. Select the pathway based on the dominant impurity profile.[1]
Standard Operating Protocols (SOPs)
Protocol A: High-Purity Recrystallization (Glacial Acetic Acid)
Best for: Final polishing of the carboxylic acid to remove isomers.[1][2]
-
Charge: Place 10 g of crude 6-chlorobenzo[d]isothiazole-3-carboxylic acid into a 250 mL round-bottom flask.
-
Dissolution: Add 80 mL of Glacial Acetic Acid . Heat the mixture to reflux (
) with magnetic stirring.-
Note: If the solution is not clear at reflux, add more acetic acid in 5 mL increments.[1] Do not exceed 15 volumes (150 mL).
-
-
Hot Filtration: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-heated sintered glass funnel.
-
Controlled Cooling:
-
Remove from heat and allow to cool to
on the benchtop. -
Seeding (Optional but Recommended): Add 10 mg of pure seed crystals.
-
Allow to cool slowly to Room Temperature (RT) over 4 hours.
-
-
Isolation: Filter the resulting white needles.[2]
-
Wash: Wash the cake with 10 mL of cold Acetic Acid, followed by 20 mL of Water (to remove acid traces).
-
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: Anti-Solvent Precipitation (DMF/Water)
Best for: Bulk recovery from crude reaction mixtures containing salts.[1][2]
-
Dissolution: Dissolve crude material in DMF (Dimethylformamide) at
(approx. 5 volumes). -
Filtration: Filter to remove any undissolved salts (NaCl/KCl often present from synthesis).[1][2]
-
Precipitation: Slowly add Water (10 volumes) dropwise to the stirring DMF solution.
-
Critical: Rapid addition leads to amorphous trapping.[2] Add water until persistent turbidity is observed, pause for 10 mins, then continue.
-
-
Isolation: Filter the solid and wash extensively with water to remove DMF.[2]
Scientific Rationale & Mechanism
The choice of Glacial Acetic Acid is not arbitrary; it is grounded in the disruption of the carboxylic acid dimer.[1] In non-polar solvents, 6-chlorobenzo[d]isothiazole-3-carboxylic acid exists as a stable cyclic dimer (bonded via the carboxylic acid heads).[1][2] This dimer is highly insoluble.[1][2]
-
At High T in AcOH: The solvent (Acetic Acid) competes for hydrogen bonding, breaking the solute-solute dimers and forming solute-solvent monomers, which increases solubility.[1]
-
Upon Cooling: The solute-solute interactions (lattice energy) overcome the solute-solvent interactions, driving crystallization.[1][2] The presence of the 6-chloro group enhances
-stacking interactions in the crystal lattice, which excludes impurities that lack this specific steric bulk.[1]
References
-
Synthesis & Purification of Lurasidone Intermediates: Patent WO2015081920A1.[1][2] Describes the use of alcohol/water and toluene systems for benzisothiazole derivatives.
-
Chlorobenzo[d]isothiazole Properties: PubChem Compound Summary for 3-Chloro-1,2-benzisothiazole. Provides physical property data relevant to solubility profiles.[2][3][4][5][6]
-
General Thiazole Carboxylic Acid Purification: US Patent 3274207A.[2] Establishes the baseline use of glacial acetic acid for recrystallizing thiazole carboxylic acids.[2][7]
-
Recrystallization Solvent Selection: University of Rochester, Dept of Chemistry. General guide on solvent polarity and "like-dissolves-like" principles for heterocyclic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. lookchem.com [lookchem.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 6-Chlorobenzo[d]isothiazole: A Predictive Analysis
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and quality control. The benzo[d]isothiazole scaffold is of significant interest due to its prevalence in a range of pharmacologically active agents, including antipsychotic drugs like ziprasidone and lurasidone.[1] Accurate interpretation of spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is paramount for confirming identity, purity, and structure.
This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 6-chlorobenzo[d]isothiazole. In the absence of readily available, assigned experimental spectra in peer-reviewed literature for this specific isomer, we will employ a predictive methodology rooted in foundational NMR principles. By establishing a baseline spectrum for the parent benzo[d]isothiazole and applying well-understood substituent effects, we can construct a reliable predicted spectrum. This process not only provides a valuable reference for the title compound but also serves as a practical guide to spectral interpretation for its positional isomers, offering a clear pathway to distinguish them analytically.
The Foundation: Understanding the Benzo[d]isothiazole Scaffold
To interpret the spectrum of a substituted derivative, one must first understand the parent system. The benzo[d]isothiazole ring system consists of a benzene ring fused to an isothiazole ring. The numbering convention, critical for assigning signals, is shown below.
Caption: IUPAC numbering of the benzo[d]isothiazole scaffold.
The electronic environment of the protons is influenced by the two heteroatoms. The nitrogen atom (N-2) and sulfur atom (S-1) are electron-withdrawing, which generally deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). Therefore, H-3 and H-7 are expected to be the most downfield signals of the parent structure.
Predicting the ¹H NMR Spectrum of 6-Chlorobenzo[d]isothiazole
The introduction of a chlorine atom at the C-6 position dramatically alters the electronic landscape of the benzene portion of the molecule. Chlorine exerts two primary electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bonds. This effect is strongest on the adjacent protons (ortho position: H-5 and H-7) and weakens with distance.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic pi-system. This increases electron density, particularly at the ortho and para positions (H-5, H-7, and H-4, respectively), causing a shielding effect (upfield shift).
For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deshielding of the aromatic protons. The predictable nature of these substituent chemical shifts (SCS) allows us to estimate the spectrum of the chlorinated derivative based on the parent compound.
Comparative Analysis of Chloro-Isomers
The true analytical power of ¹H NMR lies in its ability to distinguish between isomers. A chlorine substituent at each of the four possible positions on the benzene ring (C-4, C-5, C-6, C-7) creates a unique electronic environment and, critically, a unique set of proton-proton splitting patterns.
The table below presents the predicted ¹H NMR data for 6-chlorobenzo[d]isothiazole alongside its parent compound and other positional isomers. These predictions are based on foundational principles and data from related heterocyclic systems.
| Compound | H-3 (s) | H-4 (d) | H-5 (dd or t) | H-6 (dd or t) | H-7 (d) |
| Benzo[d]isothiazole | ~8.8 | ~7.9 | ~7.4 | ~7.5 | ~8.1 |
| 6-Chlorobenzo[d]isothiazole | ~8.8 | ~7.9 (d) | ~7.4 (dd) | - | ~8.2 (d) |
| 4-Chlorobenzo[d]isothiazole | ~8.9 | - | ~7.3 (d) | ~7.5 (t) | ~8.0 (d) |
| 5-Chlorobenzo[d]isothiazole | ~8.8 | ~7.9 (d) | - | ~7.5 (dd) | ~8.1 (d) |
| 7-Chlorobenzo[d]isothiazole | ~8.8 | ~7.8 (d) | ~7.4 (t) | ~7.5 (d) | - |
Note: Chemical shifts (δ) are in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets. Values are estimates for comparison.
Analysis of 6-Chlorobenzo[d]isothiazole:
-
H-3: Being on the isothiazole ring, this proton is largely unaffected by substitution on the benzene ring and remains a singlet far downfield (~8.8 ppm).
-
H-7: This proton is ortho to the chlorine atom and is also adjacent to the electron-withdrawing isothiazole ring system. It will be significantly deshielded and appear downfield (~8.2 ppm). It has only one ortho coupling partner (H-5 is meta), so it should appear as a doublet with a small meta-coupling constant (J ≈ 2 Hz).[2]
-
H-5: This proton is also ortho to the chlorine. It is coupled to H-4 (ortho coupling, J ≈ 8-9 Hz) and H-7 (meta coupling, J ≈ 2 Hz). This will result in a doublet of doublets.
-
H-4: This proton is meta to the chlorine, so it is less affected. It is coupled only to H-5 (ortho coupling) and will appear as a doublet (J ≈ 8-9 Hz).
This unique combination of a downfield doublet (H-4), a doublet of doublets (H-5), and a downfield small-J doublet (H-7) provides a distinct fingerprint for the 6-chloro isomer.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data is the bedrock of scientific inquiry. The following protocol outlines a self-validating system for acquiring a standard ¹H NMR spectrum suitable for structural elucidation of compounds like 6-chlorobenzo[d]isothiazole.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically >4 cm).
-
-
Instrument Setup (400 MHz Spectrometer): [3]
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm).
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks. A narrow half-height width for the TMS signal is indicative of good shimming.
-
-
Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Use a standard single-pulse experiment (zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons (a value of 2-5 seconds is typically sufficient for small molecules). .
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) to determine proton connectivity.
-
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample analysis.
Logical Approach to Isomer Differentiation
A key application of this predictive data is in distinguishing the 6-chloro isomer from its positional counterparts. The splitting patterns of the aromatic protons, governed by ortho, meta, and para coupling rules, provide a definitive roadmap.
Caption: Logic diagram for distinguishing chloro-isomers.
By carefully analyzing the number of signals, their chemical shifts, and especially their coupling patterns, one can confidently assign the correct structure even without a reference standard for each individual isomer. The predicted pattern for 6-chlorobenzo[d]isothiazole is particularly distinctive due to the unique influence of the chlorine atom on its two ortho neighbors, H-5 and H-7.
References
-
Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available at: [Link] (Accessed: February 5, 2026).
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link] (Accessed: February 5, 2026).
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link] (Accessed: February 5, 2026).
-
Ivanova, Y., et al. (2023). Synthesis of benzo[d]isothiazoles: an update. RSC Advances, 13(38), 26735-26755. Available at: [Link] (Accessed: February 5, 2026).
-
Vicini, P., et al. (2008). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. European Journal of Medicinal Chemistry, 43(6), 1114-1122. Available at: [Link] (Accessed: February 5, 2026).
Sources
Distinguishing Benzo[d]isothiazole from Benzothiazole by IR Spectroscopy
Executive Summary: The Isomer Challenge
In medicinal chemistry and fragment-based drug discovery (FBDD), the distinction between benzo[d]isothiazole and benzothiazole is critical. These two scaffolds are structural isomers (
While NMR (
Structural Divergence[1]
-
Benzothiazole: A benzene ring fused to a thiazole ring (1,3-position of S and N). Contains a C–S–C linkage and an isolated C=N bond.[1]
-
Benzo[d]isothiazole: A benzene ring fused to an isothiazole ring (1,2-position of S and N). Contains a direct N–S bond, a unique feature that imparts distinct vibrational signatures.[1]
Structural & Vibrational Analysis
Understanding the connectivity is the prerequisite for interpreting the spectra.[1] The "Fingerprint Region" (1500–600 cm⁻¹) contains the definitive bands.
Comparative Vibrational Modes
| Feature | Benzothiazole (Thiazole Core) | Benzo[d]isothiazole (Isothiazole Core) | Spectral Consequence |
| Heteroatom Bond | C–S–C (Thioether-like) | N–S (Weak, labile) | Key Differentiator |
| C=N Bond | C2=N3 (Imine character) | C3=N2 (Modified conjugation) | Frequency Shift |
| Ring Breathing | Thiazole ring expansion | Isothiazole ring expansion | Distinct Pattern |
| Aromatic C-H | 4 adjacent protons (Benzene) | 4 adjacent protons (Benzene) | Overlap (Both show ~740-760 cm⁻¹) |
Visualizing the Difference
The following diagram illustrates the structural connectivity and the resulting unique vibrational vectors.
Figure 1: Structural connectivity differences driving vibrational mode divergence.[1]
Detailed Spectral Interpretation
A. The "Thiazole" Signature (Benzothiazole)
The benzothiazole spectrum is characterized by the rigidity of the planar system and the C-S-C bond.
-
C=N / C=C Stretching (~1475 – 1580 cm⁻¹):
-
Look for a sharp doublet or set of bands.[1]
-
~1496 cm⁻¹: Characteristic C=N stretch coupled with ring vibration.
-
~1580 cm⁻¹: C=C ring stretch enhanced by the heteroatoms.
-
-
C–S–C Stretching (600 – 700 cm⁻¹):
-
This is the "anchor" band for thiazoles.
-
~690 cm⁻¹: Strong, sharp band corresponding to the C-S stretching vibration.
-
Secondary bands often appear around 630–640 cm⁻¹ .
-
-
C-H Out-of-Plane (OOP) Bending (~740 – 760 cm⁻¹):
-
Strong band indicating 4 adjacent aromatic protons (ortho-disubstituted benzene ring). Note: This is present in both isomers and is NOT a differentiator.[1]
-
B. The "Isothiazole" Signature (Benzo[d]isothiazole)
The benzo[d]isothiazole spectrum is defined by the N–S bond , which is weaker and more polarizable than the C-S-C system.[1]
-
N–S Stretching (~800 – 900 cm⁻¹):
-
This is the diagnostic band .
-
Look for a distinct absorption in the 820–850 cm⁻¹ range. In many derivatives, this appears as a medium-intensity band that is absent in benzothiazoles.
-
Caution: This region can overlap with C-H wagging; compare relative intensities.[1]
-
-
Ring Breathing (~900 – 1000 cm⁻¹):
-
Isothiazole rings often show breathing modes at slightly higher frequencies than thiazoles due to the N-S bond compression.[1]
-
-
Absence of C-S-C:
-
The lack of the strong ~690 cm⁻¹ C-S-C band is a negative indicator confirming the isothiazole structure.
-
Summary Table: Critical Peak Comparison
| Vibrational Mode | Benzothiazole (cm⁻¹) | Benzo[d]isothiazole (cm⁻¹) |
| C=N Stretch | ~1496 (m), ~1580 (s) | ~1500–1550 (variable) |
| C–S–C Stretch | 690 (s) , 630 (m) | Absent |
| N–S Stretch | Absent | ~820–850 (m) |
| C-H OOP (Benzene) | 740–760 (s) | 740–760 (s) |
| Ring Breathing | ~1000–1100 | ~900–1000 |
(s) = strong, (m) = medium, (w) = weak[1]
Experimental Protocol
To ensure reproducibility and spectral resolution sufficient to distinguish these isomers, follow this strict protocol.
Method: Attenuated Total Reflectance (ATR) FT-IR
ATR is preferred over KBr pellets for these hygroscopic heterocycles to avoid water interference in the 3000+ cm⁻¹ region and hydrolysis artifacts.
Step-by-Step Workflow:
-
Instrument Setup:
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1]
-
Crystal: Diamond or ZnSe (Diamond is preferred for hardness).[1]
-
Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic bands).[1]
-
Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Sample Preparation:
-
Data Acquisition:
-
Post-Processing:
-
Baseline Correction: Apply automatic baseline correction (polynomial fit).
-
ATR Correction: Apply if comparing to transmission library spectra (corrects for penetration depth dependence on wavelength).
-
Decision Logic for Identification
Use the following logic flow to assign your unknown sample.
Figure 2: Logical workflow for distinguishing benzo[d]isothiazole from benzothiazole.
References
-
NIST Chemistry WebBook. Benzothiazole IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link][1]
-
Nguyen, H. V. L., et al. (2023). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole.[1] Molecules, 28(8), 3463.[1] (Confirming planarity and rigidity). [Link]
-
Katritzky, A. R. Infrared Spectra of Heteroaromatic Compounds. Quarterly Reviews, Chemical Society.[1] (Foundational work on ring breathing modes).
-
RSC Publishing. Spectroscopic Identification of Organic Compounds: IR of Thiazoles vs Isothiazoles.[1][Link][1]
Sources
A Comparative Crystallographic Guide to 6-Chlorobenzo[d]isothiazole Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates not only the physicochemical properties of a compound but also its interaction with biological targets. This guide provides an in-depth comparative analysis of the crystal structures of 6-chlorobenzo[d]isothiazole derivatives, a class of compounds of significant interest in medicinal chemistry.
The benzo[d]isothiazole scaffold, particularly its oxidized form, the saccharin skeleton (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), is a privileged structure in drug discovery. The introduction of a chlorine atom at the 6-position can significantly modulate the electronic properties and intermolecular interactions of these molecules, thereby influencing their biological activity. This guide will delve into the crystallographic nuances of two such derivatives: the parent 6-chlorosaccharin and an N-substituted analogue, N-(3-chlorophenyl)-6-chloro-1,1-dioxido-1,2-benzisothiazol-3-amine .
Through a detailed examination of their crystal packing, hydrogen bonding networks, and other non-covalent interactions, we will elucidate how subtle changes in molecular structure can lead to profound differences in their solid-state architecture. This understanding is crucial for rational drug design, polymorphism screening, and the development of new therapeutic agents.
Comparative Crystal Structure Analysis
The solid-state structures of 6-chlorosaccharin and its N-(3-chlorophenyl) derivative reveal distinct packing motifs and intermolecular interactions, primarily driven by the presence and accessibility of hydrogen bond donors and acceptors, as well as the potential for halogen bonding and π-stacking.
6-Chlorosaccharin typically forms centrosymmetric dimers in the crystal lattice through strong N—H···O hydrogen bonds between the imide hydrogen and the carbonyl oxygen of a neighboring molecule. The chlorine atom at the 6-position can participate in weaker C—H···Cl and potentially Cl···Cl or Cl···π interactions, further stabilizing the crystal packing.
In contrast, the N-substitution in N-(3-chlorophenyl)-6-chloro-1,1-dioxido-1,2-benzisothiazol-3-amine removes the primary N-H hydrogen bond donor of the saccharin core. This leads to a significant rearrangement of the crystal packing. The intermolecular interactions are then dominated by weaker C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The presence of two chlorine atoms, one on each aromatic ring, introduces the possibility of various halogen bonding motifs (Cl···O, Cl···N, or Cl···Cl), which can play a crucial role in directing the supramolecular assembly.
The following table summarizes the key crystallographic data for these two derivatives, highlighting the impact of N-substitution on the crystal lattice.
| Parameter | 6-Chlorosaccharin (Hypothetical/Representative Data) | N-(3-chlorophenyl)-6-chloro-1,1-dioxido-1,2-benzisothiazol-3-amine |
| Molecular Formula | C₇H₄ClNO₃S | C₁₃H₈Cl₂N₂O₂S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Primary Intermolecular Interactions | N—H···O hydrogen bonds (dimer formation) | C—H···O, C—H···N hydrogen bonds, π-π stacking |
| Secondary Intermolecular Interactions | C—H···Cl, Cl···O contacts | Halogen bonds (Cl···O/N/Cl), C—H···Cl contacts |
Note: Crystallographic data for 6-chlorosaccharin is representative and based on the parent saccharin structure due to the absence of a publicly available crystal structure for this specific derivative in the conducted search. Data for the N-(3-chlorophenyl) derivative is based on published findings.
Experimental Protocols
The synthesis and crystallization of these derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 6-Chlorosaccharin
The synthesis of 6-chlorosaccharin typically starts from a suitable chlorotoluene derivative, which undergoes sulfonation, chlorosulfonation, amination, and subsequent oxidation and cyclization to form the final product.
Synthesis of N-(3-chlorophenyl)-6-chloro-1,1-dioxido-1,2-benzisothiazol-3-amine
This derivative can be synthesized through the reaction of 6-chlorosaccharin with a substituted aniline. A typical procedure involves the refluxing of 6-chlorosaccharin with 3-chloroaniline.
Step-by-Step Protocol:
-
A mixture of 6-chlorosaccharin and an excess of 3-chloroaniline is heated to reflux in a suitable high-boiling solvent, or neat, for several hours.
-
The reaction mixture is cooled to room temperature, and the excess aniline is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent, such as hexane or benzene, to remove any remaining starting material.
-
The crude product is then recrystallized from a suitable solvent system, such as a mixture of methanol and ethyl acetate, to yield single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
Workflow:
A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically 100 or 293 K. The collected data is then processed, and the crystal structure is solved and refined using specialized software.
Caption: Experimental workflow for crystal structure analysis.
Visualization of Intermolecular Interactions
The distinct intermolecular interactions in the two derivatives can be visualized through the following diagrams.
Hydrogen Bonding in 6-Chlorosaccharin
The primary interaction is the formation of a centrosymmetric dimer via N—H···O hydrogen bonds.
Caption: Dimeric structure of 6-chlorosaccharin via N-H...O hydrogen bonds.
Intermolecular Interactions in N-(3-chlorophenyl)-6-chloro-1,1-dioxido-1,2-benzisothiazol-3-amine
The packing is governed by a network of weaker interactions, including π-π stacking and potential halogen bonds.
Caption: Key intermolecular interactions in the N-phenyl derivative.
Conclusion
The comparative analysis of 6-chlorosaccharin and N-(3-chlorophenyl)-6-chloro-1,1-dioxido-1,2-benzisothiazol-3-amine demonstrates the profound impact of N-substitution on the crystal engineering of this important class of molecules. The disruption of the primary N—H···O hydrogen bonding motif leads to a complete reorganization of the crystal packing, with weaker interactions such as π-π stacking and halogen bonding becoming the directing forces in the supramolecular assembly.
This guide underscores the importance of detailed crystallographic analysis in understanding structure-property relationships. For drug development professionals, these insights are invaluable for predicting and controlling the solid-state properties of drug candidates, ultimately leading to the design of safer and more effective medicines.
References
-
Siddiqui, H. L., Ahmad, S., Zaidi, S. A. A., & Parvez, M. (2011). N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1676. [Link]
- Brigas, A. F., & Clegg, W. (2001). N-(1,1-Dioxo-1,2-benzisothiazol-3-yl)anilines.
-
PubChem. (n.d.). 6-Chlorosaccharin. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
Definitive Guide to 13C NMR Assignment of Isothiazole Rings
Executive Summary: The Isothiazole Challenge
In drug discovery, the isothiazole ring (
The core ambiguity lies in distinguishing C3 and C5 . Both are adjacent to heteroatoms, leading to similar chemical shifts. Misassignment here can lead to incorrect structure elucidation of novel derivatives. This guide objectively compares assignment methodologies, establishing a self-validating workflow that moves beyond simple chemical shift prediction.
Part 1: The Isothiazole Signature (Baseline Data)
To assign an unknown, one must first understand the baseline relative to its common isomers. The following table contrasts the parent isothiazole ring with thiazole and isoxazole.
Table 1: Comparative 13C NMR Shifts & Coupling Constants (Parent Heterocycles)
| Feature | Isothiazole ( | Thiazole ( | Isoxazole ( |
| Most Deshielded | C3 (~157 ppm) (C=N) | C2 (~153 ppm) (N=C-S) | C5 (~159 ppm) (O-C=C) |
| Secondary Peak | C5 (~148 ppm) (S-C=C) | C4 (~143 ppm) (N-C=C) | C3 (~149 ppm) (C=N) |
| Most Shielded | C4 (~124 ppm) | C5 (~119 ppm) | C4 (~103 ppm) |
| Diagnostic | |||
| Key Distinction | C3 is usually downfield of C5. | C2 is between S and N (unique). | C5 is downfield of C3 (O effect). |
Note: Chemical shifts are solvent-dependent (typically
Part 2: Methodological Comparison
We evaluated three primary workflows for assigning substituted isothiazoles.
Method A: Chemical Shift Prediction (1D 13C Only)
-
Mechanism: Relies on additivity rules (Hammett constants).
-
Pros: Fast, no extra experiment time.
-
Cons: High Risk. Substituent effects (e.g., an electron-withdrawing group at C4) can cause C3 and C5 to overlap or swap positions, rendering prediction unreliable.
-
Verdict: Insufficient for de novo structure elucidation.
Method B: Gated Decoupling (Coupling Constants)
-
Mechanism: Acquiring 13C spectra without proton decoupling during acquisition to measure
. -
Data:
-
C5-H:
Hz (Alpha to Sulfur). -
C4-H:
Hz (Beta to heteroatoms). -
C3-H:
Hz (Alpha to Nitrogen).
-
-
Pros: Definitive for distinguishing C4 from C3/C5.
-
Cons: Requires long acquisition times; complex multiplets if alkyl side chains are present.
-
Verdict: Excellent for validation, but inefficient for high-throughput.
Method C: The "Gold Standard" 2D Workflow (HSQC + HMBC)
-
Mechanism: Uses scalar coupling to trace connectivity.
-
Pros: Self-validating. HMBC sees through quaternary carbons.
-
Cons: Requires 2D processing skills.
-
Verdict: Recommended. This is the only method that guarantees accuracy for fully substituted rings.
Part 3: Validated Experimental Protocol
This protocol assumes a substituted isothiazole where C3, C4, or C5 may be quaternary.
Step 1: Sample Preparation
-
Concentration: >10 mg in 0.6 mL solvent.
-
Solvent Choice: DMSO-d6 is preferred over CDCl3 for isothiazoles.
-
Reasoning: Isothiazole protons can be labile or involved in H-bonding. DMSO stabilizes these interactions and prevents peak broadening often seen in chloroform.
-
Step 2: The Logic Flow (Decision Tree)
The following diagram outlines the decision process for assigning the ring carbons.
Caption: Logical workflow for assigning Isothiazole carbons using 1D and 2D NMR data.
Step 3: Critical HMBC Correlations
The HMBC experiment is the "judge" of the assignment. You must look for 3-bond (
-
The "C4" Anchor:
-
If C4 has a proton (
), it will show a strong correlation to C3 and C5. -
Differentiation:
typically shows a stronger correlation to C5 (via the C=C bond) than to C3.
-
-
The "Substituent" Hook:
-
If you have a substituent (e.g., Methyl) at Position 3: The methyl protons will show a strong
to C3 and a to C4. They will NOT see C5. -
If you have a substituent at Position 5: The protons will show a strong
to C5 and a to C4. They will NOT see C3.
-
Step 4: 1,1-ADEQUATE (The Nuclear Option)
If the ring is fully substituted with quaternary carbons and no protons are within 3 bonds (e.g., halogenated derivatives), standard HMBC fails.
-
Protocol: Run 1,1-ADEQUATE or INADEQUATE .
-
Result: This directly measures Carbon-Carbon connectivity (
). -
Observation: You will see the C3-C4 bond and the C4-C5 bond directly. C3 and C5 do not couple to each other.
Part 4: Substituent Effects (Predictive Modeling)
While 2D NMR is required for confirmation, understanding substituent trends aids in initial hypothesis generation.
| Substituent Type | Effect on C3 | Effect on C4 | Effect on C5 |
| Parent | 157.0 | 123.4 | 148.0 |
| + Methyl (at pos) | +10 ppm (Deshield) | -2 ppm (Shield) | +10 ppm (Deshield) |
| + Phenyl (at pos) | +14 ppm | - | +12 ppm |
| + Halogen (Cl/Br) | -2 to +2 ppm | -5 ppm | -5 ppm |
| + Nitro ( | - | +20 ppm (Strong Deshield) | - |
Note: The "Ortho-effect" in heterocycles is complex. A substituent at C4 will shield C3 and C5 due to steric compression (gamma-gauche effect).
Visualizing the Pulse Sequence Workflow
Caption: Recommended acquisition order. HSQC establishes the base; HMBC connects the fragments.
References
-
Wasylishen, R. E., et al. (1975). "Proton and carbon-13 nuclear magnetic resonance spectra of isothiazole and its derivatives." Canadian Journal of Chemistry.
-
Faull, A. W., & Hull, R. (1981). "Isothiazoles.[1][2][3] Part 1." Journal of the Chemical Society, Perkin Transactions 1.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative Text on HSQC/HMBC pulse sequences).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for general heteroaromatic shifts).
Sources
Technical Comparison Guide: UV-Vis Absorption Spectra of 6-Chlorobenzo[d]isothiazole
The following guide provides a technical analysis of the UV-Vis absorption properties of 6-chlorobenzo[d]isothiazole, structured for application scientists and researchers.
Executive Summary & Application Context
6-Chlorobenzo[d]isothiazole (CAS: 7716-66-7) serves as a critical scaffold in medicinal chemistry, acting as a bioisostere for quinoline and naphthalene ring systems. It is frequently utilized in the synthesis of antipsychotics (e.g., lurasidone intermediates) and antivirals.
Characterizing its electronic absorption spectrum is essential for:
-
Purity Analysis: Distinguishing the 6-chloro derivative from its positional isomers (4-chloro, 5-chloro) and the des-chloro parent compound.
-
Reaction Monitoring: Tracking the progress of nucleophilic aromatic substitutions or coupling reactions where the conjugation length changes.
-
Photostability Assessment: Understanding the excitation window (
vs. ) to prevent photodegradation during storage.
This guide compares the spectral performance of 6-chlorobenzo[d]isothiazole against its parent scaffold and its structural isomer, 6-chlorobenzo[d]thiazole.
Electronic Structure & Spectral Characteristics[1][2][3]
Theoretical Basis
The UV-Vis spectrum of 6-chlorobenzo[d]isothiazole is dominated by
-
Result: A bathochromic shift (Red Shift) of 5–15 nm relative to the unsubstituted parent.
-
Intensity: A hyperchromic effect (increased
) is typically observed due to the increased transition dipole moment.
Diagram: Electronic Transition Mechanism
The following diagram illustrates the energy gap modification caused by the chlorine substituent.
Caption: Comparative molecular orbital diagram showing the reduction in HOMO-LUMO gap induced by the 6-chloro substituent, leading to a bathochromic shift.
Comparative Performance Data
The table below contrasts the target compound with key alternatives. Note that specific
Table 1: Spectral Comparison of Benzo-fused Azoles
| Feature | Target: 6-Chlorobenzo[d]isothiazole | Alternative A: Benzo[d]isothiazole (Parent) | Alternative B: 6-Chlorobenzo[d]thiazole (Isomer) |
| Core Structure | Benzene fused to Isothiazole (S-N bond) | Benzene fused to Isothiazole (S-N bond) | Benzene fused to Thiazole (C-S-C-N) |
| Primary | ~305 - 310 nm | ~294 - 298 nm | ~285 - 290 nm |
| Secondary Band | ~255 nm | ~250 nm | ~215 nm |
| Extinction Coeff.[1][2][3][4][5] ( | High (> 10,000 | Moderate | High |
| Solvent Sensitivity | Moderate (Polar solvents blur fine structure) | Moderate | High (Strong solvatochromism) |
| Key Distinction | Red-shifted vs. parent; distinct vibrational fine structure compared to thiazole isomer. | Baseline UV profile; used as reference standard. | Blue-shifted relative to isothiazole isomer due to different heteroatom arrangement. |
Analysis:
-
Vs. Parent: The 6-Cl derivative is easily distinguished by the red shift. If your peak remains at ~295 nm, your chlorination likely failed.
-
Vs. Thiazole Isomer: The isothiazole core generally absorbs at slightly longer wavelengths than the thiazole core due to the specific electron density distribution of the N-S bond versus the N=C-S arrangement. This is a critical check for isomeric purity.
Experimental Protocol: Reliable Spectral Acquisition
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow minimizes solvent cutoff interference and concentration errors.
Reagents & Equipment[1][9][10]
-
Solvent: HPLC-grade Methanol (Cutoff ~205 nm) or Acetonitrile (Cutoff ~190 nm). Note: Avoid Acetone (Cutoff ~330 nm) as it masks the primary bands.
-
Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for UV measurement.
-
Blank: Pure solvent from the same bottle used for dilution.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 5.0 mg of 6-chlorobenzo[d]isothiazole.
-
Dissolve in 25 mL of Methanol (Concentration
). -
Validation: Ensure complete dissolution; sonicate if necessary.
-
-
Working Standard Dilution:
-
Take 1.0 mL of Stock Solution and dilute to 10 mL with Methanol.
-
Final Concentration
( ). -
Target Absorbance: 0.6 - 0.8 AU (optimal linear range).
-
-
Baseline Correction:
-
Fill two cuvettes with pure Methanol.
-
Run "Auto-Zero/Baseline" correction on the spectrophotometer (200–400 nm range).
-
-
Measurement:
-
Replace the sample cuvette liquid with the Working Standard.
-
Scan from 400 nm down to 200 nm.
-
Scan Speed: Medium (approx. 200 nm/min) for better resolution of vibrational shoulders.
-
Diagram: Validation Workflow
Caption: Decision tree for obtaining valid UV-Vis spectral data, ensuring absorbance falls within the linear dynamic range of the detector.
References
-
Comparison of Benzothiazole and Benzo[d]isothiazole Derivatives
-
Electronic Properties of Benzo-fused Heterocycles
-
Isomeric Data (6-Chlorobenzo[d]thiazole)
- Title: 6-Chlorobenzo[d]thiazole Product D
-
Source: ChemScene.[6]
-
General UV-Vis Theory of Heterocycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. saspublishers.com [saspublishers.com]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of 6-Chloro- vs. 5-Chlorobenzo[d]isothiazole for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The benzo[d]isothiazole core, a privileged pharmacophore, presents unique opportunities for derivatization. However, the reactivity of this scaffold can be significantly modulated by the position of its substituents. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 6-chlorobenzo[d]isothiazole and 5-chlorobenzo[d]isothiazole. By understanding the subtle yet critical differences in their electronic properties and steric environments, chemists can make more informed decisions in their synthetic strategies, leading to improved yields, selectivity, and overall efficiency.
The Electronic Landscape: A Tale of Two Isomers
The reactivity of an aromatic system is fundamentally governed by the electron density distribution within the ring. In the case of 5-chloro- and 6-chlorobenzo[d]isothiazole, the position of the chlorine atom, an inductively electron-withdrawing but resonance electron-donating substituent, plays a pivotal role in dictating the susceptibility of the C-Cl bond to cleavage and the overall reactivity profile of the molecule.
The isothiazole ring is inherently electron-deficient. The nitrogen atom at position 2 and the sulfur atom at position 1 both exert an electron-withdrawing effect on the fused benzene ring. The chlorine substituent further perturbs this electronic landscape.
-
5-Chlorobenzo[d]isothiazole: The chlorine atom at the 5-position is para to the ring fusion at C7a and meta to the fusion at C3a. Its electron-withdrawing inductive effect is felt across the entire benzene ring.
-
6-Chlorobenzo[d]isothiazole: The chlorine atom at the 6-position is meta to the C7a and para to the C4 atom.
The precise impact of these positional differences on the activation of the C-Cl bond towards nucleophilic attack or oxidative addition in metal-catalyzed reactions is nuanced. In many aza-aromatic systems, a halogen positioned para to a ring nitrogen or another electron-withdrawing group is often more activated towards nucleophilic aromatic substitution (SNAr).[3]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation, respectively. The success of these reactions hinges on the facility of the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.
While direct, side-by-side comparative studies on the Suzuki or Buchwald-Hartwig reactions of 5- and 6-chlorobenzisothiazole are scarce, we can draw valuable insights from the broader literature on related heterocyclic systems. For instance, studies on the Suzuki coupling of chloro-substituted benzothiazoles and other aza-aromatics have demonstrated the viability of these transformations.[4]
A study on the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile revealed that the coupling reaction occurs selectively at the C5 position, indicating a higher reactivity of the C5-Cl bond in that specific electronic context.[5] This suggests that the 5-position of the isothiazole ring system can be particularly susceptible to oxidative addition.
Based on these observations and general principles of reactivity in palladium-catalyzed cross-coupling reactions, it is plausible to hypothesize that 5-chlorobenzo[d]isothiazole may exhibit slightly higher reactivity than its 6-chloro counterpart in Suzuki-Miyaura and Buchwald-Hartwig reactions. This is likely due to a more favorable electronic environment at the C5 position for oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling of Chlorobenzo[d]isothiazoles (General Procedure)
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of chloro-aza-aromatic compounds.[4] Optimization will be necessary for specific substrates.
Materials:
-
5- or 6-chlorobenzo[d]isothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/EtOH/H₂O mixture, Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add the chlorobenzo[d]isothiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Assessing Reactivity Towards Nucleophiles
Nucleophilic aromatic substitution (SNAr) is another critical transformation for the functionalization of aryl halides. The feasibility of an SNAr reaction is highly dependent on the electronic activation of the aromatic ring towards nucleophilic attack.[6][7] The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex.
In the context of 5- and 6-chlorobenzo[d]isothiazole, the electron-deficient nature of the isothiazole ring system provides inherent activation. However, the positional isomerism of the chlorine atom will likely lead to a divergence in reactivity.
-
5-Chlorobenzo[d]isothiazole: The chlorine at C5 is para to the C7a-N bond system in a broader sense, which could contribute to the stabilization of a negative charge developed during nucleophilic attack.
-
6-Chlorobenzo[d]isothiazole: The chlorine at C6 is meta to the heterocyclic ring fusion points, which generally provides less activation compared to ortho or para positions relative to strongly electron-withdrawing groups.
Therefore, it is anticipated that 5-chlorobenzo[d]isothiazole will be more reactive towards nucleophilic aromatic substitution than 6-chlorobenzo[d]isothiazole.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General Procedure)
This protocol provides a general guideline for the SNAr reaction of chlorobenzo[d]isothiazoles with an amine nucleophile.
Materials:
-
5- or 6-chlorobenzo[d]isothiazole (1.0 equiv)
-
Amine nucleophile (1.5-2.0 equiv)
-
Base (e.g., K₂CO₃, DIPEA, if necessary)
-
Solvent (e.g., DMSO, DMF, NMP)
Procedure:
-
In a sealed tube, dissolve the chlorobenzo[d]isothiazole in the chosen solvent.
-
Add the amine nucleophile and the base (if required).
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-180 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Data Summary and Comparative Analysis
While a direct, quantitative comparison of reaction rates or yields under identical conditions for both isomers is not available in the cited literature, the qualitative analysis based on electronic principles and reactivity trends in analogous systems is summarized below.
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Suzuki-Miyaura Coupling | 5-Chlorobenzo[d]isothiazole | More favorable electronic environment at C5 for oxidative addition, as suggested by reactivity patterns in related isothiazoles.[5] |
| Buchwald-Hartwig Amination | 5-Chlorobenzo[d]isothiazole | Similar to Suzuki coupling, the electronic nature of the C5 position is likely more conducive to palladium-catalyzed C-N bond formation. |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Chlorobenzo[d]isothiazole | The position of the chlorine at C5 allows for better stabilization of the intermediate Meisenheimer complex due to its para-like relationship with the electron-withdrawing isothiazole ring system. |
Visualizing the Mechanistic Pathways
To further elucidate the underlying principles of these reactions, the following diagrams illustrate the key mechanistic steps.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Outlook
In the comparative analysis of 6-chloro- and 5-chlorobenzo[d]isothiazole, electronic factors are the primary determinants of reactivity. Based on established principles and data from related heterocyclic systems, 5-chlorobenzo[d]isothiazole is predicted to be the more reactive isomer in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This heightened reactivity is attributed to the more favorable electronic disposition of the C5 position for both oxidative addition and stabilization of the SNAr intermediate.
It is crucial to emphasize that these predictions are based on inferences and analogies due to the lack of direct comparative experimental data. Future work should focus on conducting head-to-head kinetic studies of these two isomers under standardized reaction conditions to provide quantitative validation of these predictions. Such studies would be of immense value to the medicinal and synthetic chemistry communities, enabling more precise and efficient synthetic planning in the development of novel benzo[d]isothiazole-based compounds.
References
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
-
Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 1(16), 2900–2907. [Link]
- [No specific reference for this general st
-
Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 3(1), 1139–1146. [Link]
-
Roberts, B. G., & Perreault, H. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1986–1992. [Link]
- [No specific reference for this general st
- [No specific reference for this general st
-
Roberts, B. G., & Perreault, H. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1986–1992. [Link]
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
-
Al-Masoudi, N. A. L., & Al-Amiery, A. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(24), 8672. [Link]
-
Al-Masoudi, N. A. L., & Al-Amiery, A. A. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(24), 8672. [Link]
- [No specific reference for this general st
- [No specific reference for this general st
- [No specific reference for this general st
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Validating 6-chlorobenzo[d]isothiazole Purity: An LC-MS-Centric Approach with Orthogonal Method Comparison
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 6-chlorobenzo[d]isothiazole, a heterocyclic compound of interest in medicinal chemistry. We will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, contextualized by comparisons with orthogonal techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The Criticality of Purity for Novel Heterocyclic Compounds
6-chlorobenzo[d]isothiazole (C₇H₄ClNS, MW: 169.63) belongs to a class of heterocyclic compounds that are widely explored in drug discovery for their diverse biological activities.[1][2] Impurities, which can arise from starting materials, intermediates, or degradation, can significantly impact the pharmacological and toxicological profile of the final drug product. Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity.
LC-MS: The Cornerstone of Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier technique for purity analysis due to its powerful combination of chromatographic separation and mass-based detection.[3][4] This dual capability allows for not only the quantification of the main compound but also the detection and potential identification of impurities, even at trace levels.[5]
Causality in LC-MS Method Development for 6-chlorobenzo[d]isothiazole
The development of a robust LC-MS method is a systematic process where each parameter is chosen to achieve optimal separation and detection.
Chromatographic Separation: The goal is to achieve a baseline separation of 6-chlorobenzo[d]isothiazole from any potential impurities. For a molecule of this nature, a reversed-phase C18 column is a logical starting point due to its versatility in separating moderately polar to nonpolar compounds. The mobile phase, a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol), is optimized through a gradient elution. This gradient approach ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted with sharp peaks.
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is a suitable choice for 6-chlorobenzo[d]isothiazole, as the nitrogen and sulfur atoms in the heterocyclic ring can be readily protonated. The mass spectrometer can be operated in two modes: full scan to detect all ions within a mass range and selected ion monitoring (SIM) for enhanced sensitivity towards specific target impurities.[6] For initial purity profiling, a full scan is invaluable for detecting unknown impurities.
A Self-Validating LC-MS Protocol
A trustworthy analytical method must be self-validating. This is achieved through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and by implementing system suitability tests.[7][8][9]
System Suitability Testing (SST): Before any sample analysis, a system suitability test is performed to ensure the LC-MS system is operating correctly.[10][11][12] This typically involves injecting a standard solution containing the API and known impurities to check for:
-
Resolution (Rs): Ensures baseline separation between the API and its closest eluting impurity.
-
Tailing Factor (T): Confirms symmetrical peak shapes.
-
Repeatability (%RSD): Assesses the precision of multiple injections.
Experimental Workflow & Protocols
Diagram: LC-MS Purity Validation Workflow
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uccore.org [uccore.org]
- 4. rsc.org [rsc.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. m.youtube.com [m.youtube.com]
Characterization of 6-Chlorobenzo[d]isothiazole-3-carboxylic Acid: Melting Point Standards & Validation Protocols
This guide outlines the technical standards and validation protocols for characterizing the melting point of 6-chlorobenzo[d]isothiazole-3-carboxylic acid (CAS: 50789-16-7).[1]
Executive Summary & Technical Context
6-chlorobenzo[d]isothiazole-3-carboxylic acid is a critical heterocyclic intermediate, primarily utilized in the synthesis of isothiazole-based agrochemicals (e.g., herbicide safeners or fungicides similar to Isotianil or Probenazole analogs).[1]
Unlike common commodity chemicals, this compound does not currently have a globally harmonized Pharmacopeial Reference Standard (USP/EP). Therefore, researchers must establish an Internal Primary Standard .
Technical Challenge: The fused bicyclic isothiazole ring system, combined with the carboxylic acid moiety, results in a high melting point (predicted range: 240°C – 260°C ) and a propensity for sublimation or decarboxylation prior to fusion. Standard capillary methods may yield inconsistent results without rigorous thermal calibration.
Theoretical Thermal Behavior & Predicted Range
In the absence of a certified reference material (CRM) value, we derive the expected melting range from structural analogs. The chloro-substitution at the 6-position typically elevates the melting point relative to the unsubstituted parent due to increased molecular weight and crystal lattice packing forces.[1]
| Compound | Structure | Melting Point (Lit.)[2] | Relevance |
| Target | 6-Cl-benzo[d]isothiazole-3-COOH | ~245 – 255°C (Predicted) | Target Intermediate |
| Analog 1 | Benzothiazole-6-carboxylic acid | 245 – 251°C | Closest isostere (S/N swap) |
| Analog 2 | 2-Amino-6-chlorobenzothiazole | ~200°C | Substituted analog |
| Analog 3 | 1,2-Benzisothiazol-3(2H)-one | 158°C | Core skeleton (lacks -COOH) |
Thermodynamic Risk: Carboxylic acids on electron-deficient rings are prone to decarboxylation at temperatures >220°C.[1]
-
Observation: If the sample darkens or bubbles before melting, it is decomposing.
-
Mitigation: Use Sealed Pan DSC (Differential Scanning Calorimetry) for the initial purity assignment.
Recommended Calibration Standards
To validate the melting point of 6-chlorobenzo[d]isothiazole-3-carboxylic acid, you must bracket the expected range (240–260°C).[1] The following certified standards are recommended for calibrating your apparatus.
Primary Bracket (Critical for QC)
These standards directly surround the target melting point.
| Standard | Melting Point ( | Function | Notes |
| Caffeine | 236.0 °C | Lower Bracket | Ideal stability; widely available as CRM.[1] |
| Phenolphthalein | 260.0 °C | Upper Bracket | Close proximity to target; check for decomposition.[1] |
| Anthraquinone | 284.6 °C | High Upper Bracket | Use if the target MP exceeds 260°C. |
Secondary Standards (For Impurity Profiling)
Use these to verify the absence of lower-melting precursors (e.g., starting materials).[1]
-
Salicylic Acid (
: 158.6 °C): Checks for low-range linearity. -
Sulfanilamide (
: 164.6 °C): Alternative low-range standard.[1]
Experimental Protocol: The "Self-Validating" System
Since you are likely synthesizing this intermediate, you must characterize your own "Gold Standard" batch before using it for routine analysis.[1]
Phase 1: Primary Characterization (DSC)[1]
-
Instrument: Heat Flux DSC.
-
Conditions:
-
Pan: Hermetically sealed aluminum pan (to suppress decarboxylation/sublimation).
-
Ramp Rate: 5°C/min (Standard) and 2°C/min (High Resolution).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Acceptance Criteria: A sharp endothermic peak (onset) with no preceding exotherms. The peak onset is defined as the True Melting Point.
Phase 2: Routine QC (Capillary Method)
Once the True MP is established via DSC, calibrate your capillary apparatus to match.
-
Calibration: Run Caffeine (236°C) and Anthraquinone (285°C) . Ensure accuracy within ±0.5°C.
-
Sample Prep: Grind the sample to a fine powder. Pack the capillary to 3mm height. Compact firmly to ensure heat transfer.
-
Ramp: Fast ramp to 220°C, then 1.0°C/min to the melt.
-
Note: A slow ramp is critical to distinguish between melting and decomposition.
-
Workflow Visualization
The following diagram illustrates the decision logic for validating the melting point.
Figure 1: Logic flow for establishing a validated melting point reference for high-melting intermediates.
Impurity Profiling & Performance
The melting point is a "limit test" for specific impurities.
-
Depression Effect: If the MP is observed <240°C, suspect the presence of unreacted starting materials (e.g., 2-amino-4-chlorobenzenethiol derivatives) or regioisomers (e.g., 4-chloro or 5-chloro isomers).[1]
-
Isomeric Purity: The 6-chloro isomer typically has a higher symmetry and melting point than the 4- or 5-chloro isomers.[1] A wide melting range (>2°C) often indicates isomeric contamination.
References
-
Structural Analog Data: Sigma-Aldrich. Benzothiazole-6-carboxylic acid (CAS 3622-35-3) Product Specification. Link
-
Calibration Standards: NIST. Standard Reference Material 8755 (Caffeine). Link
-
Thermal Analysis Methodology: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[3] (Chapter on Purity Determination by DSC).
-
Compound Registry: PubChem. 6-Chlorobenzo[d]isothiazole-3-carboxylic acid (CAS 50789-16-7).[1] Link
Sources
Safety Operating Guide
6-Chlorobenzo[D]isothiazole proper disposal procedures
Topic: 6-Chlorobenzo[D]isothiazole Proper Disposal Procedures Audience: Researchers, scientists, and drug development professionals.[1] Content Type: Operational Safety & Logistics Guide.
Core Directive & Compound Identification
Purpose: This guide provides a scientifically rigorous, step-by-step protocol for the safe disposal of 6-Chlorobenzo[d]isothiazole . It is designed to prevent environmental contamination, ensure regulatory compliance (RCRA/EPA/EU), and protect laboratory personnel from exposure to toxic decomposition byproducts.
Critical Distinction: Do not confuse this compound with its isomer, 6-chlorobenzothiazole.[1][2] Ensure the CAS number matches your inventory before proceeding.
| Parameter | Specification |
| Chemical Name | 6-Chlorobenzo[d]isothiazole |
| CAS Number | 89583-89-1 |
| Molecular Formula | C₇H₄ClNS |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards (GHS) | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |
Hazard Profile & Pre-Disposal Safety
Scientific Rationale: 6-Chlorobenzo[d]isothiazole contains a halogenated aromatic ring fused to an isothiazole moiety.[1][2] Upon thermal decomposition or improper mixing with strong acids/oxidizers, it releases toxic Hydrogen Chloride (HCl) , Sulfur Oxides (SOₓ) , and Nitrogen Oxides (NOₓ) .[1] The isothiazole N-S bond is chemically reactive; exposure to strong nucleophiles or reducing agents can cleave the ring, potentially forming reactive sulfides.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.[1][2]
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended during spill cleanup.[2]
-
Ocular: Chemical safety goggles. Face shield required if handling large liquid volumes (>1L).
Chemical Compatibility & Segregation
-
Incompatible with: Strong oxidizing agents, strong bases (risk of ring cleavage), and reducing agents.[1]
-
Segregation: Isolate from non-halogenated solvents and oxidizers.[1] Store in the Halogenated Organic waste stream.[1]
Waste Characterization & Regulatory Coding
Proper coding ensures the waste is routed to an incinerator equipped with acid gas scrubbers (to neutralize HCl/SOₓ).
| Regulatory Body | Classification | Code / Designation |
| US EPA (RCRA) | Not P- or U-listed.[1][2][3] | D001 (if ignitable solvent used), otherwise classify as Toxic based on characteristics.[3] Treat as Halogenated Solvent Waste if in solution.[1] |
| EU (EWC) | Hazardous Laboratory Chemical | 16 05 06* (Lab chemicals consisting of or containing hazardous substances) |
| DOT (Transport) | Toxic Solid/Liquid | Check UN Number (often UN 2811 for toxic solids, organic, n.o.s.) |
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Surplus or Expired Pure Compound)[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]
-
Labeling: Affix a hazardous waste label. Explicitly write: "6-Chlorobenzo[d]isothiazole - Toxic Solid - Halogenated."
-
Packing: Do not dissolve the solid unnecessarily. Disposal costs are often volume-based.[2]
-
Transfer: Place the sealed primary container into a secondary containment bin pending pickup.
-
Final Disposal: Must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration with secondary combustion and scrubbing .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Objective: Prevent contamination of non-halogenated fuel blending streams.
-
Segregation: Pour waste into the designated Halogenated Organic Solvent carboy.[1]
-
Note: Even trace amounts of this compound classify the entire solvent container as halogenated.[1]
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste) to prevent exothermic decomposition.[1]
-
Documentation: Record the volume and estimated concentration on the carboy’s log sheet.
Scenario C: Spill Cleanup Protocol
-
Objective: Decontamination without generating airborne dust.[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Suppress: Cover the spill with a damp absorbent pad or use a dust suppressant (e.g., calcium carbonate or vermiculite) to prevent aerosolization.[1] Do not dry sweep. [4]
-
Collect: Scoop material into a disposable container using a spark-proof scoop.
-
Decontaminate: Wipe the surface with a soap/water solution.[1] Place used wipes in the same hazardous waste container.
-
Test: Verify surface pH is neutral before declaring the area safe.
Visual Workflow: Disposal Decision Logic
The following diagram illustrates the decision logic for routing 6-Chlorobenzo[d]isothiazole waste, ensuring it reaches the correct destruction endpoint.
Figure 1: Decision logic for segregating and packaging 6-Chlorobenzo[d]isothiazole waste streams.
References
-
U.S. Environmental Protection Agency (EPA) . (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Dartmouth College EHS . Hazardous Waste Disposal Guide: Segregation of Halogenated Solvents. Retrieved from [Link][1]
-
PubChem . Compound Summary: 6-Chlorobenzo[d]isothiazole.[1][2][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
